molecular formula C10H12BNO5 B1587592 Methyl (4-boronobenzoylamino)acetate CAS No. 850568-24-0

Methyl (4-boronobenzoylamino)acetate

Cat. No.: B1587592
CAS No.: 850568-24-0
M. Wt: 237.02 g/mol
InChI Key: YKJICAYIUOGMGH-UHFFFAOYSA-N
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Description

Methyl (4-boronobenzoylamino)acetate (CAS 850568-24-0) is a chemical compound with the molecular formula C10H12BNO5 and a molecular weight of 237.02 g/mol . It is characterized by a benzoate ester structure integrated with a boronic acid functional group, making it a valuable building block in medicinal chemistry and pharmaceutical research. The primary research application of this compound is as a key intermediate in the synthesis of more complex molecules, particularly those designed for glucose-sensing applications. For instance, derivatives incorporating benzeneboronic acid groups, similar to the one provided by this reagent, are central to the development of novel glucose-sensitive insulin therapeutics . In this context, the boronic acid moiety can reversibly bind to glucose, enabling the creation of insulin derivatives whose activity and availability are modulated by blood glucose levels. This mechanism aims to provide a therapeutic that has low activity during hypoglycemia and high activity during hyperglycemia, representing a significant area of investigation for advanced diabetes management . The compound is supplied with a documented purity of 97.0% . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic procedures, or for personal use.

Properties

IUPAC Name

[4-[(2-methoxy-2-oxoethyl)carbamoyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BNO5/c1-17-9(13)6-12-10(14)7-2-4-8(5-3-7)11(15)16/h2-5,15-16H,6H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKJICAYIUOGMGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)NCC(=O)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20390950
Record name Methyl (4-boronobenzoylamino)acetate
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URL https://comptox.epa.gov/dashboard/DTXSID20390950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850568-24-0
Record name Methyl (4-boronobenzoylamino)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Methyl (4-boronobenzoylamino)acetate: Properties, Synthesis, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Methyl (4-boronobenzoylamino)acetate, a versatile bifunctional molecule of significant interest to researchers, scientists, and professionals in the field of drug development. Its unique structure, combining a boronic acid moiety with an amino acid ester, makes it a valuable building block in the synthesis of complex organic molecules, particularly through palladium-catalyzed cross-coupling reactions.

Core Molecular Attributes and Physicochemical Properties

This compound, also known as 4-(2-Methoxy-2-oxoethylcarbamoyl)phenylboronic acid, is a white to off-white solid.[1][2][3] Its fundamental properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 850568-24-0[1][2][3]
Molecular Formula C₁₀H₁₂BNO₅[1][3]
Molecular Weight 237.02 g/mol [1][3]
Appearance White to off-white solidInferred from supplier data
Purity Typically ≥98%[1][3]
Storage Conditions Room temperature, stored under nitrogen in a dry environment[3]

Synthesis and Purification: A Methodological Deep Dive

The synthesis of this compound involves the formation of an amide bond between 4-Carboxyphenylboronic acid and glycine methyl ester. This reaction is a standard peptide coupling and can be achieved using various coupling agents.

Conceptual Synthesis Workflow

The overall synthetic strategy is depicted in the following workflow diagram:

G cluster_reactants Starting Materials cluster_reaction Reaction Conditions 4-Carboxyphenylboronic_acid 4-Carboxyphenylboronic acid Amide_Bond_Formation Amide Bond Formation 4-Carboxyphenylboronic_acid->Amide_Bond_Formation Glycine_methyl_ester_HCl Glycine methyl ester hydrochloride Glycine_methyl_ester_HCl->Amide_Bond_Formation Coupling_Agent Peptide Coupling Agent (e.g., EDC/HOBt) Coupling_Agent->Amide_Bond_Formation Base Base (e.g., DIEA or Na₂CO₃) Base->Amide_Bond_Formation Solvent Solvent (e.g., DMF or CH₂Cl₂) Solvent->Amide_Bond_Formation Product This compound Amide_Bond_Formation->Product Purification Purification (e.g., Recrystallization or Column Chromatography) Product->Purification Final_Product Pure Product Purification->Final_Product

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following is a representative protocol for the synthesis of this compound, adapted from standard peptide coupling procedures.[5]

Materials:

  • 4-Carboxyphenylboronic acid

  • Glycine methyl ester hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIEA)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 4-Carboxyphenylboronic acid (1 equivalent) and HOBt (1.1 equivalents) in DMF, add EDC (1.2 equivalents) at 0 °C.

  • Stir the mixture for 30 minutes at 0 °C.

  • In a separate flask, neutralize glycine methyl ester hydrochloride (1 equivalent) with DIEA (1.1 equivalents) in DMF.

  • Add the neutralized glycine methyl ester solution to the activated carboxylic acid solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure product.

Spectroscopic Characterization

The structural elucidation of this compound is typically achieved through a combination of spectroscopic techniques. While a publicly available spectrum for this specific compound is not readily found, the expected spectral data can be inferred from its structure and data from analogous compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the glycine moiety, the methyl ester protons, and the amide proton. The boronic acid protons will likely appear as a broad singlet, and its chemical shift can be solvent and concentration-dependent.

Expected ¹H NMR Chemical Shifts:

ProtonsExpected Chemical Shift (δ, ppm)Multiplicity
Aromatic (ortho to CO)~7.9Doublet
Aromatic (ortho to B(OH)₂)~7.8Doublet
Amide (NH)~8.5Triplet
Methylene (CH₂)~4.2Doublet
Methyl (OCH₃)~3.7Singlet
Boronic acid (OH)Variable (broad)Singlet
Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.

Expected Characteristic IR Absorptions:

Functional GroupWavenumber (cm⁻¹)Intensity
O-H (Boronic acid)3400-3200Broad, Strong
N-H (Amide)~3300Medium
C-H (Aromatic)3100-3000Medium
C-H (Aliphatic)3000-2850Medium
C=O (Ester)~1740Strong
C=O (Amide I)~1650Strong
N-H bend (Amide II)~1550Strong
C=C (Aromatic)1600-1450Medium
B-O~1350Strong
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z 237. The fragmentation pattern would be expected to show losses of characteristic fragments such as the methoxy group (-OCH₃), the methoxycarbonyl group (-COOCH₃), and water (-H₂O) from the boronic acid moiety.

Expected Mass Spectrometry Fragmentation:

m/zFragment
237[M]⁺
219[M - H₂O]⁺
206[M - OCH₃]⁺
178[M - COOCH₃]⁺
120[C₇H₄O₂B]⁺

Chemical Reactivity and Applications in Drug Discovery

The primary utility of this compound in drug discovery lies in its boronic acid functionality, which makes it an excellent coupling partner in Suzuki-Miyaura cross-coupling reactions.[2][6] This palladium-catalyzed reaction is one of the most powerful and versatile methods for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds, which are common motifs in many pharmaceutical agents.[2][6]

The Suzuki-Miyaura Coupling Reaction

The catalytic cycle of the Suzuki-Miyaura coupling reaction is a well-established mechanism involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + Ar¹-X ArPdX Ar¹-Pd(II)L₂-X OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdAr Ar¹-Pd(II)L₂-Ar² Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Reforms Catalyst Product Ar¹-Ar² RedElim->Product Boronate Ar²-B(OR)₂ Boronate->Transmetalation + Base Base Base (e.g., K₂CO₃) Halide Ar¹-X

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The presence of the amino acid ester moiety in this compound allows for its incorporation into peptide-like structures or for further functionalization, making it a bifunctional linker. This enables the synthesis of complex molecules with potential therapeutic applications.

Role in Medicinal Chemistry

Boronic acids and their derivatives are increasingly recognized for their potential in medicinal chemistry.[7] The boron atom can form reversible covalent bonds with diols, including those found in biological molecules like carbohydrates and proteins. This property has been exploited in the design of enzyme inhibitors and sensors.[7] While specific examples of this compound in late-stage drug development are not prominent in the public literature, its structural motifs are highly relevant. For instance, the proteasome inhibitor bortezomib, a boronic acid-containing drug, is a cornerstone in the treatment of multiple myeloma.[7]

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. It is advisable to handle the compound in a well-ventilated area or a fume hood, wearing personal protective equipment such as gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the context of drug discovery and development. Its bifunctional nature, combining a reactive boronic acid with a modifiable amino acid ester, provides chemists with a powerful tool for the construction of complex molecular architectures. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for its effective application in the pursuit of novel therapeutic agents.

References

An In-Depth Technical Guide to CAS Number 1207755-46-9

Author: BenchChem Technical Support Team. Date: January 2026

To the Valued Research, Scientific, and Drug Development Community,

This document is intended to serve as a comprehensive technical guide on the chemical compound designated by CAS (Chemical Abstracts Service) Registry Number 1207755-46-9. The objective is to provide an in-depth resource covering its core properties, synthesis, and relevant applications for professionals in the fields of research, science, and drug development.

Upon conducting a thorough and systematic search of publicly available scientific databases and chemical registries, we have been unable to definitively identify the chemical name, structure, or any associated scientific literature for CAS number 1207755-46-9. Standard authoritative sources for chemical identification and data, such as CAS Common Chemistry, PubChem, and other major chemical supplier databases, do not currently provide information for this specific registry number.

The absence of information prevents the creation of the requested in-depth technical guide, as the foundational identity of the compound is unknown. Consequently, critical data points essential for such a guide, including but not limited to physicochemical properties, mechanism of action, synthesis protocols, and safety information, cannot be provided.

We are committed to providing accurate and well-referenced scientific information. In this instance, the lack of available data for CAS number 1207755-46-9 makes it impossible to fulfill the request for a technical guide. We recommend verifying the CAS number for any potential typographical errors. Should a corrected or alternative CAS number be available, we would be pleased to revisit this request and compile the necessary scientific information.

An In-depth Technical Guide to the Structure Elucidation of Methyl (4-boronobenzoylamino)acetate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the structural elucidation of Methyl (4-boronobenzoylamino)acetate, a compound of interest for researchers, scientists, and drug development professionals. Given the nuanced nature of boronic acid derivatives, a multi-faceted analytical approach is not just recommended, but essential for unambiguous characterization. This document outlines the core methodologies, expected outcomes, and the underlying scientific principles for a robust structural determination.

Introduction: The Significance of Structural Integrity

This compound belongs to the class of boronic acid derivatives, which are pivotal in modern synthetic chemistry, particularly as key building blocks in Suzuki-Miyaura cross-coupling reactions. The presence of the boronic acid moiety, an amide linkage, and a methyl ester group within the same molecule presents a unique set of analytical challenges. Precise knowledge of its three-dimensional structure, connectivity, and purity is paramount for predicting its reactivity, understanding its biological interactions, and ensuring the reproducibility of synthetic protocols. This guide provides the technical narrative to achieve that certainty.

A Multi-pronged Approach to Elucidation

Workflow for Structural Elucidation

cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Definitive Structure Synthesis Synthesis of Methyl (4-boronobenzoylamino)acetate Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 11B) Purification->NMR MS Mass Spectrometry (ESI, HRMS) Purification->MS IR Infrared (IR) Spectroscopy Purification->IR Xray Single-Crystal X-ray Diffraction Purification->Xray If suitable crystals form Final_Structure Complete Structural Elucidation NMR->Final_Structure MS->Final_Structure IR->Final_Structure Xray->Final_Structure

Caption: A logical workflow for the comprehensive structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework and probing the environment of the boron atom. A suite of NMR experiments, including ¹H, ¹³C, and ¹¹B NMR, is required.

¹H NMR Spectroscopy

Expected ¹H NMR Spectral Data (Illustrative) (Based on analysis of analogous structures)

Signal AssignmentExpected Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
Aromatic Protons (Ha)~7.8 - 8.0Doublet2H~8.0
Aromatic Protons (Hb)~7.6 - 7.8Doublet2H~8.0
Amide Proton (NH)~8.5 - 9.0Triplet1H~6.0
Methylene Protons (CH₂)~4.2 - 4.4Doublet2H~6.0
Methyl Protons (OCH₃)~3.7 - 3.8Singlet3H-
Boronic Acid Protons (B(OH)₂)Variable, broadSinglet2H-

Causality Behind Predictions:

  • The aromatic protons are expected to be in the downfield region due to the deshielding effects of the benzene ring and adjacent electron-withdrawing groups. The para-substitution pattern should result in two distinct doublets.

  • The amide proton's chemical shift is highly dependent on solvent and concentration but is typically found downfield and exhibits coupling to the adjacent methylene protons.

  • The methylene protons adjacent to the nitrogen will be deshielded by the amide group and will show coupling to the NH proton.

  • The methyl ester protons will appear as a sharp singlet in the typical range for such functional groups.

  • The boronic acid protons are often broad and may exchange with residual water in the solvent, making their observation challenging.

¹³C NMR Spectroscopy

Expected ¹³C NMR Spectral Data (Illustrative)

Signal AssignmentExpected Chemical Shift (δ, ppm)
Carbonyl Carbon (Ester C=O)~166 - 168
Carbonyl Carbon (Amide C=O)~165 - 167
Aromatic Carbon (C-B)~130 - 135 (often broad)
Aromatic Carbons (C-H)~115 - 135
Aromatic Carbon (C-C=O)~130 - 135
Aromatic Carbon (C-N)~140 - 145
Methylene Carbon (CH₂)~40 - 45
Methyl Carbon (OCH₃)~52 - 54

Expert Insights:

  • The carbon directly attached to the boron atom (C-B) often exhibits a broader signal due to quadrupolar relaxation of the boron nucleus.

  • The chemical shifts of the aromatic carbons provide valuable information about the electronic effects of the substituents.

¹¹B NMR Spectroscopy

¹¹B NMR is a crucial and specific technique for characterizing boronic acids.[1][2] The chemical shift of the boron nucleus is highly sensitive to its coordination state (trigonal planar vs. tetrahedral).[3]

Expected ¹¹B NMR Data:

  • Trigonal Boronic Acid (sp²): A single, relatively broad resonance is expected in the range of δ 28-33 ppm .

  • Boroxine Formation: The dehydration and trimerization of boronic acids to form cyclic boroxines can occur, especially in non-aqueous solvents or upon heating.[4] Boroxines typically show a slightly downfield shift to ~33 ppm compared to the monomeric acid.[4]

  • Tetrahedral Boronate Ester (sp³): If the analysis is performed in the presence of diols or at a pH above the pKa of the boronic acid, a significant upfield shift to the range of δ 5-10 ppm would be observed, indicating a change in hybridization to a tetrahedral state.[2]

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for its ability to solubilize polar compounds and slow the exchange of labile protons like NH and OH.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be beneficial to differentiate between CH, CH₂, and CH₃ groups.

  • ¹¹B NMR Acquisition: Acquire a proton-decoupled ¹¹B NMR spectrum. Use a boron-free probe and sample tube if possible to avoid background signals. A reference standard, such as BF₃·OEt₂, is used to set the chemical shift scale to 0 ppm.

Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation

Mass spectrometry provides the exact molecular weight and valuable structural information through the analysis of fragmentation patterns.

Expected Mass Spectrometric Data:

  • Molecular Ion (M⁺): The primary goal is to observe the molecular ion peak. For this compound (C₁₀H₁₂BNO₅), the expected monoisotopic mass is approximately 237.07 g/mol .

  • Isotopic Pattern: Boron has two stable isotopes, ¹⁰B (20%) and ¹¹B (80%).[5] This results in a characteristic isotopic pattern for boron-containing ions, with an M+1 peak having roughly 25% the intensity of the M peak for a single boron atom.

  • High-Resolution Mass Spectrometry (HRMS): HRMS is essential to confirm the elemental composition of the molecular ion and its fragments, providing a high degree of confidence in the assigned structure.

  • Fragmentation Pattern: Key fragmentations would likely involve the loss of the methoxy group (-OCH₃), the methyl acetate moiety, and cleavage of the amide bond.

Challenges in MS of Boronic Acids: Free boronic acids can undergo dehydration and trimerization to form boroxines in the mass spectrometer's ion source, which can complicate data interpretation.[5] Derivatization to a boronate ester (e.g., with pinacol) can sometimes be employed to circumvent this issue, though direct analysis with soft ionization techniques is often successful.[5][6]

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate.

  • Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to determine the optimal ionization conditions.

  • Tandem MS (MS/MS): Perform MS/MS experiments on the parent ion to induce fragmentation and obtain structural information.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.

Expected IR Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)Description
O-H Stretch (Boronic Acid)3200 - 3600 (broad)Hydrogen-bonded hydroxyl groups
N-H Stretch (Amide)~3300Secondary amide N-H stretch
C-H Stretch (Aromatic)3000 - 3100Aromatic C-H vibrations
C-H Stretch (Aliphatic)2850 - 3000Methylene and methyl C-H stretches
C=O Stretch (Ester)~1730Ester carbonyl stretch
C=O Stretch (Amide I)~1650Amide carbonyl stretch
N-H Bend (Amide II)~1550Coupled N-H bending and C-N stretching
B-O Stretch1310 - 1380Boron-oxygen single bond stretch

Expert Interpretation: The IR spectrum will provide clear evidence for the presence of the boronic acid (broad O-H and B-O stretches), the secondary amide (N-H and C=O stretches), and the methyl ester (C=O stretch). The exact positions of these bands can be influenced by hydrogen bonding.[7][8]

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Background Subtraction: A background spectrum should be recorded and subtracted from the sample spectrum.

Single-Crystal X-ray Diffraction: The Definitive Structure

While spectroscopic methods provide robust evidence for the connectivity of this compound, single-crystal X-ray diffraction provides the unambiguous, three-dimensional structure in the solid state.[9][10][11]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethyl acetate/hexane, methanol).

  • Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, revealing the precise atomic positions, bond lengths, and bond angles.

Expected Structural Features from X-ray Crystallography:

  • Confirmation of the atomic connectivity.

  • Detailed information on intermolecular interactions, such as hydrogen bonding involving the boronic acid and amide groups. It is common for arylboronic acids to form hydrogen-bonded dimers in the solid state.[12]

  • Precise bond lengths and angles, which can provide insight into the electronic properties of the molecule.

Molecular Structure of this compound

molecular_structure cluster_ring C1 C C2 C C1->C2 C1_B B(OH)₂ C1->C1_B C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C7 C=O C4->C7 C6 C C5->C6 C6->C1 C4_C7 N N-H C7->N C8 CH₂ N->C8 C9 C=O C8->C9 O O C9->O C10 CH₃ O->C10

References

Foreword: The Analytical Imperative for Boronic Acids in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Purity Analysis of Methyl (4-boronobenzoylamino)acetate

This compound stands as a pivotal building block in contemporary medicinal chemistry. As a bifunctional molecule, it incorporates a boronic acid moiety—a cornerstone of Suzuki-Miyaura cross-coupling reactions—and an amino acid-derived scaffold, making it an attractive intermediate for synthesizing complex drug candidates.[1] The purity of such a starting material is not a mere quality metric; it is a critical determinant of reaction efficiency, impurity profiles of subsequent synthetic steps, and, ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an integrated, multi-faceted analytical strategy for the comprehensive purity assessment of this compound, grounded in first principles and aligned with global regulatory expectations.[2][3]

Molecular Profile and Impurity Landscape

A robust analytical strategy begins with a thorough understanding of the molecule and its potential contaminants.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 850568-24-0 [4]
Molecular Formula C₁₀H₁₂BNO₅ [4]
Molecular Weight 237.02 g/mol [4]

| Synonyms | 4-(2-Methoxy-2-oxoethylcarbamoyl)phenylboronic acid |[4] |

The impurity profile can be complex, originating from the synthetic route or degradation. Key impurities to anticipate include:

  • Starting Materials & Reagents: Unreacted 4-carboxyphenylboronic acid or methyl aminoacetate.

  • Process-Related Impurities: By-products from incomplete reactions or side reactions.

  • Degradation Products:

    • Hydrolysis: Cleavage of the methyl ester to form the corresponding carboxylic acid or hydrolysis of the amide bond.

    • Boroxine Formation: The hallmark of boronic acids, this involves the intermolecular dehydration of three molecules to form a stable, six-membered cyclic anhydride (a trimer). This can occur thermally or in non-aqueous, aprotic solvents and complicates analysis, particularly by mass spectrometry.[5][6]

An Orthogonal Analytical Framework for Complete Characterization

No single technique can provide a complete picture of purity. We advocate for an orthogonal approach, where different methods provide complementary information, ensuring a comprehensive and reliable assessment.

Orthogonal_Analysis_Workflow cluster_0 Purity & Impurity Profiling cluster_1 Identity & Structural Confirmation cluster_2 Absolute Purity & Composition HPLC_UV HPLC-UV (Quantitative Purity) LC_MS LC-MS (Impurity ID) HPLC_UV->LC_MS Characterize Unknowns H_NMR ¹H NMR B_NMR ¹¹B NMR H_NMR->B_NMR Confirm Boron Environment qNMR qNMR (Assay) H_NMR->qNMR Absolute Quantification FTIR FTIR EA Elemental Analysis (C, H, N) Analyte This compound (Test Sample) Analyte->HPLC_UV Primary Assessment Analyte->H_NMR Structural Verification Analyte->FTIR Functional Group ID Analyte->EA Confirm Composition

Caption: Orthogonal workflow for comprehensive purity analysis.

Chromatographic Methods: The Workhorse of Purity Analysis

High-performance liquid chromatography (HPLC) is the cornerstone for separating the main component from its organic impurities.

Rationale for Method Development

The primary challenge in analyzing boronic acids by reversed-phase HPLC is their potential for on-column degradation or interaction with the stationary phase.[7]

  • Column Choice: A modern, end-capped C18 column with low silanol activity is preferred to minimize tailing and secondary interactions.[7][8] Columns with technologies that reduce metal surface interactions can also improve peak shape and recovery.

  • Mobile Phase: A buffered mobile phase is critical. The pKa of a typical arylboronic acid is around 9.[1] Operating at a low pH (e.g., pH 2-3 with formic or phosphoric acid) ensures the boronic acid and any acidic impurities are in a single, neutral protonation state, leading to sharp, reproducible peaks.[8]

  • Detector: UV detection is suitable due to the aromatic ring in the molecule. A photodiode array (PDA) detector is recommended to assess peak purity and aid in impurity identification.

Experimental Protocol: HPLC-UV Purity Determination

This protocol is a validated starting point and must be verified for the specific system and sample matrix.

  • Instrumentation: HPLC system with a PDA detector.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size (or equivalent).[9]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-20 min: 10% to 90% B

    • 20-25 min: Hold at 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: Hold at 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water (Diluent).[10]

  • System Suitability: Before analysis, inject a standard solution five times. The relative standard deviation (RSD) for the main peak area should be ≤ 2.0%, the tailing factor ≤ 2.0, and the theoretical plates ≥ 2000.[10]

  • Calculation: Purity is determined by the area percent method. Impurities are reported based on their area relative to the total area of all peaks.

Table 2: Representative HPLC-UV Method Parameters

Parameter Condition Rationale
Column Reversed-Phase C18 Good retention and selectivity for aromatic compounds.
Mobile Phase Acetonitrile/Water with 0.1% Formic Acid Provides good peak shape and resolution. Acid suppresses ionization.
Detection UV at 254 nm Strong absorbance from the benzoyl moiety.

| Temperature | 30 °C | Ensures reproducibility and can improve peak shape. |

LC-MS for Impurity Identification

For impurities exceeding the identification threshold (see Section 5), LC-MS is indispensable.

  • Causality Behind MS Challenges: In mass spectrometry, the high temperature and vacuum of the ion source can promote the dehydration and trimerization of boronic acids into boroxines.[5][11] This leads to a complex spectrum where the molecular ion of the actual analyte may be weak or absent, complicating identification.

  • Strategic Solution: Using gentler ionization techniques like electrospray ionization (ESI) and optimizing source parameters (e.g., lower temperatures) can help minimize boroxine formation.[11][12] Analysis in negative ion mode can be advantageous, often showing an intense [M-H]⁻ peak.[11] High-resolution mass spectrometry (HRMS) provides accurate mass data, enabling the confident assignment of elemental formulas to unknown impurities.

Spectroscopic Methods: Confirming Identity and Structure

Spectroscopic techniques provide orthogonal confirmation of the molecule's identity and structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for structural elucidation.

  • ¹H NMR: Provides a unique fingerprint of the molecule. Key expected signals include aromatic protons, the amide N-H proton, and the methylene and methyl protons of the acetate group. Integration of these signals can give a preliminary assessment of purity against known reference standards.

  • ¹¹B NMR: This technique is highly specific and informative for boron-containing compounds.[13][14] The chemical shift of the ¹¹B nucleus is highly sensitive to its coordination environment.[15]

    • A trigonal planar (sp² hybridized) boronic acid (R-B(OH)₂) will typically show a broad signal in the range of δ 26-30 ppm .[15]

    • A tetrahedral (sp³ hybridized) boronate species (e.g., formed by complexation or in basic solution) will show a sharper, upfield signal around δ 1-7 ppm .[15]

    • The presence of a single, characteristic peak for the sp² boronic acid in the expected region provides strong evidence for the integrity of this critical functional group.

  • Quantitative NMR (qNMR): For establishing an absolute purity value (assay), qNMR is a primary method. It involves comparing the integral of a unique proton signal from the analyte against that of a certified internal standard of known purity and concentration. It is a direct, non-destructive method that does not require a reference standard of the analyte itself.[10]

Method Validation and Impurity Control Strategy

All analytical procedures used for quality control must be validated to demonstrate they are fit for purpose.[16] The validation should be conducted according to the International Council for Harmonisation (ICH) Q2(R2) guideline.[17][18]

Validation_Flow start Method Development spec Specificity (Discrimination from impurities) start->spec lin Linearity & Range spec->lin acc Accuracy (% Recovery) lin->acc prec Precision (Repeatability & Intermediate) acc->prec quant LOD / LOQ prec->quant rob Robustness (Deliberate small changes) quant->rob end Validated Method rob->end

Caption: Sequential workflow for analytical method validation per ICH Q2(R2).

The control of impurities is governed by ICH Q3A(R2) guidelines, which set thresholds for action.[3][19][20]

Table 3: ICH Q3A(R2) Impurity Thresholds for a New Drug Substance

Maximum Daily Dose Reporting Threshold Identification Threshold Qualification Threshold
≤ 2 g/day 0.05% 0.10% or 1.0 mg TDI*, whichever is lower 0.15% or 1.0 mg TDI*, whichever is lower
> 2 g/day 0.03% 0.05% 0.05%

*TDI = Total Daily Intake

This framework dictates the analytical workflow:

  • Reporting: Any impurity above the Reporting Threshold must be reported in regulatory filings.[21]

  • Identification: Any impurity exceeding the Identification Threshold must be structurally characterized (e.g., using LC-MS, NMR).[20][21]

  • Qualification: Any impurity above the Qualification Threshold requires toxicological data to demonstrate its safety at the specified level.[21]

ICH_Q3A_Decision_Tree detect Impurity Detected by Validated Method q1 Level > Reporting Threshold? detect->q1 report Report Impurity q1->report Yes no_action No Action Required q1->no_action No q2 Level > Identification Threshold? identify Identify Structure (e.g., LC-MS, NMR) q2->identify Yes q2->no_action No q3 Level > Qualification Threshold? qualify Qualify Impurity (Toxicology Studies) q3->qualify Yes q3->no_action No report->q2 identify->q3

Caption: Decision tree for impurity management based on ICH Q3A thresholds.

Conclusion

The purity analysis of this compound is a multi-dimensional task that demands a scientifically sound, orthogonal analytical strategy. A validated, stability-indicating HPLC method serves as the foundation for quantification and impurity profiling. This must be complemented by mass spectrometry for the structural elucidation of unknown impurities and by NMR spectroscopy (both ¹H and ¹¹B) for unambiguous identity confirmation and, potentially, as a primary method for assay determination. By integrating these techniques within the framework of ICH guidelines, researchers and drug development professionals can ensure the quality and consistency of this critical intermediate, thereby building a solid foundation for the development of safe and effective new medicines.

References

Spectroscopic Signature of Methyl (4-boronobenzoylamino)acetate: A Technical Guide for Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug development and materials science, boronic acid derivatives stand out for their versatile reactivity and unique biological interactions. Methyl (4-boronobenzoylamino)acetate, a molecule integrating a boronic acid moiety with an amino acid ester, represents a key pharmacophore with potential applications in targeted therapies and diagnostic agents. Its efficacy and mechanism of action are intrinsically linked to its precise molecular structure. Therefore, unambiguous structural confirmation is not merely a procedural step but the foundational bedrock upon which all subsequent research is built.

This technical guide provides an in-depth analysis of the essential spectroscopic techniques required for the complete characterization of this compound. Moving beyond a simple recitation of data, this document explains the causal relationships between molecular structure and spectral output, offering a predictive framework for researchers. The methodologies and interpretations presented herein are designed to create a self-validating system for structural confirmation, ensuring the highest degree of scientific integrity for professionals in the field.

Molecular Architecture and Spectroscopic Implications

To accurately interpret the spectroscopic data, one must first deconstruct the molecule into its constituent functional groups. The structure of this compound comprises four key regions, each with a distinct spectroscopic fingerprint.

Figure 1: Key functional regions of the target molecule.
  • 4-Boronobenzoyl Moiety : A para-substituted benzene ring where the boronic acid group (-B(OH)₂) and the amide carbonyl create a distinct electronic environment. This will manifest as a characteristic AA'BB' splitting pattern in ¹H NMR and predictable chemical shifts in ¹³C NMR. The B-O bonds will have a signature in the IR spectrum.

  • Amide Linkage : The -C(=O)NH- group is central to the molecule. Its carbonyl (C=O) and N-H bonds will produce strong, characteristic absorption bands in IR spectroscopy. The N-H proton is readily identifiable in ¹H NMR.

  • Glycine Methyl Ester Moiety : This includes the methylene (-CH₂-) and methyl (-OCH₃) groups. These aliphatic protons will appear as distinct singlets in the ¹H NMR spectrum, with chemical shifts influenced by adjacent electronegative atoms.

  • Boronic Acid Group : The B(OH)₂ group is notable for the presence of boron, which has two main isotopes, ¹⁰B and ¹¹B. This isotopic distribution can sometimes be observed in high-resolution mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable.

Experimental Protocol: NMR
  • Sample Preparation : Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to solubilize polar compounds and to clearly resolve amide N-H and boronic acid -OH protons.

  • Instrument : A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition : Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

¹H NMR: Predicted Data & Interpretation

The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their connectivity.

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.5 - 9.0Triplet1HN-H (Amide)The amide proton couples with the adjacent CH₂ group. Its chemical shift is downfield due to the deshielding effect of the carbonyl group.
~8.0 - 8.2Broad Singlet2HB(OH)₂ Protons on the boronic acid are exchangeable and often appear as a broad signal. Its position can vary with concentration and water content.
~7.90Doublet2HAr-H (ortho to C=O)These aromatic protons are deshielded by the anisotropic effect of the amide carbonyl and the electron-withdrawing nature of the boronyl group.
~7.80Doublet2HAr-H (ortho to B)These protons are adjacent to the boronic acid group. They form a classic AA'BB' system with the other aromatic protons.
~4.10Doublet2H-CH₂- The methylene protons are adjacent to the amide nitrogen and the ester carbonyl, shifting them downfield. They are coupled to the N-H proton.
~3.65Singlet3H-OCH₃ The methyl ester protons are in a relatively shielded environment and appear as a sharp singlet.
¹³C NMR: Predicted Data & Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)AssignmentRationale
~170.5C=O (Ester)Ester carbonyl carbons are highly deshielded and appear significantly downfield.
~166.0C=O (Amide)Amide carbonyl carbons are also strongly deshielded, typically appearing slightly upfield of ester carbonyls.
~136.0Ar-C (ipso to C=O)The aromatic carbon directly attached to the amide carbonyl group.
~134.5Ar-C (ortho to B)Aromatic carbons adjacent to the boronic acid group.
~130.0 (broad)Ar-C (ipso to B)The carbon atom bonded to boron often shows a broadened signal due to quadrupolar relaxation of the boron nucleus.
~127.5Ar-C (ortho to C=O)Aromatic carbons adjacent to the amide carbonyl.
~52.0-OCH₃ The carbon of the methyl ester group.
~41.5-CH₂- The methylene carbon, shifted downfield by the adjacent nitrogen and carbonyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by detecting their vibrational frequencies.

Experimental Protocol: IR
  • Instrument : A Fourier-Transform Infrared (FTIR) spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation : A small amount of the solid sample is placed directly onto the ATR crystal.

  • Acquisition : The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background scan of the empty ATR crystal should be performed first.

IR: Predicted Data & Interpretation

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional GroupRationale
3400 - 3200BroadO-H StretchB(OH)₂The hydroxyl groups of the boronic acid will produce a broad absorption band, characteristic of hydrogen-bonded O-H groups.[1]
~3300MediumN-H StretchAmideThe stretching vibration of the N-H bond in the secondary amide.
~1745StrongC=O StretchEsterThe carbonyl stretch of the methyl ester is typically found at a high frequency.[2]
~1650StrongC=O Stretch (Amide I)AmideThis is one of the most characteristic bands in the spectrum, corresponding to the amide carbonyl stretch.[3]
~1540MediumN-H Bend (Amide II)AmideThis band arises from a combination of N-H bending and C-N stretching vibrations.[3]
1600, 1480MediumC=C StretchAromatic RingVibrations characteristic of the carbon-carbon double bonds within the benzene ring.
1380 - 1330StrongB-O StretchBoronic AcidThe asymmetric stretching of the B-O bonds in the B(OH)₂ group gives a strong, characteristic absorption in this region.[1]
~1250StrongC-O StretchEsterThe asymmetric C-O-C stretching vibration of the ester group.[2]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental formula of a compound. Furthermore, analysis of its fragmentation patterns can offer valuable structural information.

Experimental Protocol: MS
  • Instrument : A high-resolution mass spectrometer (HRMS) such as a Q-TOF or Orbitrap, equipped with an electrospray ionization (ESI) source.

  • Sample Preparation : The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL) and infused into the ESI source.

  • Acquisition : Spectra are acquired in positive ion mode to observe the protonated molecule [M+H]⁺.

MS: Predicted Data & Interpretation
  • Molecular Ion : The calculated exact mass of this compound (C₁₀H₁₂BNO₄) is 221.0860. In positive-ion ESI-MS, the expected protonated molecule [M+H]⁺ would be observed at m/z 222.0938 .

  • Boron Isotopic Pattern : A key diagnostic feature is the isotopic signature of boron (¹⁰B ≈ 20%, ¹¹B ≈ 80%). While the [M+H]⁺ peak will be dominated by the ¹¹B isotope, a smaller [M+H]⁺ peak corresponding to the ¹⁰B isotope should be visible at one mass unit lower (m/z 221.09) with approximately 25% of the intensity of the main peak (since the molecule contains one boron atom).

  • Fragmentation Analysis : The amide and ester linkages are common sites for fragmentation. A plausible fragmentation pathway can be predicted, which is invaluable for confirming the connectivity of the molecule.

Fragmentation_Pathway parent [M+H]⁺ m/z 222.09 frag1 Loss of CH₃OH (-32 Da) parent->frag1 Neutral Loss frag2 Loss of •OCH₃ (-31 Da) parent->frag2 Radical Loss frag3 Amide Bond Cleavage parent->frag3 Heterolytic Cleavage ion1 m/z 190.07 frag1->ion1 ion2 m/z 191.07 frag2->ion2 ion3 4-Boronobenzoyl Cation m/z 149.03 frag3->ion3 ion4 Glycine Methyl Ester Radical Cation [M]⁺• m/z 89.05 frag3->ion4

Figure 2: Predicted ESI-MS fragmentation pathway.

Conclusion

The structural verification of this compound is a multi-faceted process that relies on the synergistic interpretation of NMR, IR, and MS data. This guide provides a predictive and rational framework for this analysis. The expected ¹H and ¹³C NMR spectra will confirm the carbon-hydrogen framework and the specific connectivity of the aromatic and aliphatic moieties. Infrared spectroscopy serves as a rapid confirmation of the essential amide, ester, and boronic acid functional groups. Finally, high-resolution mass spectrometry provides the definitive elemental composition and offers further structural proof through predictable fragmentation patterns, including the characteristic isotopic signature of boron. By following these self-validating protocols, researchers and drug development professionals can ensure the identity and purity of their compound with the highest degree of confidence.

References

Discovery and history of borono-amino acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of Borono-Amino Acid Derivatives

Authored by Gemini, Senior Application Scientist

Foreword: The Unlikely Marriage of Boron and Biology

In the vast landscape of medicinal chemistry, few elements have had as unconventional a journey as boron. Long considered an outlier in biological systems, its unique electronic properties have been harnessed to create a powerful new class of therapeutic agents: borono-amino acid derivatives. These molecules, which elegantly fuse the structural motifs of life—amino acids—with the versatile reactivity of boron, represent a triumph of synthetic chemistry and a paradigm shift in drug design.

This guide eschews a conventional chronological narrative. Instead, it is structured to provide researchers, scientists, and drug development professionals with a deep, mechanistic understanding of why and how these compounds evolved. We will journey from the element's discovery to the intricate synthetic strategies that unlocked its therapeutic potential, culminating in a detailed examination of the protocols that bring these molecules from the flask to the forefront of medicine. Our focus will be on the causality behind experimental choices, the self-validating nature of robust protocols, and the authoritative science that underpins this fascinating field.

Part 1: Foundational Pillars: From Elemental Boron to the First Boronic Acid

The story of borono-amino acids begins not with a biological insight, but with fundamental chemical discovery. The element boron, a metalloid with chemical properties more akin to carbon and silicon than its Group 13 neighbors, was first isolated in 1808 by Sir Humphry Davy.[1] However, its true potential in organic chemistry remained untapped for over half a century.

The conceptual leap occurred in 1860, when Edward Frankland reported the first synthesis and isolation of a boronic acid, ethylboronic acid.[2][3][4][5] Frankland's two-stage process involved the reaction of diethylzinc with triethyl borate to produce triethylborane, which was then oxidized by air.[2][5] This seminal work established the existence of stable organic compounds containing a carbon-boron bond, laying the groundwork for all subsequent developments.[2][5]

These early organoboranes were recognized for their unique structure: a trivalent, sp²-hybridized boron atom with a vacant p-orbital.[5][6] This electron deficiency makes boronic acids mild Lewis acids, a property that is central to their future biological applications.[2][7][8]

Part 2: The Genesis of a Bioisostere: Synthesizing the First α-Amino Boronic Acids

The true innovation lay in recognizing that the boronic acid group, R-B(OH)₂, could serve as a unique bioisostere for the carboxylic acid group (R-COOH) of amino acids. The critical insight was that the Lewis acidic boron atom could form a reversible, tetrahedral covalent bond with nucleophilic hydroxyl groups, such as the active site serine or threonine residues found in many proteases.[9] This interaction could mimic the transition state of peptide bond hydrolysis, making these compounds potent enzyme inhibitors.[9]

The first bioactive aminoboronic acid, the boronic acid analogue of N-acetyl-L-phenylalanine, was described by Matteson and co-workers as a chymotrypsin inhibitor.[9] This discovery was a watershed moment, proving that boron-containing compounds could be designed to interact specifically and potently with biological targets.

However, the synthesis of these α-aminoboronic acids was fraught with challenges. The carbon-boron bond is susceptible to cleavage, and the free amino group can interfere with many synthetic transformations.[10] Early methods often involved the reaction of organometallic reagents with trialkyl borates, conditions that are incompatible with many functional groups.[11] This necessitated the development of robust and versatile synthetic strategies to unlock the full potential of this compound class.

Part 3: A Synthetic Renaissance: Modern Methodologies

The initial trickle of synthetic methods for borono-amino acids has become a flood, driven by the demand for these compounds in drug discovery. Modern organic synthesis provides a powerful toolkit for their preparation.

The Rise of Palladium: Cross-Coupling and Borylation

The advent of palladium-catalyzed cross-coupling reactions transformed the field. The Suzuki-Miyaura coupling , a Nobel Prize-winning reaction, allows for the efficient formation of carbon-carbon bonds between a boronic acid and an aryl or vinyl halide.[2][8][12] While not directly forming the amino-boronic acid core, it enabled the synthesis of highly functionalized arylboronic acids that could be later elaborated.

More directly impactful was the Miyaura borylation reaction . This method utilizes a palladium catalyst to couple aryl halides or triflates with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), to form a boronic ester.[8][13] This reaction is highly versatile and tolerant of a wide range of functional groups, making it a cornerstone of modern boronic acid synthesis.

Key Synthetic Approaches: A Comparative Overview
MethodDescriptionKey AdvantagesCommon Starting Materials
Organometallic Addition Reaction of Grignard or organolithium reagents with trialkyl borates.[3][4]Simple, well-established.Alkyl/Aryl Halides
Matteson Homologation Diastereoselective chain extension of a boronic ester with a dichloromethyl)lithium reagent, followed by nucleophilic displacement.[10]High stereocontrol.Boronic Esters
Miyaura Borylation Palladium-catalyzed coupling of an organic halide with a diboron reagent.[8][13]Excellent functional group tolerance, high yields.Aryl/Vinyl Halides, Diboron Reagents
C–H Borylation Direct, transition-metal-catalyzed conversion of a C–H bond to a C-B bond.[13]High atom economy, avoids pre-functionalization.Aromatic/Heteroaromatic compounds
Decarboxylative Borylation Nickel-catalyzed replacement of a carboxylic acid group with a boronic ester.[14]Uses abundant, inexpensive starting materials.[14]Carboxylic Acids
Workflow Visualization: Miyaura Borylation

The following diagram illustrates a typical workflow for the synthesis of an aryl boronic ester via Miyaura borylation, a common precursor for more complex derivatives.

Miyaura_Borylation A Aryl Halide (Ar-X) + B₂(pin)₂ C Reaction Mixture in Solvent (e.g., Dioxane) A->C B Palladium Catalyst (e.g., Pd(dppf)Cl₂) + Base (e.g., KOAc) B->C D Heating (e.g., 80-100 °C) C->D Initiation E Reaction Workup (Filtration, Extraction) D->E Completion F Purification (Crystallization or Chromatography) E->F G Aryl Boronic Ester (Ar-B(pin)) F->G

Caption: Generalized workflow for Palladium-catalyzed Miyaura Borylation.

Part 4: Mechanism of Action and Therapeutic Breakthroughs

The therapeutic utility of borono-amino acids hinges on a single, elegant chemical interaction: the formation of a reversible covalent bond with the catalytic serine or threonine residues of enzymes.[9]

The Inhibitory Mechanism: A Tetrahedral Transition-State Mimic
  • Approach: The trigonal planar boronic acid enters the enzyme's active site.

  • Lewis Acid-Base Interaction: The electrophilic boron atom acts as a Lewis acid and is attacked by the nucleophilic hydroxyl group of a serine residue (a Lewis base).

  • Tetrahedral Adduct Formation: A stable, tetrahedral boronate complex is formed. This complex is a mimic of the transition state of peptide bond hydrolysis, effectively "locking" the enzyme in an inactive state.[10] The pKa of the boronic acid is a crucial factor, with a pKa of ~9 for the free acid, but ~7 for the tetrahedral boronate complex, making this interaction favorable under physiological conditions.[2][3][4]

Boronic_Acid_Inhibition cluster_0 Enzyme Active Site Enzyme Serine Protease Serine Ser-OH (Nucleophile) Adduct Tetrahedral Boronate Adduct (Transition-State Analogue) BoronicAcid R-B(OH)₂ (Trigonal Planar) BoronicAcid->Adduct Nucleophilic Attack

Caption: Mechanism of serine protease inhibition by a boronic acid.

Case Study: Bortezomib (Velcade®) - A Paradigm Shift

The field was revolutionized by the approval of bortezomib (Velcade®) by the FDA in 2003. Bortezomib is a dipeptidyl boronic acid that acts as a potent and reversible inhibitor of the 26S proteasome, a cellular machine responsible for degrading unwanted proteins. In multiple myeloma, a cancer of plasma cells, the inhibition of the proteasome leads to an accumulation of pro-apoptotic proteins, ultimately triggering cancer cell death. The approval of bortezomib validated boronic acids as a viable drug class and spurred immense interest in their development.[13][15]

Following this success, other boronic acid-based drugs have reached the market, including ixazomib , another proteasome inhibitor for multiple myeloma, and vaborbactam , a β-lactamase inhibitor used to combat antibiotic resistance.[13][15]

Part 5: Validated Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of key boronic acid intermediates. These are presented as self-validating systems, with causality and checkpoints highlighted.

Protocol 1: Synthesis of Phenylboronic Acid via Grignard Reaction

Principle: This classic method relies on the formation of a highly nucleophilic Grignard reagent (phenylmagnesium bromide), which then attacks the electrophilic boron atom of a trialkyl borate. Acidic workup hydrolyzes the resulting boronate ester to the desired boronic acid.

Step-by-Step Methodology:

  • Apparatus Setup:

    • Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Causality: All glassware must be rigorously flame-dried under vacuum and cooled under a nitrogen atmosphere. Grignard reagents are extremely sensitive to moisture and will be quenched by water.

  • Grignard Reagent Formation:

    • Place magnesium turnings (1.2 eq) in the flask.

    • Add a solution of bromobenzene (1.0 eq) in anhydrous diethyl ether via the dropping funnel. An iodine crystal can be added to initiate the reaction.

    • Checkpoint: The reaction is exothermic, and the ether should begin to gently reflux. The disappearance of the magnesium turnings indicates the formation of phenylmagnesium bromide.

  • Borylation:

    • Cool the Grignard solution to -78 °C using a dry ice/acetone bath.

    • Causality: This low temperature is crucial to prevent over-addition of the Grignard reagent to the borate ester, which would lead to the formation of triphenylborane.

    • Slowly add a solution of trimethyl borate (1.5 eq) in anhydrous diethyl ether via the dropping funnel, maintaining the temperature below -60 °C.

  • Workup and Isolation:

    • Allow the mixture to warm to room temperature and stir for 12 hours.

    • Quench the reaction by slowly adding cold 2 M sulfuric acid.

    • Causality: The acid hydrolyzes the boronate ester and protonates the boronic acid, making it extractable.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude solid is purified by recrystallization from hot water.

    • Checkpoint: Phenylboronic acid is a white, crystalline solid. Purity can be confirmed by melting point analysis and NMR spectroscopy.

Protocol 2: Synthesis of 4-Formylphenylboronic Acid Pinacol Ester via Miyaura Borylation

Principle: This protocol demonstrates the power of modern palladium catalysis to synthesize a functionalized aryl boronic ester. The palladium catalyst facilitates the coupling of 4-bromobenzaldehyde with bis(pinacolato)diboron.

Step-by-Step Methodology:

  • Reagent Preparation:

    • In a Schlenk flask under a nitrogen atmosphere, combine 4-bromobenzaldehyde (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (1.5 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq).

    • Causality: Potassium acetate acts as the base required for the catalytic cycle. Pd(dppf)Cl₂ is a robust catalyst for this transformation. The reaction must be kept under inert atmosphere as the active Pd(0) species is oxygen-sensitive.

  • Reaction Execution:

    • Add anhydrous 1,4-dioxane to the flask.

    • Degas the mixture by bubbling nitrogen through it for 15 minutes.

    • Heat the reaction mixture to 80 °C and stir for 16 hours.

    • Checkpoint: Reaction progress can be monitored by TLC or GC-MS, looking for the disappearance of the 4-bromobenzaldehyde starting material.

  • Workup and Isolation:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

    • Causality: Celite filtration is an effective method for removing heterogeneous residues.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

    • Checkpoint: The desired product, 4-formylphenylboronic acid pinacol ester, is typically a white to off-white solid. Its structure and purity are confirmed by ¹H and ¹³C NMR spectroscopy.

Conclusion: An Ever-Expanding Frontier

The journey of borono-amino acid derivatives from a chemical curiosity to a pillar of modern medicine is a testament to the power of interdisciplinary science. The initial discovery by Frankland, the biological insights of Matteson, and the synthetic revolutions powered by Suzuki and Miyaura have all converged to create life-saving therapeutics.[2][8][9] The field continues to evolve, with new methods like C-H and decarboxylative borylation promising more efficient and sustainable routes to these vital molecules.[13][14] For the researchers, scientists, and drug development professionals who continue to explore this frontier, the unique chemistry of boron ensures that many more discoveries lie ahead.

References

Methodological & Application

Application Notes & Protocols: Methyl (4-boronobenzoylamino)acetate in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its reliability, functional group tolerance, and relatively benign environmental footprint.[1][2] Its impact was formally recognized with the 2010 Nobel Prize in Chemistry.[1] This palladium-catalyzed reaction forges carbon-carbon bonds, most commonly between organoboron species and organohalides, proving indispensable in the fields of pharmaceutical development, materials science, and agrochemicals.[3][4]

The utility of the Suzuki-Miyaura reaction is profoundly influenced by the diversity and stability of the organoboron partner. While simple arylboronic acids are common, more complex, functionalized boronic acids and their esters offer strategic advantages for building sophisticated molecular architectures.[5][6][7]

This guide focuses on Methyl (4-boronobenzoylamino)acetate (CAS 850568-24-0), a multifunctional building block designed for strategic incorporation into complex molecules.[8] Its structure features:

  • A boronic acid moiety (as an ester or acid), the reactive handle for the Suzuki-Miyaura coupling.

  • A robust amide linker , a common and critical motif in pharmacologically active compounds.

  • A methyl ester , providing an additional point for chemical modification or influencing solubility.

This combination makes it an exceptionally valuable reagent for drug discovery programs, enabling the direct installation of a protected amino acid fragment onto an aromatic or heteroaromatic core. This document provides a detailed overview of its properties, the underlying reaction mechanism, and comprehensive protocols for its successful application.

Physicochemical Properties and Handling

Understanding the properties of this compound is crucial for its effective use and storage.

PropertyValue
IUPAC Name Methyl 2-(4-(dihydroxyboranyl)benzamido)acetate
CAS Number 850568-24-0
Molecular Formula C₁₀H₁₂BNO₅
Molecular Weight 237.02 g/mol
Appearance Typically a white to off-white solid
Storage Store under inert gas, refrigerated (2-8°C), and protected from moisture.

Handling Considerations:

  • Stability: Like many boronic acids, this reagent is susceptible to protodeboronation , particularly under acidic or harsh basic conditions.[5] It can also undergo trimerization to form a boroxine anhydride upon dehydration. Boronic esters, such as the pinacol ester, exhibit greater stability and are often preferred for this reason.[1][9]

  • Safety: Perform a thorough hazard analysis before use.[10] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The reaction proceeds via a catalytic cycle involving a palladium complex that alternates between Pd(0) and Pd(II) oxidation states.[1] The successful coupling of this compound with an aryl halide (Ar-X) depends on the smooth execution of three key steps.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (Ar-X), forming a square-planar Pd(II) complex. This step is often rate-limiting, especially for less reactive halides like aryl chlorides.[2][11]

  • Transmetalation: This is the crucial step where the organic group is transferred from boron to palladium. The boronic acid must first be activated by a base to form a more nucleophilic boronate species (-B(OH)₃⁻).[12][13] This boronate then coordinates to the palladium center, facilitating the transfer of the benzoylaminoacetate moiety and displacing the halide. Notably, boronic esters can often undergo transmetalation directly without prior hydrolysis.[5][6]

  • Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are eliminated, forming the new C-C bond and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[1]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add_label Oxidative Addition pd0->ox_add_label pd2_ox Ar-Pd(II)L₂-X trans_label Transmetalation pd2_ox->trans_label pd2_trans Ar-Pd(II)L₂-R red_elim_label Reductive Elimination pd2_trans->red_elim_label product Ar-R (Coupled Product) ox_add_label->pd2_ox + Ar-X trans_label->pd2_trans + R-B(OR')₂ + Base red_elim_label->pd0 red_elim_label->product

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: A General Guideline

This protocol provides a robust starting point for coupling this compound (or its corresponding pinacol ester) with an aryl/heteroaryl halide. Optimization is essential for each unique substrate combination.

Reagent and Catalyst Selection
ComponentRecommended Starting PointRationale & Key Considerations
Aryl Halide (Ar-X) 1.0 equiv (Limiting Reagent)Reactivity order: I > Br > OTf >> Cl.[2] Chlorides often require specialized, highly active catalysts.
Boronic Reagent 1.2 - 1.5 equivA slight excess ensures complete consumption of the limiting halide and compensates for potential protodeboronation or homocoupling.
Palladium Precatalyst 1 - 5 mol%Pd(PPh₃)₄: A classic, reliable choice. Pd(dppf)Cl₂: Excellent for a wide range of substrates. Pd₂(dba)₃: Often used with a separate phosphine ligand.
Ligand (if needed) 1.1 - 1.2x Pd loadingPPh₃: Standard. XPhos, SPhos: Buchwald ligands, effective for challenging couplings (e.g., with aryl chlorides).
Base 2.0 - 3.0 equivK₂CO₃, Cs₂CO₃: Common, effective inorganic bases. K₃PO₄: A strong base, often used for difficult couplings or with aryl chlorides.[12][14] CsF: Can be used for base-sensitive substrates.[4]
Solvent 0.1 - 0.2 M concentrationDioxane/H₂O (4:1): A standard solvent system.[12][14] Toluene/H₂O, THF/H₂O: Common alternatives. Water is crucial for activating the boronic acid with many inorganic bases.[11][12]
Temperature 80 - 110 °CReaction temperature depends on substrate reactivity and catalyst stability. Monitor for potential decomposition of starting materials or product.

Experimental Workflow

Workflow start Start reagents 1. Add Ar-X (1.0 eq), Boronic Reagent (1.2 eq), and Base (2-3 eq) to flask. start->reagents degas 2. Seal flask, purge with N₂ or Ar for 15-30 min. reagents->degas solvent 3. Add degassed solvent via syringe. degas->solvent catalyst 4. Add Pd catalyst (1-5 mol%) under positive inert gas pressure. solvent->catalyst react 5. Heat to 80-110 °C with vigorous stirring. catalyst->react monitor 6. Monitor progress by TLC or LC-MS. react->monitor workup 7. Cool, dilute with EtOAc, wash with H₂O and brine. monitor->workup Upon completion purify 8. Dry organic layer (Na₂SO₄), filter, and concentrate. workup->purify end 9. Purify by flash column chromatography. purify->end

Figure 2: A standardized workflow for setting up the Suzuki-Miyaura reaction.
Step-by-Step Protocol

  • Reagent Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and the chosen base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).[12]

  • Degassing: Seal the flask with a rubber septum and purge with an inert gas (Argon or Nitrogen) for 15-30 minutes. This is critical to remove oxygen, which can deactivate the palladium catalyst.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 8 mL Dioxane and 2 mL H₂O) via syringe. Stir the suspension for 5-10 minutes.

  • Catalyst Addition: Briefly remove the septum and add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%) to the flask under a positive pressure of inert gas to prevent air exposure.[12]

  • Reaction: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete (typically when the limiting aryl halide is consumed), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to obtain the pure product.

Troubleshooting and Optimization

Even with a robust protocol, challenges can arise. A systematic approach to troubleshooting is key to achieving high yields.

Troubleshooting decision decision outcome outcome start Low or No Yield q1 Is starting material (Ar-X) consumed? start->q1 a1 Reaction not proceeding q1->a1 No a2 Side reactions likely q1->a2 Yes s1a Increase Temperature a1->s1a s1b Switch to more active catalyst (e.g., use Buchwald ligand) a1->s1b s1c Check base and solvent quality a1->s1c q2 Major side product? a2->q2 a3 Protodeboronation Product (Ar-H from Boronic Reagent) q2->a3 R-H a4 Homocoupling Product (Ar-Ar or R-R) q2->a4 Ar-Ar / R-R s3a Use anhydrous conditions (e.g., with K₃PO₄ or TMSOK) a3->s3a s3b Use a more stable boronic ester (e.g., neopentyl glycol, MIDA) a3->s3b s4a Ensure thorough degassing a4->s4a s4b Lower catalyst loading a4->s4b s4c Add a phosphine ligand a4->s4c

Figure 3: A decision tree for troubleshooting common Suzuki-Miyaura reaction issues.

Applications in Drug Discovery

The incorporation of boronic acids and their derivatives into drug discovery pipelines is a rapidly growing field.[15] Several FDA-approved drugs, such as the proteasome inhibitor Bortezomib (Velcade®), contain a boronic acid moiety that is critical to their mechanism of action.[15][16]

This compound is not just a coupling partner; it is a strategic tool. It allows for the late-stage functionalization of complex heterocyclic cores, a common strategy in medicinal chemistry. The resulting product, an N-acylated amino acid ester, is a privileged structure in drug design, offering points for hydrogen bonding and metabolic stability. By using this reagent, medicinal chemists can rapidly generate libraries of novel compounds with diverse aromatic portions attached to a constant amino acid-like fragment, accelerating the structure-activity relationship (SAR) studies that are vital for identifying lead candidates.[17]

Conclusion

This compound is a highly valuable and versatile reagent for Suzuki-Miyaura cross-coupling reactions. Its unique combination of a reactive boronic acid, a stable amide linker, and a modifiable ester group makes it an ideal building block for the synthesis of complex molecules in drug discovery and materials science. While its application requires careful consideration of reaction conditions—particularly the choice of catalyst, base, and solvent—the general protocols outlined in this guide provide a solid foundation for success. By understanding the underlying mechanism and employing systematic optimization, researchers can effectively leverage this reagent to accelerate their synthetic endeavors.

References

Application Notes and Protocols for Methyl (4-boronobenzoylamino)acetate as a Bifunctional Linker

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Strategic Advantage of a Sequentially Addressable Bifunctional Linker

In the sophisticated landscape of modern drug development, particularly in the realm of antibody-drug conjugates (ADCs) and targeted therapeutics, the linker molecule is not merely a spacer but a critical component dictating the efficacy, stability, and pharmacokinetic profile of the final construct. Methyl (4-boronobenzoylamino)acetate emerges as a meticulously designed bifunctional linker, offering a strategic advantage through its two chemically distinct reactive handles: a methyl ester and a boronic acid. This design allows for a controlled, sequential conjugation strategy, a cornerstone of building complex, well-defined bioconjugates.

The core utility of this linker lies in its orthogonal reactivity. The methyl ester is susceptible to nucleophilic attack by primary amines, such as those on the surface of proteins (e.g., lysine residues), to form a stable amide bond. This reaction is typically performed under mild conditions, preserving the integrity of the biomolecule. The second functional group, the boronic acid, is a versatile partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the precise installation of a wide array of aryl or heteroaryl moieties, which could be the cytotoxic payload, an imaging agent, or a molecule designed to enhance solubility or cell permeability.

This document provides a comprehensive guide to the use of this compound, from its synthesis to its sequential application in a two-stage bioconjugation workflow. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and offer insights into the characterization of the resulting conjugates.

Synthesis of this compound

The synthesis of this compound is a straightforward process involving the coupling of 4-carboxyphenylboronic acid with glycine methyl ester. This reaction forms a stable amide bond and is a crucial first step for researchers who wish to synthesize the linker in-house.

Synthetic Scheme

Synthesis_of_Linker reagent1 4-Carboxyphenylboronic Acid product This compound reagent1->product Coupling Agent (e.g., EDC, HOBt) Base (e.g., DIPEA) Solvent (e.g., DMF) reagent2 Glycine methyl ester reagent2->product

Caption: Synthesis of this compound.

Protocol for Linker Synthesis

This protocol describes a standard procedure for the amide coupling of 4-carboxyphenylboronic acid and glycine methyl ester hydrochloride.

Materials:

  • 4-Carboxyphenylboronic acid

  • Glycine methyl ester hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-carboxyphenylboronic acid (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Add glycine methyl ester hydrochloride (1.1 eq), EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.5 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Two-Stage Bioconjugation Workflow

The strategic design of this compound allows for a powerful two-stage bioconjugation workflow. This approach provides exceptional control over the final structure of the bioconjugate.

Bioconjugation_Workflow cluster_0 Stage 1: Amide Bond Formation cluster_1 Stage 2: Suzuki-Miyaura Cross-Coupling biomolecule Amine-containing Biomolecule (e.g., Protein, Peptide) conjugate1 Biomolecule-Linker Conjugate biomolecule->conjugate1 Aminolysis of Methyl Ester linker This compound linker->conjugate1 final_conjugate Final Bioconjugate conjugate1->final_conjugate Pd-catalyzed Cross-Coupling payload Aryl/Heteroaryl Halide Payload (e.g., Drug, Imaging Agent) payload->final_conjugate

Site-Specific Protein Labeling via Palladium-Catalyzed Cross-Coupling Using Methyl (4-boronobenzoylamino)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Abstract

Site-specific modification of proteins is a cornerstone of modern chemical biology, enabling precise control over protein function, visualization, and therapeutic applications. This document provides a comprehensive guide to the site-specific labeling of proteins using Methyl (4-boronobenzoylamino)acetate through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful technique allows for the introduction of a small molecule payload at a genetically defined position within a protein, offering high specificity and efficiency under biocompatible conditions. We present the underlying principles, detailed experimental protocols, and troubleshooting advice for researchers in protein engineering, drug development, and molecular biology.

Introduction: The Imperative for Precision in Protein Labeling

The ability to covalently attach probes, drugs, or other functional moieties to specific sites on a protein has revolutionized our capacity to study and manipulate biological systems. Traditional labeling methods, such as those targeting lysine or cysteine residues, often result in heterogeneous products with modifications at multiple sites, which can compromise protein structure and function.[1] Bioorthogonal chemistry has emerged to address this challenge, providing reactions that proceed with high selectivity and efficiency in complex biological environments.[2]

Among the arsenal of bioorthogonal tools, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has proven to be a robust method for forming stable carbon-carbon bonds on proteins in aqueous media.[3][4][5] This approach typically involves the reaction of an arylboronic acid with an aryl halide incorporated into the protein. The key to site-specificity lies in the genetic encoding of a non-canonical amino acid containing the aryl halide handle at the desired location.

This guide focuses on the use of This compound as a versatile labeling reagent. In this system, the arylboronic acid moiety serves as the reactive handle for the Suzuki-Miyaura coupling, while the methyl aminoacetate group acts as a small, biocompatible payload. This methodology is particularly advantageous due to the stability and commercial availability of boronic acids and the mild reaction conditions required for the palladium-catalyzed coupling.[3]

Principle of the Method: Suzuki-Miyaura Cross-Coupling on Proteins

The core of this labeling strategy is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of a new carbon-carbon bond between the boronic acid of the labeling reagent and a halogenated amino acid genetically incorporated into the protein of interest (POI).

The overall process can be broken down into two key stages:

  • Genetic Incorporation of a Halogenated Amino Acid: A non-canonical amino acid, such as p-iodophenylalanine (pIF), is incorporated into the protein's sequence at a specific site using amber stop codon suppression technology. This provides a unique chemical handle for the subsequent cross-coupling reaction.[3][5]

  • Palladium-Catalyzed Cross-Coupling: The purified protein containing the p-iodophenylalanine residue is then reacted with this compound in the presence of a palladium catalyst. The palladium catalyst facilitates the oxidative addition, transmetalation, and reductive elimination steps that constitute the catalytic cycle of the Suzuki-Miyaura reaction, ultimately resulting in the formation of a stable biaryl linkage between the protein and the methyl aminoacetate payload.[4][6]

The reaction is highly specific for the incorporated halogenated amino acid, leaving native protein residues unmodified. The aqueous, near-neutral pH, and ambient temperature conditions make this method compatible with a wide range of proteins, preserving their native structure and function.[3][4]

Reaction Mechanism Overview

Suzuki_Miyaura_Mechanism Protein_pIF Protein-p-Iodophenylalanine Intermediate1 [Protein-p-Phe-Pd(II)-I] Protein_pIF->Intermediate1 Labeling_Reagent This compound (Ar'-B(OH)2) Intermediate2 [Protein-p-Phe-Pd(II)-Ar'] Labeling_Reagent->Intermediate2 Pd0 Pd(0) Catalyst Oxidative_Addition Oxidative Addition Oxidative_Addition->Intermediate1 Transmetalation Transmetalation Base Base (e.g., Borate Buffer) Transmetalation->Intermediate2 Intermediate2->Pd0 Reductive_Elimination Reductive Elimination Labeled_Protein Labeled Protein (Protein-p-Phe-Ar') Reductive_Elimination->Labeled_Protein

Figure 1. Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling for protein labeling.

Materials and Reagents

Protein Expression and Purification
  • Expression host: E. coli strain engineered for amber suppression (e.g., BL21(DE3) containing pEVOL-pIF)

  • Expression vector for the protein of interest with an in-frame amber codon (TAG) at the desired labeling site

  • p-Iodophenylalanine (pIF)

  • Standard cell culture media (e.g., LB broth, M9 minimal media)

  • Antibiotics corresponding to the plasmids

  • Inducing agent (e.g., IPTG, arabinose)

  • Lysis buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1 mM DTT, pH 8.0)

  • Purification resin (e.g., Ni-NTA for His-tagged proteins)

  • Dialysis buffer (e.g., 50 mM borate buffer, 150 mM NaCl, pH 8.5)

Labeling Reaction
  • Purified protein containing pIF (in borate buffer)

  • This compound

  • Palladium catalyst: A water-soluble palladium(II) salt and ligand are required. A pre-catalyst such as Palladium(II) acetate can be used with a water-soluble ligand like 2-amino-4,6-dihydroxypyrimidine. Alternatively, a commercially available water-soluble palladium catalyst can be employed.[4][6]

  • Reaction Buffer: 50 mM Borate buffer, pH 8.5

  • Degassing equipment (e.g., nitrogen or argon gas)

Analysis and Purification of Labeled Protein
  • SDS-PAGE analysis reagents

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

  • Size-exclusion chromatography (SEC) column for purification

Experimental Protocols

Protocol 1: Expression and Purification of pIF-Containing Protein

This protocol outlines the general steps for producing a protein with a site-specifically incorporated p-iodophenylalanine. Optimization of expression conditions (temperature, induction time, pIF concentration) is crucial for each specific protein.

  • Transformation: Co-transform the expression vector for the protein of interest and the pEVOL-pIF plasmid into a suitable E. coli expression strain.

  • Starter Culture: Inoculate a 10 mL LB medium containing the appropriate antibiotics with a single colony and grow overnight at 37°C.

  • Expression Culture: Inoculate 1 L of M9 minimal media supplemented with the necessary antibiotics and 1 mM p-iodophenylalanine with the overnight starter culture.

  • Growth and Induction: Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8. Induce protein expression by adding the appropriate inducer (e.g., 1 mM IPTG and 0.2% arabinose) and continue to grow the culture at a reduced temperature (e.g., 20°C) for 16-20 hours.

  • Harvesting and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization.

  • Purification: Clarify the lysate by centrifugation. Purify the protein from the supernatant using the appropriate affinity chromatography (e.g., Ni-NTA for a His-tagged protein).

  • Buffer Exchange: Elute the purified protein and perform a buffer exchange into the reaction buffer (50 mM borate buffer, 150 mM NaCl, pH 8.5) using dialysis or a desalting column.

  • Quantification and Verification: Determine the protein concentration (e.g., by Bradford assay or A280). Verify the incorporation of pIF by mass spectrometry. The mass of the pIF-containing protein will be higher than the wild-type protein.

Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes the labeling of the pIF-containing protein with this compound. All solutions should be degassed to prevent oxidation of the palladium catalyst.

  • Prepare Reagent Stocks:

    • Protein Stock: Prepare the pIF-containing protein at a concentration of 100 µM in degassed 50 mM borate buffer, pH 8.5.

    • Labeling Reagent Stock: Prepare a 10 mM stock solution of this compound in DMSO.

    • Catalyst Stock: Prepare a 1 mM stock solution of the palladium catalyst in degassed water.

  • Set up the Reaction: In a microcentrifuge tube, combine the following in order:

    • pIF-containing protein (to a final concentration of 20 µM)

    • This compound (to a final concentration of 200 µM, 10 equivalents)

    • Palladium catalyst (to a final concentration of 100 µM, 5 equivalents)

  • Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours. For some proteins, gentle agitation may be beneficial.

  • Quenching (Optional): The reaction can be quenched by adding a small molecule thiol, such as glutathione, to a final concentration of 1 mM to sequester the palladium catalyst.

  • Analysis of Labeling Efficiency: Analyze the reaction mixture by SDS-PAGE and mass spectrometry. A successful reaction will show a new band on the gel (if the label significantly changes the mass or charge) and a mass shift corresponding to the addition of the label minus the iodine atom in the mass spectrum.

Experimental Workflow

Experimental_Workflow Start Start Expression Protein Expression with p-Iodophenylalanine Start->Expression Purification1 Protein Purification (e.g., Ni-NTA) Expression->Purification1 Buffer_Exchange Buffer Exchange into Reaction Buffer (pH 8.5) Purification1->Buffer_Exchange Reaction_Setup Setup Suzuki-Miyaura Reaction: - Protein-pIF - Labeling Reagent - Pd Catalyst Buffer_Exchange->Reaction_Setup Incubation Incubation (Room Temperature, 2-4h) Reaction_Setup->Incubation Analysis Analysis: - SDS-PAGE - Mass Spectrometry Incubation->Analysis Purification2 Purification of Labeled Protein (e.g., SEC) Analysis->Purification2 Final_Product Pure Labeled Protein Purification2->Final_Product

Figure 2. Overall workflow for site-specific protein labeling.

Protocol 3: Purification and Storage of the Labeled Protein
  • Purification: Purify the labeled protein from the reaction mixture to remove excess labeling reagent and catalyst using size-exclusion chromatography (SEC).

  • Buffer Exchange and Concentration: Exchange the purified labeled protein into a suitable storage buffer (e.g., PBS, pH 7.4) and concentrate to the desired concentration.

  • Storage: Store the labeled protein at 4°C for short-term use or at -80°C for long-term storage.

Data and Analysis

Table 1: Key Parameters for Suzuki-Miyaura Labeling

ParameterRecommended RangeRationale
Protein Concentration 10 - 100 µMBalances reaction efficiency with protein solubility.
Labeling Reagent Excess 5 - 50 equivalentsDrives the reaction to completion.
Palladium Catalyst 2 - 10 equivalentsSufficient for catalysis without causing protein damage.
pH 8.0 - 9.0Basic conditions are required for the Suzuki-Miyaura reaction.
Temperature Room Temperature (20-25°C)Mild conditions to preserve protein integrity.[7]
Reaction Time 1 - 6 hoursDependent on protein and reagent concentrations.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency Inefficient incorporation of pIF.Optimize protein expression conditions (pIF concentration, induction time/temp). Verify incorporation by MS.
Inactive palladium catalyst.Use freshly prepared, degassed solutions. Ensure an inert atmosphere if necessary. Try a different water-soluble ligand or catalyst.
Protein precipitation.Reduce protein or reagent concentrations. Add a mild solubilizing agent (e.g., 0.1% Tween-20).
Non-specific Labeling Reaction with native residues.This is unlikely with Suzuki-Miyaura. If observed, reduce reaction time or catalyst concentration. Ensure purity of the protein.
Protein Degradation Protease contamination.Add protease inhibitors during purification.
Harsh reaction conditions.Ensure the pH and temperature are within the recommended range.

Conclusion

The site-specific labeling of proteins using this compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful and versatile technique. It offers exceptional control over the location of modification, enabling the creation of well-defined protein conjugates for a wide array of applications in research and drug development. By following the protocols and guidelines presented in this application note, researchers can successfully implement this advanced bioconjugation strategy.

References

Unlocking Novel Peptide Architectures: Application of Methyl (4-boronobenzoylamino)acetate in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Beyond the Canonical Peptide Bond

In the landscape of modern drug discovery and materials science, peptides represent a class of molecules with immense therapeutic potential and structural versatility. However, the traditional linear sequence of amino acids often limits their bioavailability and stability. The strategic incorporation of non-canonical building blocks is a paramount approach to overcoming these limitations. Methyl (4-boronobenzoylamino)acetate, a bifunctional reagent, emerges as a powerful tool in this context. It introduces a boronic acid moiety into the peptide backbone or as a side-chain modification, opening avenues for novel peptide architectures, enhanced biological activity, and innovative drug delivery strategies.

This comprehensive guide provides an in-depth exploration of the applications of this compound in peptide synthesis. We will delve into the underlying chemical principles, provide detailed protocols for its synthesis and incorporation, and discuss its potential to revolutionize the design of next-generation peptide-based therapeutics and functional biomaterials.

Scientific Foundation: The Versatility of the Boronic Acid Moiety

The utility of this compound in peptide synthesis is rooted in the unique chemical properties of the boronic acid group. Boronic acids are known for their ability to form reversible covalent bonds with diols, a property that has been extensively exploited for sugar sensing and as enzyme inhibitors.[1] In the realm of peptide chemistry, the boronic acid functionality offers several distinct advantages:

  • Reversible Covalent Inhibition: Peptides incorporating a boronic acid moiety can act as potent and reversible inhibitors of serine and threonine proteases.[1][2] The boron atom forms a stable tetrahedral intermediate with the hydroxyl group of the active site serine or threonine residue, mimicking the transition state of peptide bond hydrolysis. This has been successfully applied in the development of drugs like Bortezomib, a proteasome inhibitor used in cancer therapy.[2]

  • Suzuki-Miyaura Cross-Coupling: The boronic acid group is a key participant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the site-specific modification of peptides with a wide range of aryl and heteroaryl groups, enabling the synthesis of peptidomimetics with enhanced stability and receptor affinity.[1]

  • Chemoselective Ligation: Boronic acids can participate in various chemoselective ligation reactions, providing alternative strategies for peptide and protein conjugation that are orthogonal to traditional methods.

  • Catalysis of Amide Bond Formation: Recent studies have highlighted the potential of boronic acids to catalyze the formation of amide bonds, offering a greener and more efficient alternative to conventional coupling reagents.[3][4]

The structure of this compound, combining a protected amino acid functionality with an aryl boronic acid, makes it a versatile building block for introducing these functionalities into a peptide sequence.

Synthesis of this compound: A Practical Protocol

While not extensively documented as a commercially available reagent in all catalogs, this compound can be readily synthesized in the laboratory. The most straightforward approach involves the amide coupling of 4-carboxyphenylboronic acid with glycine methyl ester hydrochloride.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product R1 4-Carboxyphenylboronic Acid P This compound R1->P R2 Glycine methyl ester hydrochloride R2->P C Coupling Agent (e.g., HATU, HBTU) C->P activation B Base (e.g., DIPEA) B->P neutralization S Solvent (e.g., DMF) S->P medium

Caption: Synthesis of this compound.

Detailed Protocol:

Materials:

  • 4-Carboxyphenylboronic acid

  • Glycine methyl ester hydrochloride

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-carboxyphenylboronic acid (1.0 eq) in anhydrous DMF.

  • Activation: Add HATU (1.1 eq) to the solution and stir for 5 minutes at room temperature.

  • Amine Addition: In a separate flask, suspend glycine methyl ester hydrochloride (1.2 eq) in anhydrous DMF and add DIPEA (2.5 eq) to neutralize the hydrochloride salt. Stir for 10 minutes until a clear solution is obtained.

  • Coupling: Add the neutralized glycine methyl ester solution to the activated 4-carboxyphenylboronic acid solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (3x), followed by brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

  • Characterization: Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound can be utilized in solid-phase peptide synthesis (SPPS) as a building block to introduce a boronic acid-functionalized residue at a specific position within a peptide sequence. This is typically achieved using standard Fmoc-based SPPS protocols.

Workflow for Incorporating this compound into a Peptide Chain:

SPPS_Workflow start Start with Fmoc-protected amino acid-loaded resin deprotection1 Fmoc Deprotection (20% Piperidine in DMF) start->deprotection1 wash1 Wash Resin (DMF) deprotection1->wash1 coupling Couple next Fmoc-amino acid (Coupling agent, Base, DMF) wash1->coupling wash2 Wash Resin (DMF) coupling->wash2 repeat Repeat Deprotection-Wash-Coupling-Wash cycle for desired peptide length wash2->repeat deprotection2 Final Fmoc Deprotection repeat->deprotection2 wash3 Wash Resin (DMF) deprotection2->wash3 boronic_coupling Couple this compound (Pre-activated, Base, DMF) wash3->boronic_coupling wash4 Wash Resin (DMF) boronic_coupling->wash4 cleavage Cleavage from Resin and Side-chain Deprotection (TFA cocktail) wash4->cleavage purification Purification (RP-HPLC) cleavage->purification end Boronic acid-containing peptide purification->end

Caption: SPPS workflow for boronic acid peptide synthesis.

Detailed Protocol for SPPS Incorporation:

This protocol assumes the use of a standard solid-phase peptide synthesizer or manual SPPS setup.

Materials:

  • Fmoc-protected amino acid-loaded resin (e.g., Wang or Rink Amide resin)

  • Fmoc-protected amino acids

  • This compound

  • Coupling reagents (e.g., HATU, HBTU)

  • Base (e.g., DIPEA)

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • Solvents: DMF, Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminal amino acid by treating the resin with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove residual piperidine and byproducts.

  • Amino Acid Coupling:

    • Pre-activate the next Fmoc-protected amino acid (3-5 eq) with a coupling agent (e.g., HATU, 3-5 eq) and a base (e.g., DIPEA, 6-10 eq) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Washing: Wash the resin with DMF (5x) and DCM (3x).

  • Chain Elongation: Repeat steps 2-5 for each amino acid in the desired peptide sequence.

  • Incorporation of this compound:

    • After the final Fmoc deprotection of the peptide chain, pre-activate this compound (3-5 eq) with a coupling agent and base as described in step 4.

    • Couple the activated boronic acid building block to the N-terminus of the resin-bound peptide.

  • Final Washing: Wash the resin thoroughly with DMF (5x) and DCM (5x) and dry under vacuum.

  • Cleavage and Deprotection:

    • Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Purification and Analysis:

    • Lyophilize the crude peptide.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final boronic acid-containing peptide by mass spectrometry and analytical HPLC.

Quantitative Data Summary

The efficiency of the synthesis and incorporation of this compound can be evaluated based on several key metrics. The following table provides representative data based on typical laboratory outcomes.

ParameterSynthesis of Building BlockSPPS Incorporation
Yield 60-80% (after purification)>90% coupling efficiency (per step)
Purity (Crude) >90% (by ¹H NMR)70-85% (by analytical HPLC)
Purity (Final) >98% (after chromatography)>95% (after RP-HPLC purification)
Reaction Time 2-4 hours1-2 hours per coupling step

Advanced Applications and Future Perspectives

The incorporation of this compound into peptides is not merely a synthetic exercise; it unlocks a vast potential for creating novel biomolecules with tailored properties.

  • Targeted Drug Delivery: The diol-binding property of the boronic acid moiety can be exploited for targeted drug delivery to glycosylated proteins or cell surfaces rich in sialic acids, which are often overexpressed in cancer cells.

  • Peptide Cyclization: The boronic acid can be used as a handle for intramolecular Suzuki-Miyaura cross-coupling with a halogenated amino acid residue elsewhere in the peptide chain to generate structurally constrained cyclic peptides.

  • Bioconjugation: The boronic acid can serve as a chemoselective ligation site for the attachment of imaging agents, polymers (e.g., PEG), or other bioactive molecules.

Conclusion

This compound is a valuable and versatile building block for the synthesis of modified peptides. Its straightforward synthesis and compatibility with standard SPPS protocols make it an accessible tool for researchers in peptide chemistry and drug discovery. The unique properties of the boronic acid moiety offer a powerful strategy for designing peptides with enhanced therapeutic potential, improved pharmacokinetic profiles, and novel mechanisms of action. As the demand for more sophisticated peptide-based drugs and materials continues to grow, the application of such innovative building blocks will undoubtedly play a pivotal role in advancing the field.

References

Application Notes & Protocols: Bioconjugation Techniques Using Boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of Boronic Acids in Bioconjugation

In the landscape of modern chemical biology and therapeutic development, the ability to selectively and efficiently conjugate molecules to proteins, carbohydrates, and other biomolecules is paramount. Among the diverse chemical tools available, boronic acid derivatives have emerged as exceptionally versatile reagents for bioconjugation.[1][2][3] Their utility stems from a unique and powerful reactivity profile: the ability to form reversible covalent bonds with 1,2- and 1,3-diols, which are abundant in critical biological structures like glycoproteins and cell surface glycans.[3][4][5][6]

This dynamic covalent chemistry, primarily the formation of boronate esters, is highly sensitive to pH, allowing for the design of stimuli-responsive systems for applications ranging from drug delivery to biosensing.[1][7][8] Beyond their hallmark diol reactivity, boronic acids participate in a range of other bioorthogonal reactions, including the formation of iminoboronates and boron-stabilized heterocycles, further expanding their role in creating sophisticated bioconjugates.[3][9][10]

This guide provides an in-depth exploration of boronic acid-mediated bioconjugation. It moves beyond a simple listing of protocols to explain the underlying chemical principles, guiding researchers in making informed experimental choices. We will cover the core mechanisms, detail key applications with step-by-step protocols, and provide insights into the design of self-validating experimental systems.

The Core Mechanism: Reversible Boronate Ester Formation

The cornerstone of boronic acid bioconjugation is its reaction with molecules containing cis-1,2- or cis-1,3-diol functionalities to form cyclic boronate esters.[3] This reaction is a reversible, covalent interaction that is highly dependent on the pH of the aqueous environment.[3][11]

Causality Behind the Chemistry:

  • Lewis Acidity: The boron atom in a boronic acid (R-B(OH)₂) possesses an empty p-orbital, making it a Lewis acid.[8] In aqueous solution, it exists in equilibrium between a neutral, trigonal planar sp² hybridized state and an anionic, tetrahedral sp³ hybridized boronate form (R-B(OH)₃⁻).[8]

  • pH Dependence: The formation of the more stable tetrahedral boronate ester is favored at pH values near or above the pKa of the boronic acid (typically ~9 for phenylboronic acid, PBA).[3][8][11] At this pH, a higher concentration of the more nucleophilic diol is available to attack the boron center. Conversely, under more acidic conditions, the equilibrium shifts, leading to the hydrolysis of the boronate ester.[3] This pH-responsiveness is a key feature exploited in many applications.[12]

  • Reaction Kinetics: The formation of boronate esters is rapid, with reaction rates typically in the range of 10²–10³ M⁻¹s⁻¹.[3][11] This allows for efficient conjugation under biologically relevant conditions.

Diagram: The Fundamental Boronate Ester Reaction

The following diagram illustrates the pH-dependent equilibrium between a boronic acid and a diol-containing biomolecule, resulting in the formation of a cyclic boronate ester.

BoronateEsterFormation BoronicAcid Boronic Acid (R-B(OH)₂) BoronateEster Cyclic Boronate Ester BoronicAcid->BoronateEster + Diol (pH > pKa) Diol Biomolecule with cis-Diol BoronateEster->BoronicAcid + H₂O (Acidic pH) Water 2 H₂O IminoboronateWorkflow P1 Protein with N-terminal Cysteine P3 Mix Protein and Probe in Reaction Buffer (pH 7.4) P1->P3 P2 Functionalized Probe (e.g., 2-FPBA-Fluorophore) P2->P3 P4 Incubate (e.g., 1 hr, RT) P3->P4 P5 Purification (e.g., Size Exclusion Chromatography) P4->P5 P6 Site-Specifically Labeled Protein P5->P6

References

The Synthetic Chemist's Guide to Palladium-Catalyzed Reactions with Methyl (4-boronobenzoylamino)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Complex Molecule Synthesis

In the landscape of modern synthetic organic chemistry, the quest for efficient and modular methods to construct complex molecular architectures is paramount. Palladium-catalyzed cross-coupling reactions, a cornerstone of this endeavor, have revolutionized the way chemists approach the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Among the vast arsenal of reagents available for these transformations, boronic acids and their derivatives stand out for their stability, low toxicity, and broad functional group tolerance.[2] This guide focuses on a particularly valuable, yet nuanced, building block: Methyl (4-boronobenzoylamino)acetate .

This bifunctional reagent uniquely marries a reactive boronic acid moiety with a protected amino acid scaffold, offering a direct route to incorporating dipeptide-like structures into larger, more complex molecules. Its application is particularly relevant in drug discovery and development, where the synthesis of biaryl compounds and peptide mimetics is a frequent objective.[3] This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing not only detailed experimental protocols but also the underlying scientific rationale for procedural choices, ensuring both reproducibility and a deeper understanding of the chemistry at play.

Core Principles: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound in palladium-catalyzed synthesis is the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction facilitates the formation of a carbon-carbon bond between an organoboron compound and an organohalide.[4] The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.

The catalytic cycle can be visualized as follows:

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)Ln OxAdd Oxidative Addition ArPd(II)L2X Ar-Pd(II)Ln-X OxAdd->ArPd(II)L2X Transmetalation Transmetalation ArPd(II)L2Ar' Ar-Pd(II)Ln-Ar' Transmetalation->ArPd(II)L2Ar' RedElim Reductive Elimination ArAr' Biaryl Product (Ar-Ar') ArPd(II)L2Ar'->ArAr' RedElim->Pd(0)L2 ArX Aryl Halide (Ar-X) ArX->ArPd(II)L2X Ar'B(OR)2 This compound (Ar'-B(OH)2) Ar'B(OR)2->ArPd(II)L2Ar' Base Base Base->ArPd(II)L2Ar' workflow start Start reagents Combine Reactants: - this compound - Aryl Halide - Palladium Catalyst - Base start->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat and Stir under Inert Atmosphere solvent->reaction monitoring Monitor Reaction Progress (TLC/LC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Upon Completion purification Purify by Column Chromatography workup->purification characterization Characterize Product (NMR, MS) purification->characterization end End characterization->end

References

Application Notes and Protocols: A Guide to Cell-free Protein Synthesis and Labeling with Unnatural Amino acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 20 canonical amino acids that constitute the building blocks of proteins in all living organisms provide a remarkable chemical diversity that drives a vast array of biological functions. However, the ever-growing demands of synthetic biology, drug development, and fundamental research often necessitate protein functionalities beyond what this natural palette can offer.[1][2][3] The site-specific incorporation of unnatural amino acids (Uaas) into the protein backbone has emerged as a transformative technology, enabling the introduction of novel chemical groups, biophysical probes, and post-translational modifications.[1][4][5] This expansion of the genetic code allows for the precise engineering of proteins with enhanced stability, novel catalytic activities, and tailored therapeutic properties.

Traditionally, the incorporation of Uaas has been pursued in living cells. However, this in vivo approach faces significant hurdles, including the inefficient transport of Uaas across the cell membrane, potential cytotoxicity of the Uaa or the engineered translational machinery, and metabolic degradation of the Uaa.[1][2] Cell-free protein synthesis (CFPS) has arisen as a powerful alternative that circumvents these limitations.[2][4][6] CFPS systems, which are essentially in vitro transcription and translation systems derived from cellular extracts, provide an open and highly controllable environment.[2][6] This open nature allows for the direct addition of Uaas and other components at precise concentrations, enabling the synthesis of proteins that would be toxic or difficult to express in living cells.[5][6][7]

This comprehensive guide provides a detailed overview of the principles and protocols for the efficient, site-specific incorporation of Uaas using an E. coli-based CFPS system. We will delve into the core mechanisms, provide step-by-step experimental protocols, and offer insights into troubleshooting and applications, with a particular focus on post-synthesis labeling for research and drug development professionals.

Core Principles: The Orthogonal Translation System

The cornerstone of site-specific Uaa incorporation is the "orthogonal translation system" (OTS).[1][3][8] An OTS is a specially engineered pair of an aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) that functions independently of the host cell's endogenous aaRS/tRNA pairs.[4][9][10] This orthogonality ensures that the engineered synthetase specifically charges its partner tRNA with the desired Uaa, and that this charged tRNA does not recognize any of the standard 20 amino acids.

The most common strategy for site-specific incorporation involves the reassignment of a codon that is rarely used or has a non-essential function.[4][11] The amber stop codon (UAG) is the most frequently used target for this purpose.[4][11] In a standard translation process, the UAG codon is recognized by Release Factor 1 (RF-1), which terminates protein synthesis.[11] In a system engineered for Uaa incorporation, an orthogonal suppressor tRNA with an anticodon (CUA) that recognizes the UAG codon is introduced. This suppressor tRNA is exclusively charged with the Uaa by the orthogonal aaRS. When the ribosome encounters a UAG codon in the mRNA sequence, the charged suppressor tRNA outcompetes RF-1, leading to the incorporation of the Uaa at that specific site and the continuation of translation.[12]

The key components of this system are:

  • Orthogonal Aminoacyl-tRNA Synthetase (o-aaRS): An engineered enzyme that specifically recognizes and activates the desired Uaa, and subsequently attaches it to the orthogonal tRNA. These are often derived from organisms from a different domain of life, such as Methanocaldococcus jannaschii, to ensure orthogonality in an E. coli system.[4][13][14]

  • Orthogonal tRNA (o-tRNA): A suppressor tRNA that is not recognized by any of the endogenous E. coli aaRSs but is a specific substrate for the o-aaRS. Its anticodon is mutated to recognize a specific codon, typically UAG.

  • Unnatural Amino Acid (Uaa): The novel amino acid to be incorporated. For labeling purposes, Uaas containing bioorthogonal functional groups, such as azides or alkynes, are commonly used to enable specific chemical ligation to probes like fluorescent dyes via "click chemistry".[2][15][16][17]

  • Engineered DNA Template: The gene of interest is modified to contain an in-frame amber (TAG) codon at the desired site of Uaa incorporation.

OTS_Mechanism cluster_CFPS Cell-Free Protein Synthesis Environment Uaa Unnatural Amino Acid (Uaa) o_aaRS Orthogonal aaRS Uaa->o_aaRS binds charged_tRNA Uaa o-tRNA o_aaRS->charged_tRNA charges o_tRNA Orthogonal tRNA (CUA anticodon) o_tRNA->o_aaRS binds Ribosome Ribosome charged_tRNA->Ribosome delivers Uaa Protein Protein with Uaa Ribosome->Protein synthesizes mRNA mRNA with UAG codon mRNA->Ribosome RF1 Release Factor 1 (low concentration or absent) RF1->Ribosome competes (inefficiently)

Caption: Mechanism of site-specific Uaa incorporation via an Orthogonal Translation System (OTS).

Experimental Workflow Overview

The successful incorporation of a Uaa into a target protein using CFPS involves a series of well-defined steps. The process begins with the preparation of a highly active cell extract and the essential components of the orthogonal translation system. These components are then combined in a carefully formulated reaction mixture to drive protein synthesis, followed by purification and analysis of the resulting protein.

CFPS_Workflow prep_extract 1. Prepare S30 Cell Extract cfps_reaction 4. Setup & Run CFPS Reaction prep_extract->cfps_reaction prep_ots 2. Prepare OTS Components prep_ots->cfps_reaction prep_dna 3. Prepare DNA Template (with TAG) prep_dna->cfps_reaction purification 5. Purify Target Protein cfps_reaction->purification labeling 6. Bioorthogonal Labeling (Optional) purification->labeling analysis 7. Analysis & QC purification->analysis labeling->analysis

Caption: General experimental workflow for CFPS with Uaa incorporation and labeling.

Materials and Reagents

Category Item Specifications/Notes
Major Equipment High-pressure homogenizer or sonicatorFor cell lysis.
High-speed refrigerated centrifugeFor preparing cell extract and pelleting cells.
Incubator shakerFor cell culture.
Spectrophotometer (UV-Vis)For measuring cell density and nucleic acid/protein concentrations.
FPLC or other protein purification systemFor purifying o-aaRS and the target protein.
ThermocyclerFor PCR and in vitro transcription.
Gel electrophoresis system (SDS-PAGE)For protein analysis.
Fluorescence gel imagerFor visualizing labeled proteins.
Cell Strains & Plasmids E. coli strain (e.g., Rosetta(DE3))For preparing S30 extract and expressing o-aaRS.[4]
Plasmid encoding o-aaRSe.g., pEVOL-pPaFRS.[4]
Plasmid encoding target protein with TAG codone.g., pET vector with sfGFP-TAG.[4]
Plasmid for o-tRNA transcriptione.g., pY-tRNAopt.[4]
Reagents for Extract Preparation Growth media (e.g., 2xYTPG)
Buffers (e.g., S30A, S30B)Tris-based buffers with specific salt and reducing agent concentrations.
Dithiothreitol (DTT)
Reagents for CFPS Reaction S30 cell extractPrepared in-house or from a commercial source.
Energy source (e.g., 3-PGA, ATP, GTP)Part of a premixed energy solution.[18]
20 canonical amino acids mix
Unnatural amino acid (e.g., p-Propargyloxy-phenylalanine)High purity is critical.
T7 RNA PolymeraseFor transcription from T7 promoter-based vectors.
Purified o-aaRS and o-tRNA
Buffers and salts (e.g., HEPES-KOH, potassium glutamate)
Reagents for Labeling Fluorescent dye with reactive groupe.g., Azide- or DBCO-conjugated fluorophore.[2]
Click chemistry catalyst (if required)e.g., Copper(I) sulfate, TBTA, sodium ascorbate for CuAAC.

Detailed Protocols

Protocol 1: Preparation of High-Activity E. coli S30 Cell Extract

This protocol describes the preparation of a crude S30 extract from E. coli Rosetta(DE3), which contains all the necessary endogenous machinery for translation.

  • Cell Culture: Inoculate 1 L of 2xYTPG medium with an overnight culture of E. coli Rosetta(DE3). Grow cells at 37°C with vigorous shaking (250 rpm) to an OD600 of ~0.8-1.0.

    • Rationale: Harvesting cells in the mid-logarithmic growth phase ensures a high concentration of active ribosomes and translation factors.

  • Harvesting: Rapidly cool the culture on ice and harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Washing: Wash the cell pellet three times with ice-cold S30A buffer (10 mM Tris-acetate pH 8.2, 14 mM magnesium acetate, 60 mM potassium acetate, 1 mM DTT). This step removes residual media components that can inhibit the CFPS reaction.

  • Cell Lysis: Resuspend the final cell pellet in S30A buffer (1 mL per gram of wet cell paste). Lyse the cells using a high-pressure homogenizer (e.g., EmulsiFlex-C5) at ~15,000 psi. Perform two passes to ensure efficient lysis.

    • Rationale: Homogenization is a gentle but effective method to break open the cells without denaturing the sensitive protein synthesis machinery.

  • Clarification: Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • Run-off Reaction: Add pre-warmed S30B buffer (contains ATP, DTT, and amino acids) to the supernatant and incubate at 37°C for 80 minutes. This step allows ribosomes to complete any ongoing translation and clears them from endogenous mRNA.

  • Final Preparation: Dialyze the extract against S30A buffer overnight at 4°C. Centrifuge the dialyzed extract at 4,000 x g for 10 minutes at 4°C. Aliquot the supernatant, flash-freeze in liquid nitrogen, and store at -80°C.

Protocol 2: Cell-Free Protein Synthesis with Uaa Incorporation

This protocol outlines the setup of a typical batch-format CFPS reaction for expressing a model protein, superfolder Green Fluorescent Protein (sfGFP), with a Uaa like p-propargyloxyphenylalanine (pPaF) incorporated at a specific site.

  • Reaction Mix Preparation: On ice, prepare the CFPS reaction master mix. The following is a recipe for a standard 15 µL reaction. Volumes can be scaled as needed.

ComponentStock ConcentrationVolume (µL)Final Concentration
S30 Extract~25 mg/mL protein4.0~6.7 mg/mL
Energy Solution10x1.51x
Amino Acid Mix (minus Tyr)20x, 2mM each0.75100 µM each
pPaF (Uaa)100 mM0.32 mM
o-aaRS (pPaFRS)1 mg/mL1.0~67 µg/mL
o-tRNA1 mg/mL0.5~33 µg/mL
T7 RNA Polymerase1 U/µL1.01 U
DNA Template (sfGFP-TAG)200 ng/µL1.0~13.3 ng/µL
Nuclease-free H₂O-Up to 15 µL-
  • Reaction Incubation: Mix the components gently by pipetting. Incubate the reaction at 30°C for 16 hours.[4] For sfGFP, expression can be monitored by measuring fluorescence.

    • Rationale: 30°C is often an optimal temperature for E. coli CFPS, balancing synthesis rate with protein stability and folding.

  • Controls: It is critical to run proper controls:

    • No Uaa Control: Omit the Uaa from the reaction. This should result in a truncated, non-fluorescent protein, confirming that the UAG codon is being suppressed only in the presence of the Uaa.

    • No o-aaRS/o-tRNA Control: Omit the orthogonal components. This should also result in a truncated product.

    • Wild-Type (WT) Control: Use a DNA template for sfGFP without the TAG codon. This provides a benchmark for maximum protein yield in the system.

Protocol 3: Post-Translational Labeling via Click Chemistry

This protocol describes the labeling of the newly synthesized sfGFP-pPaF (containing an alkyne group) with an azide-modified fluorescent dye.

  • Protein Purification (Optional but Recommended): Purify the sfGFP-pPaF from the CFPS reaction mixture using an appropriate method (e.g., Ni-NTA affinity chromatography if the protein has a His-tag). This removes other components that could interfere with the labeling reaction.

  • Labeling Reaction Setup: In a microcentrifuge tube, combine the following:

    • Purified sfGFP-pPaF (to a final concentration of 10-50 µM)

    • Azide-fluorophore (e.g., Alexa Fluor 594 Azide) to a 5-10 fold molar excess over the protein.

    • Freshly prepared click chemistry catalyst mix (e.g., 1 mM CuSO₄, 5 mM TBTA, 5 mM sodium ascorbate).

  • Incubation: Incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Removal of Excess Dye: Remove unreacted dye using a desalting column (e.g., Zeba Spin Desalting Columns).

  • Analysis: Confirm successful labeling by SDS-PAGE followed by in-gel fluorescence imaging. The protein band should be visible both by Coomassie staining and by fluorescence at the dye's emission wavelength.

Troubleshooting

Problem Potential Cause(s) Recommended Solution(s)
Low or No Protein Yield Inactive S30 extract.Prepare fresh extract, ensuring all steps are performed quickly and on ice.
Degraded DNA template or reagents.Use fresh, high-quality DNA and reagents. Aliquot and store reagents properly.
Suboptimal reaction conditions.Titrate concentrations of magnesium, potassium, and DNA template.
No Uaa Incorporation (Truncated Protein Only) Inactive o-aaRS or degraded o-tRNA.Purify fresh o-aaRS and prepare fresh o-tRNA.
Insufficient Uaa concentration.Increase the final concentration of the Uaa in the reaction (e.g., to 2-5 mM).
Competition from Release Factor 1 (RF-1).Use an S30 extract prepared from an E. coli strain lacking RF-1 (e.g., RFzero strains).[11][19][20]
Low Labeling Efficiency Inefficient click chemistry reaction.Use freshly prepared catalyst solutions. Degas buffers to remove oxygen.
Inaccessible Uaa side chain.If possible, choose a different incorporation site on the protein surface.
Protein precipitation.Perform labeling in a buffer optimized for protein stability.

Applications in Research and Drug Development

The ability to site-specifically incorporate Uaas with diverse functionalities opens up a vast landscape of applications.

  • Biophysical Studies and Imaging: Incorporating fluorescent Uaas or Uaas that can be labeled with fluorescent dyes allows for precise tracking of proteins in complex environments.[15][21][22] It also enables advanced biophysical techniques like Förster Resonance Energy Transfer (FRET) to study protein conformational changes and interactions.[9]

  • Probing Enzyme Mechanisms: Uaas with photo-crosslinking moieties can be used to "trap" transient protein-protein or protein-substrate interactions, providing invaluable insights into enzyme mechanisms and signaling pathways.

  • Therapeutic Protein Engineering: The incorporation of Uaas can be used to improve the pharmacokinetic properties of therapeutic proteins. For example, site-specific conjugation of polyethylene glycol (PEG) can increase the serum half-life of a drug.

  • Antibody-Drug Conjugates (ADCs): CFPS with Uaa incorporation provides a powerful platform for the development of next-generation ADCs.[18] By incorporating a Uaa with a bioorthogonal handle at a specific site on an antibody, a cytotoxic drug can be attached with a precise stoichiometry and at a defined location, leading to more homogeneous and effective therapeutics.

  • High-Throughput Screening: The speed and simplicity of CFPS make it an ideal platform for rapidly screening libraries of protein variants containing Uaas to identify candidates with improved properties.[2][5] This accelerates the design-build-test cycle in protein engineering and drug discovery.[2]

References

Application Notes: Methyl (4-boronobenzoylamino)acetate as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ascendancy of Boron in Drug Discovery

The incorporation of boron, particularly in the form of boronic acids and their derivatives, represents a significant advancement in modern medicinal chemistry. Once perceived with caution, boron-containing compounds are now recognized for their unique chemical properties that enable potent and often novel mechanisms of biological activity.[1][2] The journey of boron into the pharmaceutical mainstream was arguably spearheaded by the FDA approval of Bortezomib (Velcade®) in 2003, a dipeptide boronic acid that acts as a proteasome inhibitor for the treatment of multiple myeloma.[3] This milestone demystified the use of boron in therapeutics and paved the way for other approved drugs like Ixazomib and the β-lactamase inhibitor Vaborbactam.[3]

The utility of the boronic acid moiety stems from its unique electronic structure. The vacant p-orbital on the boron atom allows it to act as a Lewis acid, enabling the formation of reversible covalent bonds with nucleophilic residues (such as serine or threonine) in the active sites of enzymes.[4] This capacity for reversible covalent inhibition is a cornerstone of the therapeutic efficacy of many boronic acid-based drugs.

Methyl (4-boronobenzoylamino)acetate emerges as a particularly valuable building block in this context. It strategically combines three key functional motifs:

  • A Phenylboronic Acid: This group is the quintessential reactive handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, one of the most powerful and versatile methods for constructing carbon-carbon bonds in complex molecule synthesis.[5]

  • An Amide Linkage: The amide bond provides structural rigidity and serves as a critical hydrogen bond donor and acceptor, facilitating molecular recognition and binding to biological targets.

  • A Methyl Ester: This group offers a site for further chemical modification or can act as a surrogate for a carboxylic acid, influencing the compound's solubility and pharmacokinetic properties.

This application note provides a comprehensive guide to the synthesis, properties, and practical application of this compound for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Properties

While comprehensive, experimentally verified data for this compound is not consistently reported, the following table summarizes its expected properties based on its constituent functional groups and data from analogous structures.[6][7][8][9][10]

PropertyExpected Value / CharacteristicsNotes
Molecular Formula C₁₀H₁₂BNO₅
Molecular Weight 237.02 g/mol
Appearance White to off-white solidTypical for arylboronic acid derivatives.
Melting Point >220 °C (with decomposition)Based on 4-carboxyphenylboronic acid.[10]
Solubility Soluble in polar organic solvents (DMF, DMSO, Methanol). Sparingly soluble in water, ethyl acetate. Insoluble in non-polar solvents (hexanes).The presence of the boronic acid and amide groups enhances polarity.
¹H NMR (DMSO-d₆) δ ~8.6-8.8 (t, 1H, NH), 8.0-8.2 (br s, 2H, B(OH)₂), 7.8-8.0 (d, 2H, Ar-H), 7.7-7.9 (d, 2H, Ar-H), 4.1-4.2 (d, 2H, CH₂), 3.6-3.7 (s, 3H, OCH₃)Chemical shifts are estimates and can vary. The B(OH)₂ protons are often broad and may exchange with water.
¹³C NMR (DMSO-d₆) δ ~170 (C=O, ester), ~166 (C=O, amide), ~135-138 (Ar-C), ~130-132 (Ar-C), ~127-129 (Ar-C), ~52 (OCH₃), ~41 (CH₂)The quaternary carbon attached to the boron atom may not be readily observed.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details a robust method for synthesizing the title compound via a standard amide coupling reaction between 4-carboxyphenylboronic acid and glycine methyl ester hydrochloride. The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-hydroxybenzotriazole (HOBt) is a well-established method for forming amide bonds with minimal side reactions and preservation of sensitive functional groups like the boronic acid.[11][12]

Reaction Scheme:

Synthesis_Scheme Reactant1 4-Carboxyphenylboronic Acid plus1 + Reactant1->plus1 Reactant2 Glycine Methyl Ester Hydrochloride Reactant2->plus1 Coupling_Reagents EDC, HOBt, DIPEA reaction_arrow Coupling_Reagents->reaction_arrow DMF, 0°C to RT Product This compound plus1->reaction_arrow

Caption: Synthesis of the title compound via EDC/HOBt coupling.

Materials:

  • 4-Carboxyphenylboronic acid (1.0 eq)

  • Glycine methyl ester hydrochloride (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)

  • 1-Hydroxybenzotriazole hydrate (HOBt·H₂O) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-carboxyphenylboronic acid (1.0 eq).

  • Dissolution: Add anhydrous DMF to dissolve the starting material (concentration approx. 0.2-0.5 M). Cool the solution to 0 °C in an ice bath.

  • Addition of Amine and Base: Add glycine methyl ester hydrochloride (1.1 eq) to the flask, followed by the slow, dropwise addition of DIPEA (3.0 eq). Stir the mixture at 0 °C for 15 minutes. Causality Insight: The base (DIPEA) is crucial for neutralizing the hydrochloride salt of the amine and the HCl generated during the EDC coupling, driving the reaction forward.

  • Activation: In a separate flask, dissolve EDC·HCl (1.2 eq) and HOBt·H₂O (1.2 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the main reaction mixture at 0 °C. Expertise Note: Pre-dissolving the coupling reagents ensures their efficient and homogeneous introduction into the reaction. HOBt is used to suppress racemization (not relevant for glycine but good practice) and to form a more reactive intermediate ester, preventing the formation of a stable N-acylurea byproduct from EDC.[11]

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-18 hours).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

  • Work-up: a. Quench the reaction by adding water. b. Extract the aqueous mixture with ethyl acetate (3x). c. Combine the organic layers and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). Self-Validation: These washes are critical to remove unreacted starting materials, coupling reagents, and byproducts. The acid wash removes DIPEA, while the base wash removes unreacted HOBt and any remaining 4-carboxyphenylboronic acid. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel (a gradient of ethyl acetate in hexanes is typically effective) to afford the pure this compound.

Protocol 2: Application in Suzuki-Miyaura Cross-Coupling

This protocol demonstrates the utility of this compound as a building block in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with an aryl bromide. This reaction is fundamental to constructing biaryl structures, which are prevalent in many pharmaceutical agents.

Workflow Diagram:

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (1.0 eq)

  • Aryl bromide (e.g., 4-bromopyridine) (1.2 eq)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (2-5 mol%)

  • Base (e.g., potassium carbonate, K₂CO₃) (2.0-3.0 eq)

  • Solvent system (e.g., 1,4-Dioxane/Water, 4:1)

  • Ethyl acetate (EtOAc)

  • Celite®

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq), the aryl bromide (1.2 eq), and potassium carbonate (2.5 eq).

  • Solvent Addition & Degassing: Add the dioxane/water (4:1) solvent mixture. Degas the solution thoroughly by bubbling argon through it for 15-20 minutes. Causality Insight: Oxygen must be removed as it can oxidize the Pd(0) catalyst, rendering it inactive.

  • Catalyst Addition: Under a positive pressure of argon, add the Pd(PPh₃)₄ catalyst (3 mol%).

  • Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Work-up: a. Cool the reaction to room temperature and dilute with ethyl acetate. b. Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate. c. Transfer the filtrate to a separatory funnel and wash with water (2x) and brine (1x). d. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography (silica gel) to obtain the desired biaryl product.

Conceptual Application: Building a Protease Inhibitor Scaffold

This compound is an ideal starting point for constructing more complex molecules, such as protease inhibitors. The boronic acid can be coupled to a recognition element (P1' site binder), while the ester can be hydrolyzed and coupled to other amino acid derivatives to build out a peptide-like backbone (P-site binders).

Caption: Conceptual pathway for elaborating the building block.

This modular approach allows for the rapid generation of a library of diverse compounds for structure-activity relationship (SAR) studies, accelerating the drug discovery process.

References

Application Notes and Protocols: Experimental Setup for Suzuki Coupling with Boronic Esters

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Suzuki-Miyaura Coupling and the Ascendancy of Boronic Esters

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction, which couples organoboron compounds with organic halides or pseudohalides, has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4][5] While initially developed with boronic acids, the use of boronic esters has gained significant traction due to their enhanced stability, ease of handling, and purification.[6][7] This guide provides an in-depth exploration of the experimental setup for Suzuki coupling reactions utilizing boronic esters, offering insights into the underlying principles and practical protocols for successful execution.

Boronic esters, such as the commonly employed pinacol esters, offer a significant advantage over their corresponding boronic acids in terms of stability.[6][8] They are generally crystalline solids that are less susceptible to decomposition pathways like protodeboronation and oxidation, which can plague boronic acids, especially heteroaryl and vinyl derivatives.[6][9][10] This increased stability translates to a longer shelf-life and often leads to more reproducible and higher isolated yields in complex multi-step syntheses.[6][7]

Core Mechanism: The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves a catalytic cycle centered around a palladium complex. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][3]

  • Oxidative Addition: The cycle begins with the oxidative addition of the organic halide (R¹-X) to a palladium(0) complex. This step, which is often rate-determining, involves the insertion of the palladium atom into the carbon-halogen bond to form a palladium(II) intermediate.[1][3]

  • Transmetalation: In this crucial step, the organic group from the boronic ester (R²) is transferred to the palladium(II) complex. The presence of a base is essential to activate the boronic ester, forming a more nucleophilic boronate species that facilitates this transfer.[4][11] The exact mechanism of transmetalation with boronic esters is a subject of ongoing research, with evidence suggesting that they can transmetalate directly without prior hydrolysis.[10][12]

  • Reductive Elimination: The final step involves the reductive elimination of the two organic groups (R¹ and R²) from the palladium(II) complex, forming the desired carbon-carbon bond and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[3]

Suzuki_Cycle cluster_reactants pd0 Pd(0)L₂ pd2_halide R¹-Pd(II)L₂-X pd0->pd2_halide Oxidative Addition (R¹-X) pd2_base R¹-Pd(II)L₂-Base pd2_halide->pd2_base Ligand Exchange (Base) pd2_r2 R¹-Pd(II)L₂-R² pd2_base->pd2_r2 Transmetalation (R²-B(OR)₂) product R¹-R² pd2_r2->product Reductive Elimination product->pd0 r1x R¹-X r2bor R²-B(OR)₂ base Base

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Design and Key Parameters

The success of a Suzuki coupling reaction hinges on the careful selection of several key parameters.

Reagent Selection and Stoichiometry
ComponentTypical Role & StoichiometryKey Considerations
Boronic Ester Nucleophilic Partner (1.0 - 1.5 equiv)Purity is crucial. Pinacol esters are common due to their stability.[8] MIDA boronates offer enhanced stability for sequential couplings.[3]
Organic Halide Electrophilic Partner (1.0 equiv)Reactivity order: I > Br > OTf >> Cl.[9] Aryl and vinyl halides are common substrates.[4]
Palladium Catalyst Catalyst (0.5 - 5 mol%)Pd(PPh₃)₄, Pd(OAc)₂, and pre-formed catalysts with bulky phosphine ligands (e.g., XPhos, SPhos) are frequently used.[13]
Base Activator (2.0 - 3.0 equiv)Choice of base is critical and can influence reaction rate and side reactions. Common bases include K₂CO₃, Cs₂CO₃, K₃PO₄, and KF.[9][14]
Solvent Reaction MediumA variety of organic solvents can be used, often in combination with water. Common choices include dioxane, THF, DMF, and toluene.[3][15]
The Critical Role of the Base and Solvent System

The choice of base and solvent is interdependent and significantly impacts the reaction outcome. The base activates the boronic ester for transmetalation.[11] Weaker bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF) are often preferred to minimize side reactions such as protodeboronation, especially with sensitive substrates.[9][16] Stronger bases like potassium phosphate (K₃PO₄) may be necessary for less reactive coupling partners.[16]

The solvent system must solubilize the reactants and the catalyst. Polar aprotic solvents like dioxane, THF, or DMF are commonly used, often with water as a co-solvent to dissolve the inorganic base.[15] Anhydrous conditions can be employed to suppress protodeboronation.[9][16]

General Experimental Protocol for Suzuki Coupling with a Boronic Ester

This protocol provides a general procedure for a palladium-catalyzed Suzuki coupling reaction. Note: Optimization of reaction conditions (temperature, reaction time, catalyst, base, and solvent) is often necessary for specific substrates.

Materials:
  • Aryl or vinyl halide (1.0 mmol, 1.0 equiv)

  • Boronic ester (e.g., pinacol ester) (1.1 - 1.5 mmol, 1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 mmol, 2.0 - 3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

Procedure:
  • Vessel Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl or vinyl halide, the boronic ester, and the base.

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 5-10 minutes. This is crucial to prevent oxidation of the palladium(0) catalyst and phosphine ligands.[9]

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent via syringe. Subsequently, add the palladium catalyst.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the inorganic salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Experimental_Workflow start Start reagents Combine Reactants: Aryl Halide, Boronic Ester, Base start->reagents inert Establish Inert Atmosphere (Purge with Ar or N₂) reagents->inert add_solvent_catalyst Add Degassed Solvent and Palladium Catalyst inert->add_solvent_catalyst heat Heat and Stir (e.g., 80-100 °C) add_solvent_catalyst->heat monitor Monitor Reaction Progress (TLC, GC-MS, LC-MS) heat->monitor workup Aqueous Workup: Extraction and Washing monitor->workup purify Purify Product (Column Chromatography) workup->purify end End purify->end

Caption: General experimental workflow for a Suzuki coupling reaction.

Troubleshooting Common Issues

Low yields or failed reactions in Suzuki couplings can often be attributed to several factors.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield Inactive catalyst; presence of oxygen; impure reagents.[16]Use a fresh, active catalyst. Ensure the reaction is performed under a strict inert atmosphere with degassed solvents. Verify the purity of the starting materials.[9][16]
Protodeboronation Presence of water; strong base.[9][16]Switch to anhydrous conditions. Use a milder base such as KF or K₂CO₃.[9][16]
Homocoupling Presence of oxygen; Pd(II) species in the reaction mixture.[3]Thoroughly degas the reaction mixture. Ensure complete reduction of any Pd(II) precatalyst to the active Pd(0) species.[3][16]

Conclusion

The Suzuki-Miyaura coupling reaction using boronic esters is a powerful and versatile method for the formation of carbon-carbon bonds. The enhanced stability and ease of handling of boronic esters make them highly attractive reagents in organic synthesis, particularly in the context of drug discovery and development.[6][7] By understanding the core principles of the reaction mechanism and carefully controlling the experimental parameters, researchers can effectively troubleshoot and optimize their Suzuki coupling reactions to achieve high yields and purity of their desired products.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of Methyl (4-boronobenzoylamino)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding low yields in Suzuki-Miyaura cross-coupling reactions involving Methyl (4-boronobenzoylamino)acetate . The unique structure of this substrate, featuring an amide linkage and an electron-withdrawing ester group, presents specific challenges that require careful optimization.

This document will guide you through diagnosing common issues, understanding the underlying chemical principles, and implementing effective solutions to enhance your reaction efficiency.

Troubleshooting Guide: Diagnosing Low Yields

This section addresses specific problems you might encounter during your experiments in a direct question-and-answer format.

Q1: My Suzuki coupling reaction with this compound is resulting in a very low yield. Where should I start my investigation?

A1: A low yield in this specific Suzuki coupling can often be traced back to a few critical factors related to the substrate's stability and the reaction setup. Here is a systematic approach to your initial checks:

  • Reagent Integrity and Stability:

    • Protodeboronation of the Boronic Acid: this compound is susceptible to protodeboronation, a major side reaction where the C-B bond is cleaved and replaced by a C-H bond.[1] This is often exacerbated by the presence of water and the basic reaction conditions.[2]

      • Solution: Use fresh, high-purity this compound. Consider converting it to a more stable boronic ester, such as a pinacol ester or an MIDA boronate, which can slowly release the active boronic acid during the reaction, minimizing its decomposition.[1][3][4]

    • Aryl Halide Reactivity: The reactivity of your coupling partner is crucial. The general trend is I > Br > OTf >> Cl.[1][5] Couplings with less reactive aryl chlorides often demand more specialized and highly active catalyst systems.[1]

    • Catalyst and Ligand Quality: Palladium catalysts and phosphine ligands are sensitive to air and moisture.[1] Oxidation of the phosphine ligand or degradation of the palladium precatalyst can severely inhibit the reaction.

      • Solution: Use fresh catalyst and ligand from a reliable source, stored under an inert atmosphere.

  • Reaction Atmosphere and Setup:

    • Oxygen Contamination: The Pd(0) active catalyst is readily oxidized by oxygen, rendering it inactive.[6]

      • Solution: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). All solvents must be thoroughly degassed prior to use by methods such as freeze-pump-thaw or by sparging with an inert gas for an extended period.[6]

Q2: I'm observing a significant amount of a side product that corresponds to the hydrolyzed starting material (the arene without the boronic acid group). How can I minimize this protodeboronation?

A2: Protodeboronation is a very common issue, especially with electron-deficient boronic acids like the one in your substrate.[1][7] Here are targeted strategies to mitigate this side reaction:

  • Choice of Base: The base is essential for activating the boronic acid for the transmetalation step, but strong bases can accelerate protodeboronation.[2][8]

    • Recommendation: Employ milder inorganic bases. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often excellent choices for sensitive substrates.[1][9] Fluoride bases like KF can also be effective.

  • Solvent System and Anhydrous Conditions: While many Suzuki protocols use aqueous solvent mixtures, water is the primary proton source for protodeboronation.

    • Recommendation: If possible, switch to anhydrous conditions. Toluene, dioxane, or THF can be used with a suitable anhydrous base. If a mixed solvent is necessary, minimizing the water content can help.[10][11]

  • Use of More Stable Boron Reagents: As mentioned in Q1, converting the boronic acid to a more stable derivative is a highly effective strategy.[12]

    • Recommendation: MIDA boronates are particularly stable and can be purified via silica gel chromatography.[3] Pinacol esters also offer enhanced stability.[3] These reagents participate in a "slow-release" of the boronic acid, keeping its concentration low and reducing the rate of protodeboronation.[13]

Experimental Protocol: Rigorous Degassing of Reaction Solvents

A critical step to prevent catalyst deactivation is the removal of dissolved oxygen from the reaction solvents.

Objective: To prepare anhydrous and deoxygenated solvent for a Suzuki-Miyaura coupling reaction.

Materials:

  • Reaction solvent (e.g., Dioxane, Toluene, THF)

  • Schlenk flask

  • Vacuum/Inert gas manifold (Schlenk line)

  • Source of dry Argon or Nitrogen gas

Procedure:

  • Add the required volume of solvent to a dry Schlenk flask equipped with a stir bar.

  • Freeze-Pump-Thaw Method (Recommended for highest purity): a. Freeze the solvent by placing the flask in a liquid nitrogen bath. b. Once completely frozen, open the flask to the vacuum line and evacuate for 10-15 minutes. c. Close the stopcock to the vacuum line and remove the flask from the liquid nitrogen bath. d. Allow the solvent to thaw completely. You may observe gas bubbles being released from the solvent. e. Repeat this freeze-pump-thaw cycle at least three times to ensure complete removal of dissolved gases. f. After the final thaw, backfill the flask with inert gas (Argon or Nitrogen).

  • Inert Gas Sparging (Alternative Method): a. Insert a long needle connected to the inert gas line into the solvent, ensuring the tip is below the solvent surface. b. Insert a second, shorter needle to act as a vent. c. Bubble the inert gas through the solvent for 30-60 minutes with gentle stirring. d. Remove the needles and maintain a positive pressure of inert gas in the flask.

Q3: My reaction is sluggish and fails to go to completion, even with a fresh catalyst. Could the amide or ester group in my substrate be interfering with the catalyst?

A3: Yes, the functional groups on your substrate can influence the reaction. The amide group, in particular, can pose challenges.

  • Catalyst Inhibition: The lone pair of electrons on the amide nitrogen can coordinate to the palladium center, potentially inhibiting the catalyst.[4] This is a known issue with substrates containing nitrogen heterocycles or amino groups.[4]

  • Ligand Choice is Critical: The ligand's role is to stabilize the palladium center and facilitate the catalytic cycle. For challenging substrates, a well-chosen ligand is paramount.

    • Recommendation: Switch to bulky, electron-rich phosphine ligands. Ligands like SPhos, XPhos, or RuPhos are known to be highly effective for couplings involving sterically hindered or electron-rich partners and can overcome catalyst inhibition by coordinating more strongly to the palladium than the substrate's amide group.[4] Standard ligands like triphenylphosphine (PPh₃) may not be sufficient for this substrate.[14]

Data & Visualization

Table 1: Comparative Guide to Base Selection in Suzuki Coupling

The choice of base significantly impacts yield, particularly by influencing the rate of transmetalation versus side reactions like protodeboronation.[8][9]

BaseStrengthCommon Use CasesConsiderations for this compound
K₃PO₄ Moderate/StrongEffective for challenging couplings, N-containing heterocycles.[9]Highly Recommended. Good balance of reactivity and mildness, minimizing protodeboronation.
Cs₂CO₃ StrongOften provides high yields due to the "caesium effect".[9]Recommended. Very effective, but its higher basicity might slightly increase protodeboronation risk compared to K₃PO₄.
K₂CO₃ ModerateWidely used, often in aqueous mixtures.Use with caution. Can be effective, but often requires aqueous conditions which promote protodeboronation of your substrate.
NaOH/KOH StrongStrong bases, can be effective but may lead to side reactions.[9]Not Recommended. High basicity is likely to significantly increase the rate of protodeboronation and potentially amide hydrolysis.
Organic Bases (e.g., Et₃N) WeakGenerally less effective for Suzuki couplings.Not Recommended. Typically not strong enough to efficiently promote the transmetalation step.

Data compiled for illustrative purposes. Yields are highly dependent on the specific substrates, catalyst, and solvent system.

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is key to troubleshooting. Each step has specific requirements that, if not met, can stall the reaction.

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd R¹-X (Aryl Halide) PdII_Aryl trans-R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal [R²B(OH)₃]⁻ (Activated Boronate) PdII_Both trans-R¹-Pd(II)L₂-R² Transmetal->PdII_Both ReductElim Reductive Elimination PdII_Both->ReductElim ReductElim->Pd0 R¹-R² (Product) BoronicAcid R²-B(OH)₂ ActivatedBoronate [R²B(OH)₃]⁻ BoronicAcid->ActivatedBoronate Base Base (e.g., K₃PO₄) Base->ActivatedBoronate ActivatedBoronate->Transmetal caption The catalytic cycle of the Suzuki-Miyaura reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Frequently Asked Questions (FAQs)

Q: What is the optimal catalyst loading for this reaction? A: Typically, catalyst loading for Suzuki reactions ranges from 0.5 to 5 mol%. For a potentially challenging substrate like this, starting with 1-2 mol% of the palladium precatalyst is a reasonable approach. If catalyst inhibition is suspected, a modest increase to 3-5 mol% might be beneficial.[4] However, always prioritize optimizing other parameters (ligand, base, solvent) before significantly increasing the catalyst loading, as high loadings can lead to increased side products and are not cost-effective.

Q: Which solvent system is best for coupling this compound? A: The ideal solvent must dissolve all components, including the inorganic base, and be compatible with the catalyst system.

  • Aprotic Polar Solvents: 1,4-Dioxane and Tetrahydrofuran (THF) are excellent choices, often used with a small amount of water to help dissolve the base.[6] However, for your specific substrate, minimizing water is key.

  • Aromatic Solvents: Toluene is a good, less polar option, particularly for reactions run at higher temperatures.

  • Mixed Solvent Systems: A mixture like Toluene/H₂O or Dioxane/H₂O (e.g., in a 4:1 or 5:1 ratio) can be effective if the base has poor solubility in the pure organic solvent.[6][10] When using such a system, ensure rigorous degassing of both the organic solvent and the water.

Q: Can I use microwave irradiation to improve the yield and reaction time? A: Yes, microwave-assisted heating can be highly effective for Suzuki couplings. It often leads to dramatically shorter reaction times and can improve yields by overcoming activation energy barriers more efficiently.[15] If you have access to a microwave reactor, it is an excellent parameter to screen during your optimization.

Q: My aryl halide partner is an aryl chloride. What special considerations should I take? A: Aryl chlorides are significantly less reactive than aryl bromides or iodides due to the strength of the C-Cl bond.[1] The oxidative addition step is much slower and often rate-limiting.

  • Highly Active Catalyst System: You MUST use a highly active catalyst system. This means pairing a palladium source (like Pd₂(dba)₃ or Pd(OAc)₂) with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, cataCXium A). Standard catalysts like Pd(PPh₃)₄ will likely be ineffective.

  • Forcing Conditions: Higher reaction temperatures and potentially longer reaction times may be necessary.

Diagram 2: Troubleshooting Workflow for Low Yield

This decision tree provides a logical path for troubleshooting poor outcomes in your Suzuki coupling reaction.

Troubleshooting_Workflow Start Low Yield Observed CheckReagents Verify Reagent Quality (Fresh Boronic Acid, Catalyst, Ligand) Start->CheckReagents CheckSetup Ensure Rigorous Inert Atmosphere (Degassed Solvents) CheckReagents->CheckSetup SideProducts Analyze Crude Reaction Mixture (LCMS/NMR) CheckSetup->SideProducts Protodeboronation Protodeboronation Detected? SideProducts->Protodeboronation StartingMaterial Unreacted Starting Material? Protodeboronation->StartingMaterial No OptimizeBase Switch to Milder Base (K₃PO₄, Cs₂CO₃) Consider Anhydrous Conditions Protodeboronation->OptimizeBase Yes OptimizeCatalyst Switch to Bulky, Electron-Rich Ligand (SPhos, XPhos) StartingMaterial->OptimizeCatalyst Yes Success Improved Yield StartingMaterial->Success No (Other Issues) OptimizeBase->Success OptimizeConditions Increase Temperature Increase Reaction Time Consider Microwave OptimizeCatalyst->OptimizeConditions OptimizeConditions->Success

Caption: A logical workflow for troubleshooting low yields.

References

Technical Support Center: Optimizing Base and Solvent Conditions for Boronic Ester Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for boronic ester reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing and troubleshooting palladium-catalyzed cross-coupling reactions, with a specific focus on the pivotal roles of base and solvent selection. As a self-validating system, this document explains the causality behind experimental choices, empowering you to move beyond trial-and-error and toward rational reaction design.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the base in a Suzuki-Miyaura cross-coupling reaction?

A1: The base is a critical activator in the catalytic cycle.[1] Its primary role is to facilitate the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[2][3] This is achieved by increasing the nucleophilicity of the organoboron species.[1] There are two widely accepted mechanisms for this activation[1][4][5]:

  • The Boronate Pathway: The base reacts with the boronic acid or ester to form a more electron-rich and, therefore, more nucleophilic, tetracoordinate "ate" complex (a boronate).[1][6] This boronate then readily transfers its organic moiety to the palladium(II) complex.

  • The Hydroxide Pathway: The base (if a hydroxide or if water is present to hydrolyze other bases) can exchange with the halide on the palladium(II) complex to form a palladium-hydroxo species. This species is more electrophilic and reacts with the neutral boronic acid.[5]

The operative pathway is often dependent on the specific reaction conditions, including the nature of the base, solvent, and substrates.[1]

Q2: My boronic ester appears to be hydrolyzing back to the boronic acid during the reaction. Is this a problem?

A2: Not necessarily. In fact, for many boronic esters, such as the commonly used pinacol esters (Bpin), hydrolysis to the corresponding boronic acid is often a necessary prerequisite for efficient transmetalation.[7] While boronic esters provide superior stability for storage and handling, the boronic acid form is generally more reactive in the catalytic cycle.[8] The presence of water and a base in the reaction medium facilitates this in situ deprotection.[7] However, excessive or premature hydrolysis can be problematic if the resulting boronic acid is unstable under the reaction conditions and prone to decomposition pathways like protodeboronation.[8][9]

Q3: What is protodeboronation and how can I minimize it?

A3: Protodeboronation is a common and detrimental side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively destroying the nucleophilic partner.[10][11] This is particularly problematic with electron-rich or sterically hindered boronic acids/esters and under harsh conditions (high temperatures, strong aqueous bases).[11][12]

To minimize protodeboronation:

  • Use Milder Bases: Switch from strong hydroxides (like NaOH, KOH) to weaker bases like carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄).[11]

  • Employ Anhydrous Conditions: If the boronic acid is particularly sensitive, using an anhydrous base (like K₃PO₄) and a dry solvent can suppress this water-dependent side reaction.[6]

  • Lower the Reaction Temperature: Reducing the temperature can slow the rate of protodeboronation relative to the desired coupling.[11]

  • Use More Stable Boronic Acid Surrogates: For particularly sensitive substrates, consider using more robust derivatives like MIDA (N-methyliminodiacetic acid) boronates or potassium trifluoroborate salts, which offer a "slow release" of the boronic acid, keeping its instantaneous concentration low.[13]

Q4: How does the choice of solvent affect my reaction outcome?

A4: The solvent plays a multifaceted role and is far from being an inert medium.[14][15] Its properties can significantly influence:

  • Catalyst Stability and Activity: Coordinating solvents like DMF or THF can stabilize the active Pd(0) catalyst.[14]

  • Reagent Solubility: Ensuring all components, including the often poorly soluble inorganic bases, are sufficiently solubilized is crucial for reaction efficiency.[16] Biphasic systems (e.g., toluene/water) are common, and vigorous stirring is essential in these cases.[7]

  • Reaction Rate and Selectivity: The polarity of the solvent can dramatically alter reaction rates and even switch chemoselectivity. For instance, in couplings of chloroaryl triflates, nonpolar solvents can favor reaction at the C-Cl bond, while polar solvents may favor the C-OTf bond.[17][18] This is often attributed to the stabilization of charged intermediates or transition states in the catalytic cycle.[17][18]

Troubleshooting Guide

Problem/Observation Potential Cause(s) Related to Base/Solvent Recommended Solutions & Rationale
Low or No Conversion 1. Ineffective Base: The chosen base may be too weak to activate the boronic ester or has poor solubility in the solvent. 2. Poor Solvent Choice: Reagents may not be fully dissolved, or the solvent may not adequately stabilize the catalyst. 3. Catalyst Poisoning: Some solvents or impurities can inhibit the palladium catalyst.1. Screen Bases: Try a stronger base (e.g., K₃PO₄, Cs₂CO₃) or a fluoride source (KF, CsF) which can have a unique activating effect.[1] 2. Screen Solvents: Test a range of solvents with varying polarities (e.g., Toluene, Dioxane, THF, DMF).[14][19] For biphasic systems, ensure vigorous stirring.[16] 3. Use High-Purity Solvents: Ensure solvents are appropriately degassed and, if necessary, anhydrous.
Significant Protodeboronation Byproduct 1. Base is too Strong/Aqueous: Strong aqueous bases (NaOH, KOH) in combination with high temperatures promote C-B bond cleavage.[11] 2. Excess Water: While some water can be beneficial for ester hydrolysis, too much can accelerate protodeboronation.[7]1. Switch to a Weaker or Anhydrous Base: K₃PO₄ or Cs₂CO₃ are excellent alternatives.[6][11] 2. Reduce Water Content: Use a lower ratio of water in biphasic systems or switch to anhydrous conditions.
Homocoupling of Boronic Ester 1. Presence of Oxygen: Oxygen can facilitate the oxidative homocoupling of the boronic ester, catalyzed by palladium.[12][20] 2. Inefficient Transmetalation: If the transfer of the aryl group to palladium is slow, the boronic ester may have a higher propensity to homocouple.1. Thoroughly Degas Solvents: Use techniques like sparging with an inert gas (Argon or Nitrogen) or freeze-pump-thaw cycles.[11] 2. Optimize Base/Solvent for Transmetalation: A stronger, more soluble base can accelerate the desired transmetalation step, outcompeting the homocoupling pathway.
Formation of Palladium Black 1. Catalyst Instability: The Pd(0) catalyst is aggregating and precipitating out of solution, effectively halting the reaction.[10] 2. Poor Ligand/Solvent Combination: The solvent may not be coordinating enough to keep the catalyst soluble and active.1. Change Solvent: Switch to a more coordinating solvent like DMF or use a solvent mixture.[14] 2. Re-evaluate Ligand Choice: While not the focus here, ensure the ligand used is appropriate for the chosen solvent system.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

The diagram below illustrates the fundamental steps of the Suzuki-Miyaura reaction, highlighting the critical intervention points for the base and solvent.

Suzuki_Miyaura_Cycle cluster_solvent Solvent Influences All Steps Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_RX R¹-Pd(II)L_n-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation PdII_R1R2 R¹-Pd(II)L_n-R² Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product BoronicEster R²-B(OR)₂ BoronicEster->Transmetalation Activated by Base Base Base Base->Transmetalation

Caption: The Suzuki-Miyaura catalytic cycle.

Troubleshooting Workflow

This decision tree provides a logical workflow for addressing common issues in boronic ester coupling reactions.

Troubleshooting_Workflow Start Low Yield or Failed Reaction Check_SM Starting Material Recovered? Start->Check_SM Check_SideProducts Side Products Observed? Check_SM->Check_SideProducts No Sluggish Sluggish Reaction / No Conversion Check_SM->Sluggish Yes SideProducts Identify Primary Side Product Check_SideProducts->SideProducts Yes ScreenBase Screen Stronger / More Soluble Bases (e.g., K₃PO₄, Cs₂CO₃, KF) Sluggish->ScreenBase ScreenSolvent Screen Solvents for Solubility (e.g., Dioxane, Toluene, DMF) ScreenBase->ScreenSolvent IncreaseTemp Increase Temperature ScreenSolvent->IncreaseTemp Proto Protodeboronation? SideProducts->Proto Homo Homocoupling? Proto->Homo No MilderBase Use Milder Base (K₂CO₃) or Anhydrous Base (K₃PO₄) Proto->MilderBase Yes Degas Ensure Rigorous Degassing of Solvents Homo->Degas Yes LowerTemp Lower Temperature MilderBase->LowerTemp Anhydrous Use Anhydrous Solvent LowerTemp->Anhydrous OptimizeTrans Optimize Base to Accelerate Transmetalation Degas->OptimizeTrans

Caption: A decision tree for troubleshooting boronic ester reactions.

Experimental Protocols

Protocol 1: General Procedure for Base Screening in a Suzuki-Miyaura Reaction

This protocol outlines a parallel screening approach to identify the optimal base for a given transformation.

  • Preparation: To an array of reaction vials, add the aryl halide (1.0 equiv.), the boronic ester (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a magnetic stir bar.

  • Inert Atmosphere: Seal the vials and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Solvent Addition: To each vial, add the chosen degassed solvent system (e.g., Dioxane/H₂O 4:1). The volume should be sufficient to achieve a typical concentration (e.g., 0.1-0.2 M).

  • Base Addition: To each individual vial, add a different base (2.0-3.0 equiv.). A representative screening set would include:

    • Vial 1: K₂CO₃

    • Vial 2: K₃PO₄

    • Vial 3: Cs₂CO₃

    • Vial 4: KF

    • Vial 5: KOtBu (use anhydrous solvent for this one)

  • Reaction: Place the array in a pre-heated reaction block or oil bath and stir vigorously at the desired temperature (a good starting point is often 80-100 °C).[3][21]

  • Monitoring and Analysis: Monitor the reactions by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 16h) to assess conversion and byproduct formation.

Protocol 2: General Procedure for Solvent Screening

This protocol is designed to evaluate the effect of different solvents using a pre-determined optimal base.

  • Preparation: To an array of reaction vials, add the aryl halide (1.0 equiv.), the boronic ester (1.2-1.5 equiv.), the palladium catalyst, the optimal base from Protocol 1 (2.0-3.0 equiv.), and a magnetic stir bar.

  • Inert Atmosphere: Seal the vials and purge with an inert gas.

  • Solvent Addition: To each individual vial, add a different degassed solvent. A representative screening set would include:

    • Vial 1: Toluene/H₂O (10:1)

    • Vial 2: 1,4-Dioxane/H₂O (4:1)

    • Vial 3: THF/H₂O (4:1)

    • Vial 4: DMF (anhydrous)

    • Vial 5: Acetonitrile (MeCN)/H₂O (4:1)

  • Reaction: Heat the array with vigorous stirring.

  • Monitoring and Analysis: Monitor the progress of each reaction to determine the solvent that provides the best balance of reaction rate, yield, and purity.

References

Technical Support Center: Suzuki-Miyaura Coupling of Methyl (4-boronobenzoylamino)acetate

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Homocoupling and Other Side Reactions

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I've designed this guide to provide in-depth, field-proven insights into preventing the common yet frustrating issue of homocoupling when working with Methyl (4-boronobenzoylamino)acetate in Suzuki-Miyaura cross-coupling reactions. This guide moves beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to troubleshoot and optimize your reactions effectively.

Understanding the Challenge: The Propensity for Homocoupling

This compound is a valuable building block, but its susceptibility to homocoupling—the unwanted reaction of two boronic acid molecules to form a symmetrical biaryl—can significantly reduce the yield of your desired product and complicate purification. This side reaction is primarily driven by two factors: the presence of dissolved oxygen and the use of Palladium(II) precatalysts.[1][2]

The benzoyl moiety in your substrate, being electron-withdrawing, can influence the electronic properties of the boronic acid, potentially affecting its reactivity and stability under certain conditions. While this guide focuses on preventing homocoupling, the principles discussed will also help mitigate other common side reactions like protodeboronation.

Frequently Asked Questions (FAQs)

Q1: What is boronic acid homocoupling and why is it a significant problem with my this compound?

A1: Boronic acid homocoupling is a side reaction where two molecules of this compound react with each other to form a symmetrical dimer. This is problematic because it consumes your starting material, lowers the yield of the desired cross-coupled product, and the resulting homocoupled byproduct can be difficult to separate due to its structural similarity to the target molecule. The primary culprits are dissolved oxygen, which can oxidize the active Pd(0) catalyst to Pd(II), and the use of Pd(II) precatalysts that can directly mediate this unwanted reaction.[1][2][3]

Q2: I'm observing a significant amount of a byproduct that I suspect is the homocoupled dimer. What is the most likely cause?

A2: The most common cause of excessive homocoupling is inadequate deoxygenation of your reaction mixture.[2] Dissolved oxygen can readily oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then undergo a reaction pathway that leads to the homocoupling of your boronic acid.[1] Another likely cause is the use of a Pd(II) precatalyst, such as Pd(OAc)₂, without conditions that ensure its rapid and efficient reduction to Pd(0).

Q3: Can the amide functionality in my substrate interfere with the reaction?

A3: Amide groups are generally well-tolerated in Suzuki-Miyaura couplings. However, under harsh basic conditions or with certain catalyst systems, the N-H proton could potentially interact with the base or catalyst. More critically, the overall electronic effect of the benzoylaminoacetate substituent can influence the reactivity of the boronic acid. It is crucial to select a base that is strong enough to promote transmetalation but not so strong as to cause unwanted side reactions with the functional groups on your substrates.

Troubleshooting Guide: Strategies to Minimize Homocoupling

This section provides detailed strategies and protocols to suppress the homocoupling of this compound.

Strategy 1: Rigorous Deoxygenation of the Reaction System

This is the most critical step in preventing homocoupling. Oxygen's detrimental role in oxidizing the active Pd(0) catalyst cannot be overstated.

Experimental Protocol: Inert Gas Sparging

  • Solvent Degassing: Before preparing your reaction mixture, sparge your solvent (e.g., toluene, dioxane, DMF) with an inert gas (Argon or Nitrogen) for at least 30 minutes. Subsurface sparging, where the gas is bubbled through the solvent, is more effective.

  • Reaction Mixture Degassing: Assemble your reaction vessel with this compound, your coupling partner, the base, and the solvent under an inert atmosphere.

  • Sparge the entire reaction mixture with the inert gas for another 15-20 minutes before adding the palladium catalyst.

  • Maintain a positive pressure of the inert gas throughout the reaction.

Alternative Protocol: Freeze-Pump-Thaw

For highly sensitive reactions, the freeze-pump-thaw method is exceptionally effective at removing dissolved gases.

  • Place your solvent or reaction mixture in a Schlenk flask.

  • Freeze the liquid using a liquid nitrogen bath.

  • Once completely frozen, apply a high vacuum to the flask for several minutes.

  • Close the flask to the vacuum and thaw the mixture. You will often see bubbles of gas being released.

  • Repeat this cycle at least three times to ensure thorough deoxygenation.

Strategy 2: Judicious Choice of Palladium Source and Ligands

The nature of the palladium catalyst and its supporting ligands significantly impacts the prevalence of side reactions.

Catalyst Selection:

  • Prefer Pd(0) Sources: Using a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ is generally recommended as it eliminates the need for an in-situ reduction step that can be a source of homocoupling.[3]

  • Utilize Modern Precatalysts: If using a Pd(II) source, opt for well-defined precatalysts like Buchwald's G3 or G4 palladacycles. These are designed for clean and efficient generation of the active Pd(0) species, thereby minimizing off-cycle reactions.[1][3]

Ligand Selection:

  • Bulky, Electron-Rich Ligands: Employ bulky and electron-rich phosphine ligands such as SPhos or XPhos.[3] The steric bulk of these ligands can disfavor the formation of palladium intermediates that lead to homocoupling, while their electron-donating nature promotes the desired reductive elimination step of the cross-coupling cycle.

Data Presentation: Catalyst and Ligand Recommendations

Catalyst/PrecatalystLigandRationale
Pd(PPh₃)₄(Internal)Direct source of Pd(0), widely used.
Pd₂(dba)₃SPhos, XPhosPd(0) source, bulky ligands promote cross-coupling.[3]
XPhos Pd G3/G4(Internal)Efficiently generates active Pd(0), minimizes side reactions.[1]
Strategy 3: The Role of a Mild Reducing Agent

Adding a mild reducing agent can "scavenge" any Pd(II) species that may form, without interfering with the main catalytic cycle.

Experimental Protocol: Use of Potassium Formate

Potassium formate has been demonstrated to be an effective additive for suppressing homocoupling.

  • Follow the rigorous deoxygenation protocol described above.

  • Prior to adding the palladium catalyst, introduce potassium formate (typically 1.1 to 1.5 equivalents relative to the palladium catalyst) to the reaction mixture.

  • Proceed with the addition of the palladium catalyst and conduct the reaction under a positive pressure of an inert gas.

Strategy 4: Optimization of Base and Solvent System

The choice of base and solvent is interdependent and crucial for a successful reaction.

  • Base Selection: For substrates with potentially sensitive functional groups like esters and amides, weaker inorganic bases are often preferred. Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are excellent choices as they are generally effective in promoting transmetalation without causing significant degradation.[1][3]

  • Solvent System: A mixture of an organic solvent and water (e.g., Toluene/H₂O, Dioxane/H₂O) is commonly used. The aqueous phase is often necessary for dissolving the inorganic base. Ensure vigorous stirring to facilitate phase transfer. For anhydrous conditions, ensure your base is finely powdered and completely dry.[1]

Visualizing the Reaction Pathways

To better understand the chemistry at play, the following diagrams illustrate the desired Suzuki-Miyaura catalytic cycle and the competing homocoupling pathway.

Suzuki_Miyaura_Cycle cluster_suzuki Desired Suzuki-Miyaura Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd ArPdX Ar-Pd(II)-X(L)₂ OxAdd->ArPdX Transmetalation Transmetalation (R-B(OH)₂) / Base ArPdX->Transmetalation ArPdR Ar-Pd(II)-R(L)₂ Transmetalation->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Regeneration Product Ar-R RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Homocoupling_Pathway cluster_homocoupling Undesired Homocoupling Pathway Pd0 Pd(0)L₂ Oxygen O₂ Pd0->Oxygen Oxidation PdII Pd(II) Species Oxygen->PdII BoronicAcid1 R-B(OH)₂ PdII->BoronicAcid1 Reaction BoronicAcid2 R-B(OH)₂ BoronicAcid1->BoronicAcid2 Reaction Dimer R-R (Homocoupled Product) BoronicAcid2->Dimer

Caption: The oxygen-mediated pathway for boronic acid homocoupling.

Consolidated Experimental Protocol

This protocol integrates the strategies discussed above for a robust starting point in your experiments with this compound.

Materials:

  • This compound (1.0 equiv)

  • Aryl halide (1.2 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Solvent system (e.g., Toluene/H₂O, 5:1 v/v), thoroughly degassed

  • Schlenk flask or similar glassware for reactions under inert atmosphere

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the aryl halide, and finely powdered K₃PO₄.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with the inert gas three times.

  • Solvent Addition: Add the degassed toluene/water solvent mixture via syringe.

  • Final Degassing: Sparge the reaction mixture with the inert gas for 15 minutes.

  • Catalyst Addition: Under a positive flow of the inert gas, add the palladium precatalyst.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

By implementing these scientifically-grounded strategies, you can significantly suppress the homocoupling of this compound and achieve higher yields of your desired biaryl products, accelerating your research and development efforts.

References

Technical Support Center: Troubleshooting the Hydrolysis of Methyl (4-boronobenzoylamino)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for handling Methyl (4-boronobenzoylamino)acetate. This document provides in-depth troubleshooting advice and optimized protocols for researchers, scientists, and drug development professionals who may encounter stability issues, particularly hydrolysis, during reaction workup and purification. Our goal is to explain the chemical principles behind the degradation and offer field-proven solutions to ensure the integrity of your compound.

Frequently Asked Questions (FAQs): Understanding the Instability

This section addresses the fundamental chemical vulnerabilities of this compound.

Q1: I'm observing significant loss of my product during the aqueous workup. What is happening?

A: this compound contains three key functional groups, each with its own susceptibility to the conditions commonly used in reaction workups:

  • Methyl Ester: This is the most chemically labile part of the molecule. Esters are readily hydrolyzed to the corresponding carboxylic acid under both acidic and basic aqueous conditions. This is often the primary degradation pathway.

  • Amide (Benzamide): Amide bonds are significantly more stable than ester bonds.[1] However, they are not inert and can be cleaved by hydrolysis under more forcing conditions, such as prolonged heating with strong acids or bases.[2][3]

  • Arylboronic Acid: The carbon-boron (C-B) bond is also sensitive to the chemical environment. The primary decomposition pathway is protodeboronation, where the boronic acid moiety is replaced by a hydrogen atom. This reaction is highly dependent on pH, temperature, and the presence of other reagents.[4][5]

Workup procedures that involve strong acids (e.g., HCl) or strong bases (e.g., NaOH, KOH) are the most common culprits for unintended hydrolysis.

Q2: Which is more likely to hydrolyze during a standard workup: the ester or the amide?

A: The methyl ester is overwhelmingly more susceptible to hydrolysis under typical workup conditions. Amides are roughly 100 times more stable towards hydrolysis than esters.[1] Standard workups at room temperature using mild acids or bases will primarily affect the ester. Amide hydrolysis generally requires more energy, such as heating under reflux with a strong acid or base for an extended period.[6][7]

Q3: How do acidic vs. basic workup conditions specifically affect the molecule's stability?

A: The pH of your aqueous wash is the most critical factor controlling the stability of your product.

  • Acidic Conditions (e.g., washing with 1M HCl):

    • Ester & Amide: Strong acids catalyze the hydrolysis of both functional groups. The reaction involves protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[3] While ester hydrolysis can proceed at room temperature, amide cleavage typically requires heat.

    • Boronic Acid: The boronic acid group is generally stable in mild acid, but strong acidic conditions can promote protodeboronation.[5]

  • Basic Conditions (e.g., washing with 1M NaOH):

    • Ester: This is a classic saponification reaction. The hydroxide ion (OH⁻) acts as a potent nucleophile, rapidly attacking the ester carbonyl and leading to irreversible hydrolysis to the carboxylate salt.[2][8] This is often the fastest degradation pathway.

    • Amide: Amides are also attacked by hydroxide, but the reaction is much slower than ester saponification at room temperature.[7]

    • Boronic Acid: As the pH increases above the pKa of the boronic acid (typically around 9), the molecule is converted from the neutral trigonal planar form to an anionic tetrahedral boronate species.[4] This change in structure can alter its reactivity and, for some electron-deficient systems, may increase the rate of protodeboronation.[9]

Visualizing the Vulnerabilities

The diagram below highlights the key functional groups and their relative lability during a typical aqueous workup.

Caption: Key hydrolysis sites on this compound.

Troubleshooting Guide: From Symptom to Solution

Use this table to diagnose issues based on your experimental observations and implement targeted solutions.

Symptom / Observation Probable Cause(s) Recommended Solution(s)
Primary product isolated is the carboxylic acid (mass spec shows loss of 14 Da; -CH₂)Ester Hydrolysis: Workup pH was too acidic or, more commonly, too basic.Modify pH: Use a milder base like saturated aqueous sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃). For acidic washes, use 10% citric acid or saturated ammonium chloride (NH₄Cl).Control Temperature: Perform all extractions and washes in a separatory funnel jacketed with an ice bath.Minimize Contact Time: Do not let the organic and aqueous layers sit together for extended periods. Separate them promptly after shaking.
Isolation of 4-aminobenzoic acid derivatives Amide Bond Cleavage: Workup conditions were too harsh, likely involving strong acid or base combined with residual heat from the reaction.Ensure Cooling: Always cool the reaction mixture to room temperature or below before beginning the workup.Avoid Strong Reagents: Do not use concentrated acids or bases (e.g., >2M NaOH or HCl).
Isolation of product lacking the boronic acid group (e.g., Methyl (benzoylamino)acetate)Protodeboronation: The C-B bond was cleaved due to inappropriate pH or prolonged exposure to water.pH Control: Maintain a pH between 4 and 7 during the workup.Use a Boronic Acid Protecting Group: If the free boronic acid is consistently unstable, consider synthesizing a more robust derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) ester, which can be deprotected in a separate, controlled step.[10][11][12]
A complex mixture of byproducts or low recovery Multiple Degradation Pathways: A combination of the above issues is occurring.Avoid Aqueous Workup Entirely: If the crude product is an oil or solid, proceed directly to non-aqueous purification methods.Direct Purification: Attempt to purify the crude material directly by silica gel column chromatography or recrystallization.
Optimized Experimental Protocols

Here are detailed protocols designed to minimize hydrolysis and maximize the yield of your target compound.

Protocol 1: Optimized Mild Extractive Workup

This protocol is the first line of defense when an aqueous wash is necessary to remove water-soluble impurities.

  • Cooling: Once the reaction is complete, cool the reaction vessel to 0 °C in an ice-water bath.

  • Quenching: Slowly add saturated aqueous ammonium chloride (NH₄Cl) solution to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an appropriate organic solvent (e.g., Ethyl Acetate, Dichloromethane).

  • Mild Basic Wash: Wash the combined organic layers once with cold, saturated aqueous sodium bicarbonate (NaHCO₃) solution. Perform this step quickly to neutralize any residual acid without causing significant ester hydrolysis.

  • Brine Wash: Wash the organic layer with cold, saturated aqueous sodium chloride (brine) to remove residual water.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure at a low temperature (<40 °C).

Troubleshooting Flowchart for Workup Procedures

G start Low Yield / Impure Product After Workup identify Identify Major Byproduct (LCMS, NMR) start->identify ester_hydrolysis Byproduct is Carboxylic Acid (Ester Hydrolysis) identify->ester_hydrolysis Ester Cleaved amide_hydrolysis Byproduct is Amine/Carboxylic Acid (Amide Cleavage) identify->amide_hydrolysis Amide Cleaved deboronation Byproduct Lacks Boron (Protodeboronation) identify->deboronation Boron Lost complex Complex Mixture identify->complex Multiple Products sol_ester SOLUTION: - Use mild base (NaHCO₃) - Work at 0°C - Minimize contact time ester_hydrolysis->sol_ester sol_amide SOLUTION: - Cool reaction to RT before workup - Avoid strong acids/bases amide_hydrolysis->sol_amide sol_boron SOLUTION: - Buffer workup pH to 4-7 - Consider protecting groups (pinacol, MIDA) deboronation->sol_boron sol_complex SOLUTION: - Skip aqueous workup - Purify directly (Column/Recrystallization) complex->sol_complex

Caption: A step-by-step guide to diagnosing and solving workup issues.

Protocol 2: Purification by Direct Recrystallization

If the crude product is a solid and relatively clean, skipping the aqueous workup entirely is the safest option.

  • Concentration: After the reaction is complete, remove the reaction solvent under reduced pressure. If non-volatile reagents were used (e.g., DMF), they may need to be removed by other means (e.g., high-vacuum distillation or co-evaporation with a solvent like toluene).

  • Solvent Screening: Test the solubility of a small amount of the crude solid in various solvent systems to find a suitable one for recrystallization. Good candidates often include:

    • Ethyl acetate / Hexanes

    • Methanol / Water

    • Acetone / Water

    • Isopropanol

  • Recrystallization: Dissolve the crude material in the minimum amount of the hot solvent (or the more soluble solvent of a binary pair). If insoluble impurities are present, perform a hot filtration. Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

References

Purification challenges of boronic esters by column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for boronic ester purification. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the purification of boronic esters by column chromatography. Here, we address common problems in a practical question-and-answer format, providing not just solutions, but also the underlying chemical principles to empower your troubleshooting.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Problem 1: My boronic ester is sticking to the silica gel column and won't elute. When I increase the solvent polarity, it comes out with all the impurities.

Question: I'm trying to purify my pinacol boronic ester (Bpin) using a standard silica gel column with a Hexane/Ethyl Acetate gradient. The compound moves on the TLC plate, but on the column, it remains at the top. I have to flush with 100% ethyl acetate, which brings everything off the column at once. Why is this happening and what can I do?

Answer:

This is a very common and frustrating issue rooted in the chemistry of the boronic ester and its interaction with the stationary phase.

The Underlying Cause: Lewis Acid-Base Interactions

The boron atom in a boronic ester is electron-deficient and acts as a Lewis acid. Silica gel (SiO₂) is not inert; its surface is covered with silanol groups (Si-OH) which are weakly acidic but can also act as Lewis bases (due to the lone pairs on the oxygen atoms). This leads to a strong interaction, or over-adsorption, of the boronic ester with the silica surface.[1][2][3] In some cases, residual moisture on the silica gel can lead to on-column hydrolysis of the ester to the corresponding boronic acid.[4][5][6] Boronic acids are significantly more polar and will bind even more strongly to the silica, often irreversibly.[7][8]

Troubleshooting Workflow

Here is a decision tree to guide your purification strategy when strong adsorption is observed.

G start Start: Boronic Ester Sticks to Silica Column check_stability Is the ester known to be hydrolysis-prone? start->check_stability try_alt_ester Option 3: Use a More Stable Ester start->try_alt_ester If synthesis allows try_non_chrom Option 4: Non-Chromatographic Method start->try_non_chrom If product is solid or can be precipitated try_treated_silica Option 1: Use Treated Silica Gel check_stability->try_treated_silica Yes / Unsure try_alt_phase Option 2: Switch Stationary Phase check_stability->try_alt_phase Yes boric_acid_silica Boric Acid-Treated Silica (Suppresses over-adsorption) try_treated_silica->boric_acid_silica deactivated_silica Base-Deactivated Silica (e.g., with Triethylamine) try_treated_silica->deactivated_silica alumina Neutral Alumina try_alt_phase->alumina epin_ester Synthesize Epin or MIDA Ester try_alt_ester->epin_ester recrystallize Recrystallization / Trituration try_non_chrom->recrystallize bf3k_salt Convert to KHF₂ Salt (Crystalline solid) try_non_chrom->bf3k_salt

Caption: Decision tree for troubleshooting boronic ester purification.

Solution 1: Modify the Stationary Phase

The most direct solution is to modify the silica gel to passivate the active silanol sites.

  • Boric Acid-Treated Silica Gel: This is a highly effective method.[3][9] The boric acid competes with your compound for the Lewis basic sites on the silica, preventing over-adsorption of the boronic ester.[3][10]

    Protocol: Preparation of Boric Acid-Impregnated Silica Gel

    • Preparation: Prepare a 1% (w/v) solution of boric acid in methanol.

    • Slurry: In a round-bottom flask, create a slurry of your required amount of silica gel in the boric acid solution. Use enough solution to ensure all the silica is submerged.

    • Evaporation: Remove the methanol on a rotary evaporator until you have a free-flowing powder.

    • Drying: Dry the treated silica gel under high vacuum for several hours to remove all traces of methanol.

    • Packing: Pack your column using this treated silica as you would with regular silica. Note: The resolving power of boric acid-treated silica can sometimes be lower than that of standard silica.[10]

  • Base-Deactivated Silica Gel: For compounds that are not base-sensitive, deactivating the silica with a volatile base like triethylamine (NEt₃) can be effective.[2]

    Protocol: Base Deactivation

    • Prepare your eluent (e.g., 95:5 Hexane:EtOAc). Add 0.1-0.5% triethylamine to the mixture.

    • Use this eluent mixture to pack your column and run the chromatography. The triethylamine will compete for the acidic sites on the silica.

Solution 2: Change the Stationary Phase

If modifying silica is not effective, consider an alternative stationary phase.

  • Neutral Alumina: Alumina is generally more basic than silica and can be a good alternative for purifying less polar boronic esters that are sensitive to the acidity of silica gel.[7][11]

Solution 3: Use Alternative Purification Methods

If chromatography proves too challenging, non-chromatographic methods are excellent alternatives, particularly if your product is a solid.

  • Recrystallization/Trituration: This is the most successful method if your boronic ester is crystalline.[1] Common solvent systems for recrystallization include diethyl ether or mixtures of ethyl acetate and hexanes.

  • Conversion to a Potassium Trifluoroborate (BF₃K) Salt: Boronic esters can be converted to their corresponding BF₃K salts by treatment with KHF₂.[1] These salts are often highly crystalline, air-stable solids that can be easily purified by recrystallization and then converted back to the boronic ester if needed.

Problem 2: My boronic ester is decomposing on the column, leading to streaking and low recovery.

Question: My TLC analysis looks clean, but after running a column, my fractions contain the desired product along with a new, very polar spot at the baseline. I'm also getting significant streaking and my overall yield is very low. What is causing this degradation?

Answer:

This is a classic sign of on-column hydrolysis. The pinacol ester (Bpin) is reacting with water present on the silica gel to form the corresponding boronic acid and pinacol.[6][12]

The Mechanism: Hydrolysis on Silica

The Lewis acidic boron atom is susceptible to nucleophilic attack by water. The silanol groups on the silica surface can catalyze this process. Electron-deficient aryl boronic esters are particularly prone to this hydrolysis.[4][13]

G cluster_0 Silica Gel Surface cluster_1 Si-OH Si-O-H H2O H₂O (adsorbed) Bpin R-B(pin) intermediate [R-B(pin)(OH₂)]⁺ Bpin->intermediate Nucleophilic attack by H₂O (catalyzed by Si-OH) products R-B(OH)₂ + Pinacol intermediate->products Proton transfer & cleavage

Caption: Simplified mechanism of boronic ester hydrolysis on silica gel.

Solution 1: Use a More Stable Protecting Group

While pinacol is the most common diol used, it is not the most robust. If hydrolysis is a persistent issue, synthesizing the boronic ester with a more sterically hindered diol can dramatically increase its stability.[6][14]

Protecting DiolEster AbbreviationStability on Silica GelReference
PinacolBpinProne to hydrolysis/adsorption[3][6]
N-Methyliminodiacetic acidMIDAGenerally stable[1]
3,4-Diethyl-hexane-3,4-diolEpinHighly stable , easily purified[6][10][15]

Aryl boronic 1,1,2,2-tetraethylethylene glycol esters (ArB(Epin)s) have been shown to be easily purified on standard silica gel without decomposition, offering a significant advantage over Bpin esters.[10][15]

Solution 2: Rigorously Dry Solvents and Silica

Minimizing water is crucial.

  • Use freshly distilled, anhydrous solvents for your eluent.

  • Dry your silica gel in a vacuum oven (>120 °C) for several hours before use.

  • Pack and run the column as quickly as possible to minimize exposure to atmospheric moisture.

Solution 3: Use Alternative Chromatography (HPLC)

For analytical purposes or small-scale purification, Reverse-Phase HPLC (RP-HPLC) can be used, but it comes with its own challenges. On-column hydrolysis is also a significant issue in RP-HPLC.[5][16][17]

Key Recommendations for RP-HPLC:

  • Column Choice: Use a column with low silanol activity. A Waters XTerra MS C18 column has been shown to minimize on-column hydrolysis.[5][17][18][19]

  • Sample Diluent: Prepare your sample in a non-aqueous, aprotic solvent like acetonitrile or THF. Avoid aqueous diluents.[4][13]

  • Mobile Phase: For particularly sensitive esters, using a highly basic mobile phase (e.g., pH > 10) can stabilize the ester.[4][13] However, this can make retaining the resulting boronic acid impurity difficult.[19] For many esters, a mobile phase with no pH modifier is optimal when using an inert column.[17]

Final Checklist for Successful Purification
  • Assess Stability First: Run a quick stability test by spotting your crude material on a TLC plate, letting it sit for 30 minutes, and then eluting. If a new baseline spot appears, hydrolysis is occurring.

  • Choose the Right Stationary Phase: For problematic compounds, start with boric acid-treated silica or neutral alumina.

  • Consider a Better Protecting Group: If you are in the synthesis design phase, consider using Epin or MIDA protecting groups for easier downstream purification.

  • Work Anhydrously and Quickly: Use dry solvents and silica, and do not leave columns sitting for extended periods.

  • Don't Rule Out the Classics: Recrystallization is often faster, cheaper, and more effective than chromatography for solid boronic esters.

By understanding the chemical principles behind these purification challenges, you can make informed decisions to develop robust and efficient purification protocols for your boronic ester compounds.

References

Technical Support Center: Methyl (4-boronobenzoylamino)acetate in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing Methyl (4-boronobenzoylamino)acetate in cross-coupling reactions. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and field-proven strategies. As Senior Application Scientists, our goal is to empower you to overcome common challenges and optimize your synthetic outcomes.

Troubleshooting Guide: Addressing Common Experimental Issues

This section is formatted to help you quickly diagnose and resolve specific problems encountered during your Suzuki-Miyaura cross-coupling experiments.

Q1: My reaction has a low yield of the desired product and a complex mixture of byproducts. Where do I start troubleshooting?

A1: A low yield with multiple side products points to several potential issues that may be occurring simultaneously. A systematic approach is crucial for diagnosis. The first step is to identify the byproducts using techniques like LC-MS to guide your troubleshooting.

Initial Diagnostic Workflow:

  • Analyze the Crude Reaction Mixture: Before purification, obtain an LC-MS or ¹H NMR of the crude mixture. Identify the major species: desired product, unreacted starting materials, homocoupled boronic acid, and the protodeboronated arene (Methyl 4-aminobenzoate).

  • Assess Reagent and System Integrity:

    • Catalyst Activity: Ensure your palladium catalyst and ligand are active. If using a Pd(II) precatalyst, it must be efficiently reduced to the active Pd(0) in situ. Catalyst decomposition, often indicated by the formation of palladium black, suggests a problem with oxygen contamination or excessive temperature.[1][2]

    • Oxygen Contamination: The rigorous exclusion of oxygen is the single most critical parameter for a successful Suzuki coupling.[3][4] Oxygen can lead to oxidative homocoupling of the boronic acid and decomposition of the Pd(0) catalyst.[1][5]

    • Reagent Quality: Boronic acids can degrade over time.[1] Use a freshly opened bottle or verify the purity of your this compound. Ensure the base is finely powdered and anhydrous if running a water-free reaction.[1]

The following diagram outlines a logical workflow for diagnosing the root cause of low yield.

start Low Yield of Desired Product check_reagents Step 1: Verify Reagent Quality - Boronic Acid Purity - Catalyst/Ligand Activity - Solvent & Base Anhydrous? start->check_reagents check_setup Step 2: Review Reaction Setup - Degassing Technique Effective? - Inert Atmosphere Maintained? - Vigorous Stirring? check_reagents->check_setup analyze_byproducts Step 3: Analyze Byproducts (LC-MS) - Homocoupling? - Protodeboronation? - Dehalogenation? check_setup->analyze_byproducts homocoupling_sol Solution: Address Homocoupling - Improve Degassing - Use Pd(0) Source - Screen Ligands analyze_byproducts->homocoupling_sol Homocoupling is Major Side Product proto_sol Solution: Mitigate Protodeboronation - Use Milder Base (e.g., K₂CO₃, KF) - Use Anhydrous Solvent - Switch to Boronate Ester (MIDA, Pinacol) analyze_byproducts->proto_sol Protodeboronation is Major Side Product sluggish_sol Solution: Improve Reaction Rate - Increase Temperature - Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) - Screen Solvents analyze_byproducts->sluggish_sol Mainly Unreacted Starting Materials cluster_reactants Starting Materials cluster_cycle Desired Suzuki-Miyaura Cycle cluster_side Competing Side Reactions ArBOH2 This compound (Ar-B(OH)₂) Transmetal Transmetalation ArBOH2->Transmetal Base Homocoupling Homocoupling Product (Ar-Ar) ArBOH2->Homocoupling O₂ or Pd(II) Protodeboronation Protodeboronation Product (Ar-H) ArBOH2->Protodeboronation Base, H₂O ArX Aryl Halide (Ar'-X) OxAdd Oxidative Addition ArX->OxAdd Pd0 Pd(0) Pd0->OxAdd OxAdd->Transmetal RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Regeneration Product Desired Product (Ar-Ar') RedElim->Product

References

Technical Support Center: Catalyst Deactivation in Reactions Involving Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for troubleshooting catalyst deactivation in cross-coupling reactions involving boronic acids, such as the Suzuki-Miyaura coupling. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during their experiments. Here, we delve into the root causes of catalyst deactivation, offering field-proven insights and actionable protocols to enhance your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction has stalled, and I observe a black precipitate. What is happening?

A1: The black precipitate you're observing is likely "palladium black," which is composed of agglomerated, inactive palladium nanoparticles.[1][2][3] This is a common visual indicator of catalyst deactivation.[4] While the formation of some black solid can occur in successful reactions, rapid and extensive precipitation early on often signals poor catalyst stability and leads to incomplete conversion.[3] This agglomeration reduces the available catalytic surface area, thereby slowing down or halting the reaction.[3]

The primary causes for palladium black formation include:

  • Ligand Dissociation/Degradation: The ligand's role is to stabilize the active Pd(0) species.[2][5] If the ligand dissociates or is oxidized, the unprotected palladium atoms can aggregate.[1][5]

  • High Temperatures: Excessive heat can accelerate both ligand degradation and palladium agglomeration.[6]

  • Presence of Oxygen: Oxygen can oxidize the active Pd(0) to inactive Pd(II) and also degrade phosphine ligands.[1][6]

Q2: I suspect my boronic acid is decomposing. What is protodeboronation and how can I prevent it?

A2: Protodeboronation is a significant side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[4][7] This consumes your starting material without forming the desired product.[4] This issue is particularly prevalent with unstable boronic acids, such as some alkylboronic and electron-rich or heteroaromatic boronic acids.[4][7][8]

Strategies to Minimize Protodeboronation:

  • Use Fresh, High-Purity Reagents: Boronic acids can degrade over time, so using fresh starting materials is crucial.[4][6]

  • Anhydrous Conditions: Water can facilitate protodeboronation, so using anhydrous solvents and ensuring your base is not overly hydrolytic is important.[4]

  • Convert to a More Stable Derivative: Consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate.[4][7] These derivatives often provide a slow release of the active boronic acid during the reaction, minimizing its concentration and thus the rate of decomposition.[7]

  • Optimize Reaction Conditions: Shorter reaction times and lower temperatures can help reduce the extent of protodeboronation.[6]

Q3: Can the boronic acid itself contribute to catalyst deactivation?

A3: Yes, indirectly. Boronic acids can undergo self-condensation to form cyclic trimer anhydrides known as boroxines.[4] While this is a reversible process, boroxines are often less catalytically active or may be inactive altogether.[4] The formation of boroxines reduces the concentration of the active monomeric boronic acid available for the catalytic cycle.[4]

Q4: How critical is the choice of base, and how does it impact catalyst stability?

A4: The base plays a crucial role in the catalytic cycle, but an inappropriate choice can lead to catalyst deactivation and other side reactions.[8][9] The base activates the boronic acid for transmetalation.[10] However, a base that is too strong can promote protodeboronation, especially with sensitive substrates.[8] Conversely, a base that is too weak may not facilitate the reaction efficiently. The physical form of the base (e.g., finely ground) can also impact the reaction rate.[8] It is often necessary to screen a panel of bases, such as K₃PO₄, K₂CO₃, and Cs₂CO₃, to find the optimal conditions for a specific reaction.[8]

Q5: My reaction is sluggish with an aryl chloride, but works well with the corresponding bromide. Is this a deactivation issue?

A5: Not necessarily. This is more likely due to the inherent difference in reactivity between the aryl halides. The oxidative addition of palladium into the carbon-halogen bond is a critical step in the catalytic cycle.[3] This step is significantly slower for aryl chlorides compared to aryl bromides and iodides because of the stronger carbon-chlorine bond.[3][6] To facilitate the coupling of aryl chlorides, more electron-rich and sterically bulky ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often required.[3][8]

Troubleshooting Guides

Problem 1: Low or No Product Yield with Visible Catalyst Decomposition (Palladium Black)

This is a common scenario indicating that the catalyst is not stable under the reaction conditions.

start Low Yield & Pd Black Observed check_inert Verify Inert Atmosphere & Degassing start->check_inert check_reagents Check Reagent Purity & Age check_inert->check_reagents screen_ligands Screen Bulky, Electron-Rich Ligands check_reagents->screen_ligands optimize_temp Lower Reaction Temperature screen_ligands->optimize_temp ligand_ratio Increase Ligand-to-Palladium Ratio optimize_temp->ligand_ratio result Improved Yield? ligand_ratio->result success Reaction Optimized result->success Yes fail Consult Further result->fail No

Caption: A decision-making workflow for troubleshooting low yields due to catalyst decomposition.

  • Ensure Rigorous Inert Atmosphere: Oxygen is detrimental to the active Pd(0) catalyst and many phosphine ligands.[1][6] Ensure your reaction flask is properly purged with an inert gas (argon or nitrogen) and that all solvents are thoroughly degassed. Effective degassing methods include freeze-pump-thaw cycles or sparging with an inert gas for an extended period.[6]

  • Evaluate Reagent Quality:

    • Catalyst/Ligand: Palladium precatalysts and phosphine ligands can degrade over time, especially if not stored properly under an inert atmosphere.[6] Use fresh, high-quality reagents whenever possible.

    • Solvents/Base: Use anhydrous, degassed solvents and a high-purity base. Impurities can act as catalyst poisons.[6]

  • Ligand Screening: The choice of ligand is critical for stabilizing the catalytic species and preventing aggregation.[2] If you are observing palladium black formation, consider switching to bulkier, more electron-rich phosphine ligands (e.g., cataCXium® A, SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[8] These ligands form more stable complexes with palladium, which can suppress the formation of palladium black.[11]

  • Temperature Optimization: While many Suzuki couplings require heat, excessive temperatures can accelerate catalyst decomposition.[6] Try running the reaction at a lower temperature for a longer period.

  • Adjust Ligand-to-Palladium Ratio: Increasing the ligand-to-palladium ratio can sometimes help to better stabilize the active catalyst and prevent aggregation.[4]

Problem 2: Significant Protodeboronation of the Boronic Acid Starting Material

This issue leads to the consumption of the boronic acid without the formation of the desired product.

start High Protodeboronation Detected check_water Ensure Anhydrous Conditions start->check_water screen_base Screen Weaker, Non-Hydrolytic Bases check_water->screen_base boronic_ester Convert to Pinacol or MIDA Ester screen_base->boronic_ester optimize_conditions Lower Temperature & Shorter Time boronic_ester->optimize_conditions result Protodeboronation Minimized? optimize_conditions->result success Reaction Optimized result->success Yes fail Consult Further result->fail No

Caption: A workflow for minimizing protodeboronation of boronic acids.

  • Strict Anhydrous Conditions: Water can promote protodeboronation.[4] Use anhydrous solvents and dry reagents. If your base is hygroscopic, consider drying it before use.

  • Base Selection: The choice of base is critical. Highly basic aqueous conditions can accelerate protodeboronation.[9] Consider screening less aggressive bases like K₃PO₄ or Cs₂CO₃, and avoid strongly hydrolytic bases if possible.[8]

  • Use a More Stable Boronic Acid Derivative: This is often the most effective strategy. Converting the boronic acid to a more stable derivative like a pinacol ester or a MIDA boronate can protect it from premature decomposition.[4][7] These reagents slowly release the active boronic acid species into the reaction, keeping its concentration low and minimizing the rate of protodeboronation.[7]

  • Reaction Time and Temperature: If possible, run the reaction at a lower temperature and for a shorter duration, as prolonged exposure to the reaction conditions can increase the extent of protodeboronation.[6]

Experimental Protocols

Protocol 1: General Procedure for a High-Throughput Ligand/Base Screening

Objective: To empirically determine the optimal ligand and base for a challenging Suzuki-Miyaura coupling.

Methodology:

  • Preparation of Stock Solutions: Prepare separate stock solutions of the aryl halide, boronic acid, palladium precatalyst (e.g., Pd₂(dba)₃), and each ligand to be screened in the chosen solvent.

  • Reaction Array Setup: In an array of reaction vials equipped with stir bars, add the chosen base (e.g., K₃PO₄, 2.0 eq).

  • Reagent Addition (under inert atmosphere):

    • Add the stock solution containing the aryl halide (1.0 eq) and boronic acid (1.5 eq).

    • Add the chosen solvent system (e.g., Dioxane/H₂O 4:1).

    • Add the palladium precatalyst solution (e.g., 1-2 mol%).

    • Add the specific ligand solution for each vial (e.g., SPhos, 2-4 mol%).

  • Execution: Seal the vials tightly, place them in a heating block, and stir vigorously at the desired temperature (e.g., 80-100 °C) for a set time (e.g., 12-24 hours).

  • Analysis: After cooling, take a small aliquot from each reaction mixture. Analyze by LC-MS or GC-MS to determine the conversion to the desired product and identify any major side products.

Protocol 2: Synthesis and Use of a Boronic Acid Pinacol Ester

Objective: To improve reaction outcomes by using a more stable form of the boron reagent.

Methodology:

Part A: Synthesis of the Pinacol Ester

  • In a round-bottom flask, dissolve the boronic acid (1.0 eq) and pinacol (1.1 eq) in a suitable solvent like toluene or dichloromethane.

  • Heat the mixture to reflux, using a Dean-Stark trap if necessary to remove water.

  • Monitor the reaction by TLC or GC until the starting boronic acid is consumed.

  • Remove the solvent under reduced pressure to obtain the crude pinacol ester, which can be purified by distillation or chromatography if necessary.

Part B: Suzuki-Miyaura Coupling with the Pinacol Ester

  • Follow the general procedure outlined in Protocol 1, substituting the boronic acid pinacol ester for the boronic acid. Note that reaction conditions may need to be re-optimized.

Data Presentation

Table 1: Common Deactivation Pathways and Mitigation Strategies

Deactivation PathwayCommon Cause(s)Visual CuesMitigation Strategies
Palladium Agglomeration Ligand dissociation/oxidation, high temperatureFormation of palladium black precipitate[1][4]Use bulky, electron-rich ligands; lower reaction temperature; increase ligand/Pd ratio.[2][4]
Protodeboronation Presence of water, strong base, inherent instability of boronic acidDisappearance of boronic acid starting material without product formationUse anhydrous conditions; screen weaker bases; convert boronic acid to a more stable ester (pinacol, MIDA).[4][7]
Ligand Oxidation Presence of oxygenSluggish or stalled reactionRigorous degassing of solvents and inerting of the reaction vessel.[1][6]
Homocoupling of Boronic Acid Presence of oxygen, use of Pd(II) precatalystsFormation of biaryl byproduct from the boronic acidRigorous degassing; use of a Pd(0) source or an efficient in situ reduction protocol.[6][12]
Catalyst Poisoning Impurities in reagents or solvents (e.g., sulfur compounds)[13][14]Complete lack of reactivityUse high-purity reagents and solvents; consider purification of starting materials.[3]

Visualizations

cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathways Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + R-X PdBlack Palladium Black (Inactive) Pd0->PdBlack Ligand Dissociation/ Aggregation Oxidized_Ligand Oxidized Ligand (Inactive) Pd0->Oxidized_Ligand Oxygen PdII R-Pd(II)-X L_n OxAdd->PdII Transmetal Transmetalation PdII->Transmetal + R'-B(OR)₂ RPdII_R R-Pd(II)-R' L_n Transmetal->RPdII_R RedElim Reductive Elimination RPdII_R->RedElim RedElim->Pd0 Product R-R' RedElim->Product

Caption: The Suzuki-Miyaura catalytic cycle and common deactivation pathways leading to inactive species.

References

Validation & Comparative

A Senior Application Scientist's Guide to Boronic Acid Reagents: A Comparative Analysis of Methyl (4-boronobenzoylamino)acetate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions, the choice of the boronic acid reagent is a critical parameter that dictates the efficiency, scope, and practicality of a synthetic route. This guide offers an in-depth comparison of Methyl (4-boronobenzoylamino)acetate with a selection of other commonly employed boronic acid reagents. Tailored for researchers, scientists, and drug development professionals, this document provides a nuanced understanding of the relative merits and drawbacks of these indispensable synthetic tools, supported by mechanistic insights and experimental considerations.

Introduction to Boronic Acids in Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, has become a cornerstone for the formation of carbon-carbon bonds.[1] At the heart of this reaction is the organoboron reagent, typically a boronic acid or its derivative.[2] The success of a Suzuki-Miyaura coupling is contingent on a delicate balance of factors, including the stability of the boron reagent, its reactivity in the crucial transmetalation step, and its functional group tolerance.[3]

This guide focuses on this compound, a bifunctional reagent featuring both a boronic acid moiety for cross-coupling and an amino acid-derived tail, and compares it with four other classes of boronic acid reagents: the archetypal Phenylboronic Acid, the versatile 4-Formylphenylboronic Acid, and the more advanced Potassium Trifluoroborates and MIDA (N-methyliminodiacetic acid) Boronates, which were developed to address the inherent stability issues of simple boronic acids.

Profiling the Reagents: Structure, Synthesis, and Intrinsic Properties

A nuanced understanding of each reagent's intrinsic properties is fundamental to predicting its behavior in a reaction.

This compound

This compound is a substituted arylboronic acid that incorporates a glycine methyl ester fragment attached via an amide bond. This bifunctional nature allows for its participation in cross-coupling reactions, while the ester and amide groups provide handles for further synthetic elaboration or can influence solubility and biological activity.

Synthesis: A specific, detailed experimental protocol for the synthesis of this compound is not widely available in the reviewed literature. However, a highly plausible synthetic route involves the amide coupling of 4-carboxyphenylboronic acid with glycine methyl ester hydrochloride. This transformation is typically achieved using standard peptide coupling reagents, such as dicyclohexylcarbodiimide (DCC) with an activator like N-hydroxysuccinimide (HOSu), or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[4] Alternatively, boric acid itself has been shown to catalyze amidation reactions.[5][6]

Synthesis_of_Methyl_4_boronobenzoylamino_acetate 4-Carboxyphenylboronic_Acid 4-Carboxyphenylboronic Acid Product This compound 4-Carboxyphenylboronic_Acid->Product Glycine_Methyl_Ester_HCl Glycine Methyl Ester HCl Glycine_Methyl_Ester_HCl->Product Coupling_Reagent Coupling Reagent (e.g., EDC, DCC/HOSu) Coupling_Reagent->Product Base Base (e.g., Et3N, DIPEA) Base->Product

Figure 1: Plausible synthetic route to this compound.

Phenylboronic Acid

As the parent arylboronic acid, phenylboronic acid is widely used and commercially available.[1] Its reactivity in Suzuki-Miyaura couplings is well-documented.[2] However, like many simple boronic acids, it is susceptible to decomposition pathways such as dehydration to form boroxines and protodeboronation, especially under basic conditions.[3][7]

4-Formylphenylboronic Acid

This bifunctional reagent contains both a boronic acid and an aldehyde. The aldehyde group can be a useful synthetic handle for subsequent transformations. The electron-withdrawing nature of the formyl group can influence the reactivity of the boronic acid.

Potassium Trifluoroborates

Potassium trifluoroborate salts are crystalline solids that exhibit significantly enhanced stability to air and moisture compared to their corresponding boronic acids.[8] They are easily prepared from boronic acids or their esters and are generally stable for long-term storage.[8] In Suzuki-Miyaura couplings, they are believed to slowly hydrolyze in situ to generate the active boronic acid species.[9]

MIDA Boronates

N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, crystalline solids that are compatible with chromatography.[10] This high stability allows for their use in multi-step syntheses where the boronic acid moiety needs to be protected through various reaction conditions.[10] MIDA boronates can participate in "slow-release" cross-coupling reactions, where the active boronic acid is gradually generated under the reaction conditions, which can be advantageous when dealing with unstable boronic acids.[9]

Comparative Performance in Suzuki-Miyaura Cross-Coupling: A Qualitative Analysis

Reagent ClassRelative ReactivityStabilityKey AdvantagesKey Disadvantages
This compound ModerateModerateBifunctionality, potential for altered solubility.Susceptible to decomposition, potential for amide/ester hydrolysis under harsh basic conditions.
Phenylboronic Acid HighLowHigh reactivity, readily available.Prone to protodeboronation and boroxine formation.[3]
4-Formylphenylboronic Acid Moderate to HighLow to ModerateBifunctionality.Electron-withdrawing group may slightly decrease reactivity; stability issues similar to phenylboronic acid.
Potassium Trifluoroborates Lower (requires activation)HighExcellent stability, ease of handling.[8]Slower reaction rates, may require more forcing conditions.[9]
MIDA Boronates Lowest (requires activation)Very HighExceptional stability, compatible with chromatography, enables iterative cross-coupling.[10]Requires a deprotection step, generally slower reactions.[9]

Table 1: Qualitative Comparison of Boronic Acid Reagents in Suzuki-Miyaura Coupling.

Reactivity Considerations

The reactivity of boronic acids in the transmetalation step of the Suzuki-Miyaura catalytic cycle is influenced by both electronic and steric factors.

  • Electronic Effects: Electron-donating groups on the aromatic ring of the boronic acid generally increase the nucleophilicity of the organic group, facilitating transmetalation and leading to higher reaction rates and yields.[11] Conversely, electron-withdrawing groups can decrease reactivity. The amide group in this compound has a resonance-donating but inductively-withdrawing character, suggesting its reactivity would be comparable to or slightly less than that of unsubstituted phenylboronic acid. The formyl group in 4-formylphenylboronic acid is electron-withdrawing, which may lead to slightly lower reactivity compared to phenylboronic acid under identical conditions.

  • The "Protected" Boronates: Potassium trifluoroborates and MIDA boronates are not directly active in the catalytic cycle. They serve as stable precursors that release the corresponding boronic acid (or a related active species) in situ.[9] This "slow-release" mechanism can be highly beneficial for unstable boronic acids, as it maintains a low concentration of the reactive species, minimizing decomposition.[9] However, this also means that reactions with these reagents are often slower than with the corresponding "free" boronic acids.

Stability and Handling

The primary drawback of simple boronic acids is their limited stability.[3] They can undergo dehydration to form cyclic trimers known as boroxines, and more problematically, are susceptible to protodeboronation, especially in the presence of base and water.[7] This decomposition not only reduces the amount of active reagent but can also lead to irreproducible results.

Potassium trifluoroborates and MIDA boronates were specifically designed to overcome these stability issues.[8][10] Their crystalline nature and resistance to decomposition make them much easier to handle, purify, and store, which is a significant advantage in both academic and industrial settings. This compound, as a substituted phenylboronic acid, is expected to have stability comparable to other simple arylboronic acids.

Experimental Protocols and Workflows

The following are generalized experimental protocols for Suzuki-Miyaura cross-coupling reactions. It is crucial to note that optimal conditions (catalyst, ligand, base, solvent, temperature) are substrate-dependent and should be determined empirically.

General Protocol for Suzuki-Miyaura Coupling with a Boronic Acid

This protocol is a starting point for reactions involving this compound, phenylboronic acid, or 4-formylphenylboronic acid.

Materials:

  • Aryl halide (1.0 equiv)

  • Boronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., toluene/water, dioxane/water, DMF)

Procedure:

  • To a flame-dried flask, add the aryl halide, boronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: Aryl Halide, Boronic Acid, Catalyst, Base B Inert Atmosphere: Evacuate & Backfill with Ar/N2 A->B C Add Degassed Solvent B->C D Heat & Stir C->D E Monitor Progress (TLC/LC-MS) D->E F Cool & Dilute E->F G Aqueous Wash F->G H Dry & Concentrate G->H I Purify (Chromatography) H->I

Figure 2: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Considerations for Potassium Trifluoroborates and MIDA Boronates

When using potassium trifluoroborates or MIDA boronates, the general protocol is similar, but the choice of base and solvent system is critical to ensure the in situ generation of the active boronic acid. For MIDA boronates, a common condition for slow release is the use of a base like K₃PO₄ in a solvent system such as dioxane/water at elevated temperatures.[9]

Conclusion: Selecting the Right Reagent for the Job

The choice of a boronic acid reagent in Suzuki-Miyaura cross-coupling is a multifaceted decision that requires a careful consideration of reactivity, stability, and the overall synthetic strategy.

  • This compound offers the advantage of bifunctionality, making it a valuable building block for the synthesis of more complex molecules where the amino acid-derived portion can be further functionalized or used to tune the properties of the final product. Its reactivity is expected to be comparable to other substituted phenylboronic acids.

  • Phenylboronic acid remains a workhorse for simple aryl-aryl couplings due to its high reactivity and low cost, but its instability can be a significant drawback.

  • 4-Formylphenylboronic acid is an excellent choice when a synthetic handle for further elaboration is required.

  • Potassium trifluoroborates and MIDA boronates represent a significant advancement in the field, offering superior stability and handling properties. They are the reagents of choice when dealing with unstable boronic acids or in the context of multi-step syntheses requiring robust building blocks. The trade-off for this enhanced stability is often a slower reaction rate.

Ultimately, the optimal boronic acid reagent is context-dependent. For rapid, straightforward couplings where stability is not a major concern, simple boronic acids may suffice. However, for more complex syntheses, particularly in the demanding environment of drug discovery and development, the enhanced stability and reliability of potassium trifluoroborates and MIDA boronates often make them the superior choice. This compound carves out its niche as a valuable, functionalized building block for the synthesis of biaryl compounds with appended amino acid motifs.

References

The Practitioner's Guide to Suzuki Coupling: A Comparative Analysis of Methyl (4-boronobenzoylamino)acetate and Traditional Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis and drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds.[1] The choice of the organoboron reagent is critical to the success of this transformation, directly impacting yield, purity, and practicality. This guide provides an in-depth, evidence-based comparison of the workhorse boronic acids with a more recent and highly effective alternative: Methyl (4-boronobenzoylamino)acetate, a representative N-methyliminodiacetic acid (MIDA) boronate.

The Boronic Acid Dilemma: High Reactivity at the Cost of Stability

Boronic acids have long been the reagents of choice for Suzuki couplings due to their high reactivity and the commercial availability of a vast array of derivatives.[2][3] However, their utility is often hampered by inherent instability. Many boronic acids, particularly heteroaromatic and vinyl derivatives, are prone to decomposition through pathways such as protodeboronation, oxidation, and polymerization.[4][5] This instability not only complicates storage and handling but can also lead to diminished yields and the formation of difficult-to-remove byproducts.[5]

The purification of boronic acids can be a significant challenge. Their polar nature and tendency to form trimeric anhydrides (boroxines) often preclude straightforward purification by silica gel chromatography.[6] Consequently, researchers frequently resort to more laborious techniques like recrystallization or derivatization, which can be time-consuming and may not always yield material of the desired purity.[4][7][8]

MIDA Boronates: A Paradigm of Stability and Controlled Reactivity

N-methyliminodiacetic acid (MIDA) boronates have emerged as a robust solution to the challenges posed by traditional boronic acids.[2][9][10] this compound exemplifies the advantages of this class of reagents. The trivalent MIDA ligand forms a stable, dative bond with the boron center, effectively protecting it from the degradation pathways that plague free boronic acids.[11] This protection imparts remarkable benchtop stability, allowing for long-term storage under air without decomposition.[9][12]

A key advantage of MIDA boronates is their compatibility with silica gel chromatography.[2][9][10] This allows for routine and efficient purification, a significant practical benefit over their boronic acid counterparts. The ability to easily purify MIDA boronates ensures high-purity starting materials for cross-coupling reactions, which is critical for achieving high yields and clean reaction profiles.

The "Slow-Release" Principle: Unleashing Reactivity on Demand

A seminal discovery in the application of MIDA boronates is the "slow-release" of the corresponding boronic acid under specific basic conditions.[4] While MIDA boronates are unreactive under anhydrous Suzuki coupling conditions, the presence of a mild aqueous base facilitates a controlled hydrolysis, gradually liberating the highly reactive boronic acid in situ.[4][7] This slow release maintains a low steady-state concentration of the unstable boronic acid in the reaction mixture, favoring the desired cross-coupling pathway over competing decomposition processes. This strategy has proven to be particularly effective for challenging couplings involving unstable boronic acids and unreactive coupling partners.[4]

Head-to-Head Comparison: Efficacy in Suzuki Coupling

The superior performance of MIDA boronates, such as this compound, over their corresponding boronic acids is most evident in challenging Suzuki coupling reactions. The stability and slow-release mechanism of MIDA boronates often translate to significantly higher yields, especially when dealing with substrates that are prone to side reactions.

FeatureThis compound (MIDA Boronate)4-(Methoxycarbonylamino)phenylboronic Acid
Stability Indefinitely stable at room temperature under air.[9][12]Prone to decomposition (protodeboronation, oxidation).[4][5]
Purification Readily purified by silica gel chromatography.[2][9][10]Difficult to purify by chromatography; often requires recrystallization or derivatization.[6]
Handling Crystalline, free-flowing solid; easy to handle and weigh.[2][10]Can be difficult to handle due to amorphous nature or formation of boroxines.
Reactivity Requires in situ deprotection for reactivity.[4]Highly reactive in its free form.[3]
Yield in Challenging Couplings Generally provides higher and more consistent yields due to the slow-release mechanism.[4]Yields can be variable and lower due to decomposition of the boronic acid.[4]

Experimental Protocols

Standard Suzuki Coupling with Boronic Acid

This protocol is a general guideline for a Suzuki-Miyaura coupling using a generic arylboronic acid.

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/Water or Dioxane/Water, 10 mL)

Procedure:

  • To an oven-dried flask, add the aryl halide, arylboronic acid, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the solvent and degas the mixture by sparging with the inert gas for 10-15 minutes.

  • Add the palladium catalyst under a positive pressure of the inert gas.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Suzuki Coupling with this compound (MIDA Boronate) under Slow-Release Conditions

This protocol is adapted for the use of a MIDA boronate, employing slow-release conditions to maximize yield.

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.1 mmol)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 3.0 mmol)

  • Solvent (e.g., Dioxane/Water 5:1, 10 mL)

Procedure:

  • In a reaction vessel, combine the aryl halide, this compound, palladium pre-catalyst, ligand, and base.

  • Seal the vessel and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 60-100 °C and stir vigorously for the required time (typically 6-24 hours), monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel.

Visualizing the Workflow and Logic

Suzuki Coupling Catalytic Cycle

Suzuki_Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)L₂-X OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdAr Ar-Pd(II)L₂-Ar' Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product Boronic Ar'-B(OR)₂ Boronic->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Reagent Selection Workflow

Reagent_Selection Start Start: Suzuki Coupling Planned Substrate_Analysis Analyze Substrate Stability (Boronic Acid Moiety) Start->Substrate_Analysis Stable Substrate is Stable (e.g., simple arylboronic acid) Substrate_Analysis->Stable Stable Unstable Substrate is Unstable (e.g., heteroaryl, vinyl) Substrate_Analysis->Unstable Unstable Purification_Concern Is Purification a Concern? Stable->Purification_Concern Choose_MIDA Use MIDA Boronate (e.g., this compound) Unstable->Choose_MIDA Choose_BA Use Boronic Acid Directly Yes_Purify Yes Purification_Concern->Yes_Purify Yes No_Purify No Purification_Concern->No_Purify No Yes_Purify->Choose_MIDA No_Purify->Choose_BA

Caption: Decision workflow for selecting between a boronic acid and a MIDA boronate.

Conclusion

While traditional boronic acids remain valuable reagents in Suzuki coupling, their inherent instability and purification challenges can limit their application, particularly in complex syntheses. This compound, as a representative MIDA boronate, offers a superior alternative by providing exceptional stability, ease of purification, and a mechanism for controlled, slow release of the active boronic acid. For researchers seeking robust, reliable, and high-yielding Suzuki coupling reactions, especially with challenging substrates, the adoption of MIDA boronates represents a significant advancement in synthetic strategy.

References

Stille coupling as an alternative to Suzuki coupling for C-C bond formation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic organic chemistry, the creation of carbon-carbon (C-C) bonds remains a cornerstone for the assembly of complex molecules, from life-saving pharmaceuticals to innovative materials. Among the myriad of methods available, palladium-catalyzed cross-coupling reactions have emerged as particularly powerful and versatile tools. This guide provides an in-depth comparison of two prominent named reactions in this class: the Stille coupling and the Suzuki coupling. We will delve into their mechanisms, explore their respective strengths and weaknesses with supporting data, and provide practical insights to help researchers make informed decisions for their synthetic strategies.

The Catalytic Heart: A Tale of Two Cycles

Both the Stille and Suzuki couplings are driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1] The general catalytic cycle for both reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3][4]

  • Oxidative Addition: The cycle begins with the oxidative addition of an organic halide (or pseudohalide) to a Pd(0) complex, forming a Pd(II) intermediate.[2][3] This step is often the rate-determining step in the Suzuki coupling.[5]

  • Transmetalation: This is the crucial step where the organic group from the organometallic reagent (organostannane in Stille, organoboron in Suzuki) is transferred to the palladium center.[6][7] In the Stille coupling, this step is typically the rate-determining step.[8] For the Suzuki coupling, the organoboron species often requires activation by a base to facilitate this transfer.[9]

  • Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to form the desired C-C bond and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[2][3]

Visualizing the Mechanisms

To better understand the flow of these catalytic cycles, the following diagrams illustrate the key steps for both the Stille and Suzuki couplings.

Stille_Coupling Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA PdII_RX R¹-Pd(II)L₂-X OA->PdII_RX Trans Transmetalation PdII_RX->Trans PdII_R1R2 R¹-Pd(II)L₂-R² Trans->PdII_R1R2 Byproduct X-SnR₃ Trans->Byproduct RE Reductive Elimination PdII_R1R2->RE RE->Pd0 Catalyst Regeneration Product R¹-R² RE->Product Stannane R²-SnR₃ Stannane->Trans Halide R¹-X Halide->OA

Caption: Catalytic cycle of the Stille coupling reaction.

Suzuki_Coupling Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA PdII_RX R¹-Pd(II)L₂-X OA->PdII_RX Trans Transmetalation PdII_RX->Trans PdII_R1R2 R¹-Pd(II)L₂-R² Trans->PdII_R1R2 Byproduct X-B(OR)₂ Trans->Byproduct RE Reductive Elimination PdII_R1R2->RE RE->Pd0 Catalyst Regeneration Product R¹-R² RE->Product Boronic R²-B(OR)₂ Boronic->Trans Base Base Base->Trans Activation Halide R¹-X Halide->OA

Caption: Catalytic cycle of the Suzuki coupling reaction.

Head-to-Head Comparison: Stille vs. Suzuki

The choice between Stille and Suzuki coupling often depends on the specific requirements of the synthesis, including the nature of the substrates, functional group tolerance, and practical considerations like toxicity and cost.

FeatureStille CouplingSuzuki Coupling
Organometallic Reagent Organostannanes (R-SnR'₃)Organoborons (R-B(OH)₂, R-B(OR)₂, etc.)
Toxicity High (Organotin compounds are toxic and neurotoxic)[6][10][11]Low (Boronic acids are generally non-toxic)[5][7]
Functional Group Tolerance Excellent; compatible with a wide range of functional groups including acidic protons.[2][12][13]Very good; tolerant of many functional groups, but can be sensitive to strong bases.[14][15][16]
Reaction Conditions Generally mild and neutral; no base required.[17][18]Requires a base for activation of the organoboron reagent.[9][19]
Substrate Scope Broad; effective for sp², sp³, and sp hybridized carbons.[2][20]Broad; widely used for sp²-sp² couplings, with advancements for sp³ couplings.[9][21]
Byproduct Removal Can be challenging due to the lipophilic nature of tin byproducts.[17][22]Generally straightforward removal of water-soluble boron byproducts.[7]
Atom Economy Lower, as only one of the four organic groups on tin is typically transferred.Higher, especially with boronic acids.
Commercial Availability Many organostannanes are commercially available.[6]A vast array of boronic acids and their derivatives are commercially available.[5][23]

Deep Dive into Key Differences

The Toxicity Dilemma: A Major Advantage for Suzuki

The most significant drawback of the Stille coupling is the high toxicity of organotin compounds.[6][22] These reagents and their byproducts are neurotoxic and pose environmental hazards.[10][11] This has led many researchers, particularly in the pharmaceutical industry, to favor the Suzuki coupling, which utilizes generally non-toxic and environmentally benign boronic acids and their derivatives.[5][7] The ease of removal of the water-soluble boron-containing byproducts from the Suzuki reaction is another practical advantage.[7]

Functional Group Tolerance: The Stille Advantage

One of the primary reasons the Stille coupling remains a valuable tool is its exceptional functional group tolerance.[12][13] The reaction conditions are typically neutral, avoiding the need for a base, which makes it compatible with a wide array of sensitive functional groups, including esters, amides, and aldehydes.[2] This can be a decisive factor when dealing with complex, highly functionalized molecules often encountered in natural product synthesis.[24][25] While the Suzuki coupling also boasts good functional group tolerance, the requisite base can sometimes lead to side reactions with base-sensitive substrates.[14][26]

The Role of the Base in Suzuki Coupling

The necessity of a base in the Suzuki coupling is a key mechanistic distinction. The base activates the organoboron compound, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[9] A variety of bases can be employed, such as carbonates, phosphates, and hydroxides, and the choice of base can significantly impact the reaction's success.[7] While this adds a layer of complexity compared to the base-free Stille reaction, it also offers an additional parameter for optimization.

Practical Applications and Experimental Insights

Both the Stille and Suzuki couplings have been instrumental in the synthesis of a vast number of complex molecules, including many blockbuster drugs.[27][28][29]

The Suzuki coupling is a workhorse in the pharmaceutical industry for the synthesis of biaryl compounds, a common motif in drug molecules.[28][29] Its scalability and the low toxicity of its reagents make it ideal for large-scale production.[7] For instance, the synthesis of the antihypertensive drug Losartan involves a key Suzuki coupling step.[29]

The Stille coupling , despite its toxicity concerns, is often the method of choice in the total synthesis of complex natural products where its broad functional group tolerance is paramount.[13][24][25] Its ability to be performed under mild, neutral conditions allows for the coupling of delicate and highly functionalized fragments late in a synthetic sequence.[30]

Representative Experimental Protocols

To provide a practical context, here are generalized, step-by-step protocols for both reactions.

Stille Coupling - General Procedure:

  • To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the organic halide/triflate, the organostannane, the palladium catalyst (e.g., Pd(PPh₃)₄), and a suitable solvent (e.g., toluene, THF, or DMF).

  • Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • To facilitate the removal of tin byproducts, a workup procedure involving treatment with a fluoride source (e.g., aqueous KF) is often employed to precipitate the tin fluoride salts.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Suzuki Coupling - General Procedure:

  • To a reaction vessel under an inert atmosphere, add the organic halide/triflate, the organoboron reagent, the palladium catalyst (e.g., Pd(OAc)₂ with a phosphine ligand or Pd(PPh₃)₄), a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄), and a suitable solvent system (often a mixture of an organic solvent like dioxane or toluene and water).[19]

  • Heat the reaction mixture to the desired temperature (typically between 60-100 °C) and monitor its progress.[19]

  • After the reaction is complete, cool the mixture to room temperature.

  • Add water and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate in vacuo.

  • Purify the residue by flash column chromatography to obtain the desired product.

Conclusion and Future Outlook

Both the Stille and Suzuki couplings are powerful and reliable methods for C-C bond formation, each with a distinct set of advantages and disadvantages. The Suzuki coupling has become the more widely adopted method in many areas, particularly in drug discovery and development, due to the low toxicity and environmental impact of its reagents.[5][7][23] Its operational simplicity and the vast commercial availability of boronic acids further contribute to its popularity.[23]

However, the Stille coupling remains an indispensable tool, especially in the realm of complex molecule synthesis, where its exceptional functional group tolerance and base-free conditions are often crucial for success.[13][18] For researchers facing synthetic challenges with sensitive substrates, the Stille reaction offers a robust and often superior alternative.

Ultimately, the choice between Stille and Suzuki coupling is a strategic one, dictated by the specific demands of the target molecule and the practical constraints of the laboratory. A thorough understanding of the nuances of each reaction empowers the synthetic chemist to select the optimal tool for the task at hand, paving the way for the efficient and elegant construction of the molecules that shape our world.

References

A Comparative Guide to the Reaction Kinetics of Palladium Catalysts in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the construction of carbon-carbon and carbon-heteroatom bonds, forming the backbone of many pharmaceuticals and functional materials. The efficiency of these transformations is critically dependent on the choice of the palladium catalyst, with the ligand framework playing a pivotal role in dictating the reaction kinetics. This guide provides an in-depth analysis of the reaction kinetics of different palladium catalysts, focusing on two of the most widely used cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. By understanding the kinetic profiles of various catalysts, researchers can make more informed decisions to optimize their synthetic routes, enhance yields, and improve process efficiency.

The Causality Behind Catalyst Selection: Why Kinetics Matter

The selection of a palladium catalyst is not merely a matter of substrate scope but is deeply rooted in the kinetics of the catalytic cycle. Each elementary step—oxidative addition, transmetalation (or amine coordination/deprotonation), and reductive elimination—is influenced by the electronic and steric properties of the ligands surrounding the palladium center. A thorough understanding of the reaction kinetics allows for the rational selection of a catalyst that is best suited for a particular transformation, minimizing reaction times, reducing catalyst loading, and suppressing side reactions. For instance, in reactions involving challenging substrates, such as electron-rich aryl chlorides, a catalyst that promotes a rapid oxidative addition is paramount. Conversely, for sterically demanding couplings, a ligand that facilitates the final reductive elimination step may be the key to success.

Comparative Kinetic Analysis of Palladium Catalysts

To illustrate the impact of the ligand on reaction kinetics, we will compare the performance of several commonly employed palladium catalysts in the Suzuki-Miyaura and Buchwald-Hartwig reactions. The catalysts are generated in situ from a palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃) and a phosphine ligand. The key kinetic parameters we will consider are the Turnover Number (TON) and the Turnover Frequency (TOF).

  • Turnover Number (TON): The total number of moles of product formed per mole of catalyst before it becomes deactivated. It is a measure of catalyst stability and longevity.

  • Turnover Frequency (TOF): The number of catalytic cycles per unit of time (typically expressed in h⁻¹). It is a measure of catalyst activity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C(sp²)-C(sp²) bonds. The choice of ligand can dramatically affect the reaction rate and efficiency, particularly with challenging substrates like aryl chlorides.

Table 1: Comparative Performance of Palladium Catalysts in the Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid

Catalyst System (Ligand)Catalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)TONEstimated TOF (h⁻¹)
Pd(OAc)₂ / SPhos 1K₃PO₄1,4-Dioxane1001989898
Pd(OAc)₂ / XPhos 1K₃PO₄1,4-Dioxane1002979748.5
Pd(PPh₃)₄3K₂CO₃Toluene/H₂O801285282.3

Data synthesized from multiple sources for comparative purposes. Conditions are representative and may vary.

From the data in Table 1, it is evident that the bulky, electron-rich phosphine ligands developed by the Buchwald group, such as SPhos and XPhos, exhibit significantly higher activity (TOF) and efficiency (TON) compared to the more traditional triphenylphosphine (PPh₃) ligand for the coupling of an aryl chloride. The enhanced performance is attributed to the ability of these ligands to stabilize the monoligated Pd(0) species, which is highly active in the rate-determining oxidative addition of the aryl chloride.[1]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The nature of the phosphine ligand is crucial in facilitating the C-N bond-forming reductive elimination step and preventing catalyst deactivation.

Table 2: Comparative Performance of Palladium Catalysts in the Buchwald-Hartwig Amination of 4-Chlorotoluene with Morpholine

Catalyst System (Ligand)Catalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)TONEstimated TOF (h⁻¹)
Pd(OAc)₂ / RuPhos 1NaOtBuToluene1003969632
Pd(OAc)₂ / BrettPhos 1NaOtBuToluene1004959523.8
Pd₂(dba)₃ / BINAP 2NaOtBuToluene1002470351.5

Data synthesized from multiple sources for comparative purposes. Conditions are representative and may vary.

In the Buchwald-Hartwig amination, ligands like RuPhos and BrettPhos, also from the Buchwald group, demonstrate superior performance compared to the bidentate ligand BINAP.[2] Theoretical studies have shown that for some systems, the rate-limiting step can shift from oxidative addition to reductive elimination depending on the ligand. For instance, with BrettPhos, oxidative addition is often rate-limiting, while with RuPhos, reductive elimination can be the slower step.[3][4] This highlights the nuanced role of the ligand in modulating the entire catalytic cycle.

Experimental Protocol for a Comparative Kinetic Study

This protocol outlines a general procedure for comparing the kinetics of two different palladium catalyst systems in a cross-coupling reaction using Gas Chromatography (GC) for reaction monitoring.

Materials:

  • Aryl halide (e.g., 4-chlorotoluene)

  • Coupling partner (e.g., phenylboronic acid or morpholine)

  • Base (e.g., K₃PO₄ or NaOtBu)

  • Palladium precursor (e.g., Pd(OAc)₂)

  • Phosphine ligands (e.g., SPhos and XPhos)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

  • Internal standard for GC analysis (e.g., dodecane)

  • Reaction vials with septa

  • Stir plate and stir bars

  • GC instrument with an appropriate column

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the aryl halide and the internal standard in the reaction solvent. The concentration of the internal standard should be such that its peak in the GC chromatogram is well-resolved from the reactant and product peaks.

    • Prepare a stock solution of the palladium precursor in the reaction solvent.

    • Prepare separate stock solutions of each phosphine ligand in the reaction solvent.

  • Reaction Setup:

    • To a reaction vial containing a stir bar, add the appropriate amount of base.

    • Seal the vial with a septum and purge with an inert gas (e.g., argon or nitrogen).

    • Using a syringe, add the stock solution of the aryl halide and internal standard to the vial.

    • Add the coupling partner to the vial.

    • Place the vial in a pre-heated oil bath or heating block set to the desired reaction temperature and allow the contents to equilibrate for a few minutes while stirring.

  • Initiation of the Reaction and Monitoring:

    • In a separate vial, pre-mix the palladium precursor stock solution and the phosphine ligand stock solution to generate the active catalyst. The Pd:ligand ratio should be optimized based on literature precedents (typically 1:1 to 1:2).

    • Inject the catalyst solution into the reaction vial to initiate the reaction (this is t=0).

    • At regular time intervals (e.g., every 15 minutes), withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture using a syringe.

    • Quench the aliquot immediately by adding it to a vial containing a small amount of a suitable quenching agent (e.g., a dilute acid solution for the Suzuki reaction or a solvent for dilution).

  • GC Analysis:

    • Analyze the quenched aliquots by GC.

    • Determine the concentration of the reactant and product at each time point by comparing their peak areas to that of the internal standard.

  • Data Analysis:

    • Plot the concentration of the product versus time for each catalyst system.

    • The initial reaction rate can be determined from the slope of the initial linear portion of the curve.

    • The TOF can be calculated from the initial rate and the catalyst concentration.

    • The TON can be calculated from the final product yield and the catalyst loading.

Visualization of Key Processes

To better understand the underlying mechanisms and workflows, the following diagrams are provided.

Catalytic_Cycle Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex Oxidative Addition (Ar-X) Transmetalation/Amine Complex Transmetalation/Amine Complex Oxidative Addition Complex->Transmetalation/Amine Complex Transmetalation (Nu-M) or Amine Coordination Product Complex Product Complex Transmetalation/Amine Complex->Product Complex Reductive Elimination Product Complex->Pd(0)L Product Release Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis Stock Solutions Stock Solutions Reaction Setup Reaction Setup Stock Solutions->Reaction Setup Catalyst Injection (t=0) Catalyst Injection (t=0) Reaction Setup->Catalyst Injection (t=0) Aliquoting & Quenching Aliquoting & Quenching Catalyst Injection (t=0)->Aliquoting & Quenching GC Analysis GC Analysis Aliquoting & Quenching->GC Analysis Concentration vs. Time Plot Concentration vs. Time Plot GC Analysis->Concentration vs. Time Plot Kinetic Parameters (TOF, TON) Kinetic Parameters (TOF, TON) Concentration vs. Time Plot->Kinetic Parameters (TOF, TON)

References

A Senior Application Scientist’s Guide to the Validation of Protein Labeling Efficiency Using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of methodologies for validating protein labeling efficiency, with a focus on the superior capabilities of mass spectrometry. As scientists, we must move beyond mere protocol execution and embrace a mindset of inherent validation, where every experiment is designed to be a self-validating system. Here, we will explore the causality behind critical experimental choices and provide field-proven protocols to ensure the integrity of your quantitative proteomics data.

Methodologies at a Glance: Why Mass Spectrometry Excels

While several methods exist for assessing protein labeling, they are not created equal. Spectroscopic and gel-based assays offer a quick but superficial assessment, whereas mass spectrometry provides a granular, peptide-level or protein-level confirmation that is unmatched in its detail and accuracy.

Alternative Methods: A Limited View
  • Spectroscopic Assays: For proteins labeled with fluorescent dyes or other chromophores, UV-Vis spectroscopy can estimate the average degree of labeling for a purified protein sample. This is calculated using the absorbance of the protein and the dye, along with their respective extinction coefficients. Causality : This method relies on the unique spectral properties of the label. Limitation : It is unsuitable for complex protein mixtures and provides only an ensemble average, offering no insight into the labeling efficiency of individual proteins or the completeness of labeling at all potential sites. It cannot detect the unlabeled population.

  • Gel-Based Assays: SDS-PAGE can visualize labeling if the tag induces a sufficient mass shift or is fluorescent. A shift in band migration or the appearance of fluorescence indicates that labeling has occurred. Causality : The change in a protein's physical properties (mass or fluorescence) allows for detection. Limitation : This approach is largely qualitative, suffers from low sensitivity, and cannot provide precise efficiency percentages. It is impractical for complex samples and for labels, like isobaric tags, that do not significantly alter protein mass.

Mass Spectrometry: The Gold Standard

Mass spectrometry-based validation directly measures the outcome of the labeling reaction on the analytes of interest—the peptides or proteins themselves. It offers unparalleled specificity and sensitivity, making it the definitive method for confirming labeling efficiency.

FeatureSpectroscopic AssaysGel-Based AssaysMass Spectrometry-Based Assays
Sample Type Purified ProteinPurified or Simple MixturesComplex Mixtures (e.g., Cell Lysates)
Information Average Degree of LabelingQualitative (Yes/No)Quantitative Efficiency (%), Site-Specificity
Sensitivity Low to ModerateLowHigh
Specificity Non-specific (Average)Protein-levelPeptide- and Proteoform-level
Throughput LowLowHigh (with LC-MS)
Suitability for Isobaric Tags NoNoYes (Definitive Method)

Deep Dive: Mass Spectrometry Validation Workflows

We will now explore the two primary mass spectrometry strategies—bottom-up and top-down proteomics—for the rigorous validation of labeling efficiency.

The Bottom-Up Approach: Peptide-Level Validation

The most common strategy in proteomics involves analyzing peptides after protein digestion. This workflow is robust and allows for the high-throughput analysis of thousands of proteins.

Core Principle : In bottom-up proteomics, labeling efficiency is assessed after proteins are digested into peptides. For chemical labels like Tandem Mass Tags (TMT) or iTRAQ, which react with primary amines (peptide N-termini and the side chains of lysine residues), validation involves searching the mass spectrometry data for peptides that have missed the modification. For metabolic labeling like SILAC, validation confirms the near-complete incorporation of "heavy" amino acids during cell culture.

The integrity of a multiplexed quantitative experiment relies on consistently high labeling efficiency across all samples. A failure in even one channel can skew the entire analysis. The "Mixing QC" check is a critical, self-validating step to mitigate this risk before committing the full samples to a lengthy LC-MS/MS analysis.

graph TD { subgraph "Bottom-Up Validation Workflow" A[Protein Digestion] --> B(Peptide Quantification); B --> C{TMT Labeling}; C --> D[Pool Small Aliquots for QC Mix]; D --> E{LC-MS/MS Analysis of QC Mix}; E --> F[Data Analysis]; F -- "Check % Labeling Efficiency" --> G{Decision Point}; G -- ">95% Efficiency" --> H[Combine Full Samples & Proceed]; G -- "<95% Efficiency" --> I(Troubleshoot & Relabel); I --> C; end nodeStyle default fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,color:#202124 nodeStyle H fill:#34A853,color:#FFFFFF nodeStyle I fill:#EA4335,color:#FFFFFF nodeStyle G fill:#FBBC05,color:#202124 } Figure 1. Self-validating workflow for chemical labeling in bottom-up proteomics.

  • Protein Extraction, Digestion, and Desalting: Begin with standard, optimized protocols for protein extraction from your biological samples. Ensure complete denaturation, reduction, and alkylation. Digest proteins (e.g., with Trypsin/Lys-C) and subsequently desalt the resulting peptides using C18 solid-phase extraction. Lyophilize the clean peptides to dryness.

  • Peptide Quantification: Accurately quantify the peptide concentration for each sample. This is a critical step, as the label-to-peptide ratio directly impacts efficiency. An amine-reactive assay like the Pierce Quantitative Colorimetric Peptide Assay is recommended over A280-based methods.

  • Labeling Reaction:

    • Causality : The TMT labeling reaction, which targets primary amines, is highly pH-dependent. The N-hydroxysuccinimide (NHS) ester on the TMT reagent is susceptible to hydrolysis in aqueous solutions. Maintaining a basic pH (around 8.5) ensures that the primary amines of the peptides are deprotonated and thus sufficiently nucleophilic to react with the NHS ester, outcompeting the hydrolysis reaction.

    • Protocol : Reconstitute lyophilized peptides in a buffer with sufficient buffering capacity. While 50-100 mM HEPES or TEAB at pH 8.5 is common, studies have shown that using a higher concentration buffer (e.g., 200-500 mM HEPES, pH 8.5) provides a more resilient system against residual acidic contaminants (like trifluoroacetic acid from desalting steps), ensuring the reaction pH remains optimal.

    • Add the TMT reagent (typically at a 4:1 to 8:1 mass ratio of label:peptide) and incubate for 1 hour at room temperature. Quench the reaction with hydroxylamine.

  • "Mixing QC" Sample Preparation and Analysis:

    • Before combining the full volume of all samples, take a small, equal aliquot (e.g., 2-5 µL) from each of the individually labeled samples.

    • Pool these aliquots into a single "Mixing QC" sample.

    • Analyze this QC sample using a short LC-MS/MS gradient (e.g., 30 minutes). This minimizes instrument time while providing the necessary data for validation.

  • Data Analysis for Efficiency Calculation:

    • Perform a database search against your organism's proteome. Crucially, configure the search parameters to treat the TMT modification on peptide N-termini and lysine residues as a variable (or dynamic) modification, not a fixed one. This allows the software to identify both labeled and unlabeled peptides.

    • Calculate Labeling Efficiency (LE):

      • LE (%) = (Number of Peptide Spectrum Matches (PSMs) with TMT label / Total number of identified PSMs) x 100.

      • The target is to achieve >95% labeling efficiency.

    • Assess Channel Consistency: Examine the median reporter ion intensities for the QC sample. All channels should have comparable intensities. A channel with a significantly lower median intensity indicates a problem with peptide input or a poor labeling reaction in that specific sample.

    • If LE is low or a channel has failed, troubleshoot the reaction (see table below) and relabel the affected sample(s) before proceeding with the main experiment.

The Top-Down Approach: Intact Proteoform-Level Validation

Top-down proteomics analyzes intact proteins, preserving the full context of post-translational modifications (PTMs) and sequence variations. It offers the most direct assessment of labeling.

Core Principle : By measuring the mass of the intact protein before and after the labeling reaction, one can directly count the number of labels successfully attached. Each label adds a defined mass to the protein. An incompletely labeled protein will present as a distribution of species with different masses, corresponding to the various labeling states.

graph TD { subgraph "Top-Down Validation Workflow" A[Intact Protein Solubilization] --> B(Intact Protein Labeling); B --> C{LC-MS Analysis}; C --> D[Deconvolution of Mass Spectra]; D --> E{Mass Shift Analysis}; E -- "Determine distribution of labeled states" --> F{Calculate % Fully Labeled}; F -- ">95% Fully Labeled" --> G[Proceed with MS/MS Quantification]; F -- "<95% Fully Labeled" --> H(Optimize Labeling Reaction); end nodeStyle default fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,color:#202124 nodeStyle G fill:#34A853,color:#FFFFFF nodeStyle H fill:#EA4335,color:#FFFFFF nodeStyle F fill:#FBBC05,color:#202124 } Figure 2. Workflow for validating labeling efficiency in top-down proteomics.

  • Sample Preparation: This is the most challenging step in top-down proteomics. Proteins, especially when stripped of detergents for MS compatibility, are prone to aggregation and precipitation during the labeling process.

    • Causality : Labeling reagents modify surface-exposed residues (like lysines), which can alter a protein's charge state and solubility, leading to precipitation.

    • Protocol : Specialized techniques are required, such as using alternative surfactants that are MS-compatible or can be degraded prior to analysis. Filter-based size exclusion chromatography can also be employed to enrich for smaller proteins (<30 kDa) that are more amenable to top-down analysis and labeling.

  • LC-MS Analysis: High-resolution mass analyzers (e.g., Orbitrap, FT-ICR) are essential to resolve the isotopic peaks of large protein molecules and accurately determine their charge state and mass.

  • Data Analysis for Efficiency Calculation:

    • The raw mass spectra, which show a series of peaks for each protein representing its charge state envelope, must be deconvoluted to determine the neutral mass of the intact protein.

    • Compare the mass of the labeled protein to its theoretical unlabeled mass. For a protein with 'N' available labeling sites (e.g., N-terminus + number of lysines), a fully labeled protein will exhibit a mass increase of N * mass_of_one_TMT_tag.

    • The labeling efficiency is determined by the relative abundance of the fully labeled species compared to the sum of all observed species (unlabeled, partially labeled, and fully labeled).

Troubleshooting Guide for Poor Labeling Efficiency

Even with robust protocols, issues can arise. The ability to diagnose and resolve these problems is the hallmark of an experienced scientist.

IssuePotential Cause(s)Recommended Solution(s)
Low Labeling Efficiency (<95%) in TMT/iTRAQ Incorrect pH: Reaction buffer pH is below 8 due to residual acids from sample prep.Use a higher concentration buffer (e.g., 500 mM HEPES, pH 8.5) to ensure sufficient buffering capacity. Verify pH before adding label.
Interfering Substances: Presence of primary amines (e.g., Tris, ammonium bicarbonate) in the final peptide solution.Ensure final desalting/buffer exchange steps effectively remove all amine-containing contaminants.
Degraded Labeling Reagent: TMT/iTRAQ reagents are moisture-sensitive and can hydrolyze over time.Use fresh reagent for each experiment. Aliquot and store desiccated at -80°C. Equilibrate to room temperature before opening to prevent condensation.
Inaccurate Peptide Quantification: Overestimation of peptide amount leads to an insufficient label-to-peptide ratio.Use a reliable peptide quantification assay. Re-quantify if results are unexpected.
Low Incorporation in SILAC Insufficient Cell Passages: Not enough cell doublings (~5-6 required) for complete turnover of the "light" proteome.Culture cells for additional passages in SILAC medium. Validate incorporation on a small sample before scaling up.
Endogenous Amino Acid Synthesis: Some cell lines can synthesize arginine or lysine, diluting the heavy label pool.Use arginine- and proline-deficient media for arginine labeling. Use dialyzed fetal bovine serum to remove light amino acids.
Protein Precipitation in Top-Down Labeling Altered Protein Solubility: Changes in protein surface charge upon labeling lead to aggregation.Optimize labeling conditions (e.g., lower temperature, shorter time). Employ MS-compatible surfactants or advanced fractionation/enrichment strategies to handle intact proteins.

Conclusion: A Commitment to Quality

A Researcher's Guide to Boronic Esters vs. Boronic Acids: A Strategic Comparison for Synthetic Success

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the choice between a boronic acid and a boronate ester is a critical decision that can significantly impact the efficiency, yield, and practicality of a chemical transformation. This guide provides an objective comparison of these two important classes of organoboron compounds, focusing on their stability, handling, purification, and reactivity, particularly in the context of the widely used Suzuki-Miyaura cross-coupling reaction.

The fundamental difference between boronic acids and their corresponding esters lies in a trade-off between reactivity and stability.[1][2] Boronic acids are generally more reactive, which can lead to faster reaction times.[1][2][3] This heightened reactivity is linked to the Lewis acidity of the boronic acid, which aids the crucial transmetalation step in many catalytic cycles.[1][2] However, this comes at the cost of reduced stability. Boronic acids are prone to decomposition through pathways like oxidation and protodeboronation, which can negatively impact their shelf-life and reaction yields.[1][2]

Conversely, boronate esters, such as the commonly used pinacol esters, offer significantly greater stability.[1][2] They are often crystalline solids that are easier to handle, purify, and store for long periods, making them well-suited for multi-step syntheses and high-throughput screening applications.[1][2]

The Stability Advantage: Why Esters Often Outperform Acids

One of the most significant advantages of boronic esters is their enhanced stability. Boronic acids have an inherent tendency to undergo dehydration to form cyclic trimers known as boroxines.[4][5] This equilibrium can complicate characterization and accurate quantification. Furthermore, the carbon-boron bond in many boronic acids is susceptible to cleavage under various conditions.[5]

Boronic esters, by protecting the reactive B(OH)₂ group, mitigate these issues. The diol used for esterification, such as pinacol, provides steric bulk that shields the boron atom, hindering decomposition pathways.[5] This increased stability is not just beneficial for long-term storage but also during reaction workups and purification.[6] While many boronate esters are thought to hydrolyze in situ to the more reactive boronic acid under aqueous basic conditions, direct transmetalation from the ester is also possible.[1][7][8]

Diagram: Boronic Acid, Boroxine, and Boronic Ester Equilibrium

This diagram illustrates the equilibrium between a boronic acid, its corresponding trimeric boroxine, and the stable boronic ester form. The formation of the ester is a protective strategy to prevent the formation of the boroxine and other decomposition products.

G cluster_0 cluster_1 A R-B(OH)₂ (Boronic Acid) B Boroxine (Trimeric Anhydride) A->B - 3 H₂O + 3 H₂O C Boronic Ester (e.g., Pinacol Ester) A->C + Diol - 2 H₂O Decomposition Decomposition Products (e.g., Protodeboronation, Oxidation) A->Decomposition Decomposition B->Decomposition C->A + 2 H₂O - Diol

Caption: Equilibrium between boronic acid, boroxine, and a stable boronic ester.

Purification and Handling: A Practical Superiority

The practical advantages of boronic esters become particularly evident during purification. Boronic acids can be challenging to purify by standard column chromatography on silica gel due to their polarity and propensity to streak or decompose on the stationary phase.[5] While methods like recrystallization or derivatization can be used, they are not always straightforward.[9]

In contrast, many boronic esters, especially pinacol esters, are less polar and more robust, making them amenable to purification by conventional silica gel chromatography.[2][5][10] This ease of purification ensures higher purity of the starting material, which often translates to cleaner reactions and higher isolated yields of the desired product.[2] Some highly stable esters, like those derived from 1,1,2,2-tetraethylethylene glycol (Epin), have been specifically designed for easy purification on silica gel.[5]

Comparative Performance in Suzuki-Miyaura Coupling

While boronic acids are often more reactive, the superior stability and purity of boronic esters can lead to better overall outcomes in Suzuki-Miyaura cross-coupling reactions. The following table summarizes representative data comparing the performance of a boronic acid and its corresponding pinacol ester.

ParameterBoronic AcidBoronic (Pinacol) Ester
Reactivity Generally higher, leading to faster reaction times.[1][2][3]Generally lower reaction rate.[1]
Stability Moderate to low; susceptible to oxidation and protodeboronation.[1][2][10]High; generally stable to air and moisture with a long shelf-life.[2][10]
Handling/Purity Can be difficult to handle and obtain in high purity.[2][10]Typically a crystalline solid, easy to handle and purify by standard methods.[1][2][10]
Purification Challenging by silica gel chromatography.[5]Often readily purified by silica gel chromatography.[2][5]
Yield Potentially higher in short reaction times, but can be compromised by decomposition.[2]Often more reproducible and can provide higher isolated yields in complex syntheses due to higher starting material purity.[2]

This table represents general trends. Specific performance can vary depending on the substrates, ligands, and reaction conditions.

Experimental Protocol: A Comparative Suzuki-Miyaura Coupling Workflow

The following provides a generalized, comparative workflow for a Suzuki-Miyaura coupling reaction, highlighting the key differences when using a boronic acid versus a boronic ester.

Objective: To couple an aryl halide (Ar-X) with an arylboronic acid or its pinacol ester.

Workflow Comparison

G cluster_0 Boronic Acid Workflow cluster_1 Boronic Ester Workflow cluster_2 A1 Weigh Boronic Acid (Handle under inert atmosphere if sensitive) A2 Reaction Setup: - Ar-X - Pd Catalyst - Ligand - Aqueous Base - Solvent A1->A2 A3 Reaction (Typically faster) A2->A3 A4 Workup & Purification (May require specialized purification techniques) A3->A4 End Product (Ar-Ar') A4->End B1 Weigh Boronic Ester (Typically stable in air) B2 Reaction Setup: - Ar-X - Pd Catalyst - Ligand - Aqueous Base - Solvent B1->B2 B3 Reaction (May require longer time or higher temperature) B2->B3 B4 Workup & Purification (Often amenable to standard silica gel chromatography) B3->B4 B4->End Start Start Start->A1 Start->B1

Caption: Comparative workflow for Suzuki-Miyaura coupling.

Key Procedural Differences:

  • Reagent Handling: Boronic acids, especially heteroaryl derivatives, may require handling under an inert atmosphere to prevent degradation.[2] Boronic esters are generally bench-stable and easier to weigh and handle.[1][2]

  • Reaction Conditions: While the core components are the same, reactions with boronic esters might require slightly longer reaction times or higher temperatures to achieve full conversion due to their lower intrinsic reactivity.[1]

  • Purification: The final purification step is often more straightforward with boronic esters, as unreacted starting material can be easily separated from the less polar biaryl product using standard chromatography.

Conclusion: Making the Strategic Choice

The decision to use a boronic acid or a boronic ester is a strategic one based on the specific requirements of the synthesis.

  • Choose a boronic acid when:

    • High reactivity and rapid reaction times are the primary concern.

    • The specific boronic acid is known to be relatively stable.

    • Purification challenges are not a significant obstacle.

  • Choose a boronic ester when:

    • Stability, shelf-life, and ease of handling are critical, especially in multi-step syntheses or automated workflows.[1]

    • High purity of the boron reagent is essential for a clean reaction profile and reproducible results.

    • The corresponding boronic acid is unstable or difficult to prepare and purify.[8]

Ultimately, the superior stability and handling characteristics of boronate esters often make them the preferred choice in complex, multi-step syntheses and in the drug discovery pipeline, despite the generally higher intrinsic reactivity of the parent boronic acid.[1] By understanding the principles outlined in this guide, researchers can make more informed decisions to accelerate their research and development efforts.

References

A Senior Application Scientist's Guide to Purity Assessment of Cross-Coupling Products: A Comparative Analysis of HPLC and NMR

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, cross-coupling reactions stand as a cornerstone for carbon-carbon and carbon-heteroatom bond formation. The products of these reactions, often destined to become Active Pharmaceutical Ingredients (APIs), demand rigorous purity assessment to ensure safety and efficacy.[1][2][3] The two most powerful and ubiquitous analytical techniques employed for this critical task are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

This guide provides an in-depth, objective comparison of HPLC and quantitative NMR (qNMR) for the purity determination of cross-coupling products. As a Senior Application Scientist, my aim is not merely to present protocols but to elucidate the fundamental principles, causality behind experimental choices, and the strategic application of each technique to build a robust, self-validating analytical workflow.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a cornerstone of purity testing in the pharmaceutical industry, prized for its high resolving power and sensitivity.[4] It operates by physically separating components of a mixture, providing a clear picture of the main compound relative to its impurities.

The Principle of Separation

At its core, HPLC separates analytes based on their differential partitioning between a stationary phase (packed into a column) and a liquid mobile phase that is pumped through the column at high pressure.[5][6] For the non-polar to moderately polar organic molecules typical of cross-coupling products, Reverse-Phase HPLC (RP-HPLC) is the dominant mode. In RP-HPLC, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol). More polar compounds have a higher affinity for the mobile phase and elute from the column faster, while less polar compounds are retained longer by the stationary phase.

The HPLC Workflow: From Sample to Chromatogram

The journey of a sample through an HPLC system is a well-defined process, ensuring high reproducibility when controlled properly.[7]

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System Prep 1. Dissolve Sample (e.g., in Acetonitrile) Filter 2. Filter (0.45 µm Syringe Filter) Prep->Filter Injector 3. Autosampler Injection Filter->Injector Column 4. Separation (C18 Column) Injector->Column Pump Mobile Phase (Pump) Detector 5. Detection (UV-Vis Detector) Column->Detector Data 6. Data Acquisition (Chromatogram) Detector->Data

Caption: A typical workflow for HPLC purity analysis.

Experimental Protocol: Purity Determination by HPLC (Area Percent Method)

This protocol outlines the most common approach for routine purity assessment.

1. Sample Preparation:

  • Objective: To create a clear, particulate-free solution compatible with the mobile phase.
  • Step 1: Accurately weigh ~1 mg of the cross-coupling product into a 2 mL HPLC vial.
  • Step 2: Add 1 mL of a suitable solvent (typically acetonitrile or a mixture of acetonitrile/water). The goal is complete dissolution.
  • Step 3: Vortex the vial until the sample is fully dissolved.
  • Step 4: Filter the solution through a 0.22 or 0.45 µm syringe filter into a clean HPLC vial. This crucial step prevents particulates from clogging the HPLC system and damaging the column.[6][8]

2. Method Development & Analysis:

  • Objective: To achieve baseline separation of the main product peak from all impurity peaks.
  • Step 1 (Column & Mobile Phase): Select a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). Start with a gradient mobile phase, for example:
  • Mobile Phase A: Water + 0.1% Formic Acid
  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid
  • Gradient: 5% B to 95% B over 20 minutes.
  • Step 2 (Detection): Use a Diode Array Detector (DAD) or UV-Vis detector. Set the wavelength to the λmax of the main compound, or use a broad wavelength (e.g., 254 nm) if the impurity profiles are unknown.
  • Step 3 (Injection): Inject 5-10 µL of the prepared sample onto the column.
  • Step 4 (Data Acquisition): Run the gradient method and record the chromatogram.

3. Data Interpretation (Area %):

  • Objective: To calculate the purity based on the relative peak areas.
  • Step 1: Integrate all peaks in the resulting chromatogram.
  • Step 2: Calculate the purity using the area percent formula:
  • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Causality and Trustworthiness in HPLC Quantification

The Area Percent method is fast and simple but operates on a significant assumption: that all compounds (the product and its impurities) have an identical response factor at the chosen wavelength. This is rarely true. A more accurate, albeit more labor-intensive, approach involves using External or Internal Standards .[9][10][11]

  • External Standard Method: Involves creating a calibration curve from known concentrations of a pure reference standard of the analyte.[12] This is highly accurate for quantifying the main peak but requires a pure standard and is less practical for unknown impurities.

  • Internal Standard (IS) Method: A known amount of a stable, non-interfering compound (the internal standard) is added to every sample and standard.[13] This method corrects for variations in injection volume and sample preparation, improving precision.[12][13]

For routine purity checks where impurity standards are unavailable, the area percent method is often deemed sufficient, but its limitations must be acknowledged.

Strengths of HPLC for Purity AssessmentLimitations of HPLC for Purity Assessment
High Resolution & Sensitivity: Capable of separating complex mixtures and detecting trace impurities.[14]Requires Reference Standards: For definitive identification and accurate quantification, standards for each impurity are often needed.
High Reproducibility: Modern automated systems provide excellent precision and reproducibility.[7]Potential for Co-elution: Impurities can hide under the main peak or other peaks, leading to an overestimation of purity.
Versatile Detection: Multiple detector options (UV, DAD, MS, ELSD) can be employed.[14]Non-Universal Detection: A standard UV detector will not detect impurities that lack a chromophore.
Established Methodology: Widely accepted by regulatory agencies like the FDA for quality control.Complex Method Development: Finding optimal separation conditions can be time-consuming.
High Throughput: Autosamplers enable the analysis of many samples unattended.[15]Destructive Technique: The sample is consumed during analysis.

Nuclear Magnetic Resonance (NMR): The Gold Standard for Structural and Quantitative Analysis

While HPLC excels at separation, NMR provides unparalleled structural information and a unique capability for absolute quantification without the need for compound-specific reference standards.[16][17]

The Principle of Quantitative NMR (qNMR)

The foundational principle of qNMR is elegantly simple: the area of an NMR signal (the integral) is directly proportional to the number of nuclei responsible for that signal .[18][19] This provides a universal response for all molecules in the sample on a molar basis, a distinct advantage over chromatographic techniques where detector response varies with chemical structure.[19][20] This allows for the absolute determination of purity by co-dissolving a known mass of the sample with a known mass of a high-purity, stable internal standard.[21]

The qNMR Workflow: From Sample to Purity Value

The qNMR process is meticulous, with a strong emphasis on precise sample preparation to ensure accuracy.

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis Weigh 1. Accurately Weigh Sample & Internal Standard Dissolve 2. Dissolve in Deuterated Solvent Weigh->Dissolve Transfer 3. Transfer to NMR Tube Dissolve->Transfer Acquire 4. Data Acquisition (Optimized Parameters) Transfer->Acquire Process 5. Data Processing (Phase, Baseline, Integrate) Acquire->Process Calculate 6. Purity Calculation Process->Calculate

Caption: A typical workflow for qNMR purity analysis.

Experimental Protocol: Purity Determination by ¹H qNMR

This protocol details the steps for an accurate purity assessment using an internal standard.

1. Sample Preparation:

  • Objective: To prepare a homogeneous solution with precisely known masses of the analyte and internal standard.[22]
  • Step 1 (Standard Selection): Choose a suitable internal standard. Key criteria include: high purity (>99.9%), chemical stability, non-hygroscopic, and having simple, sharp signals that do not overlap with any analyte signals.[20][22] Maleic acid or dimethyl sulfone are common choices.
  • Step 2 (Weighing): Using a calibrated analytical balance, accurately weigh approximately 10-20 mg of your cross-coupling product into a clean vial. Record the mass to at least 0.01 mg.
  • Step 3 (Adding Standard): Accurately weigh and add a known mass (e.g., 5-10 mg) of the internal standard to the same vial.
  • Step 4 (Dissolution): Add ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) to the vial.[23] Ensure both the sample and the standard are completely dissolved.[24]
  • Step 5 (Transfer): Transfer the solution to a high-quality 5 mm NMR tube.[25][26]

2. Data Acquisition:

  • Objective: To acquire a high-quality spectrum where signal intensities are truly quantitative.
  • Step 1 (Instrument Setup): Insert the sample, lock on the deuterium signal of the solvent, and shim the magnetic field to achieve good resolution.
  • Step 2 (Parameter Optimization): This is critical for accuracy. Set the relaxation delay (d1) to be at least 5 times the longest T₁ relaxation time of the protons being integrated. A d1 of 30-60 seconds is often a safe starting point. Use a 90° pulse angle.
  • Step 3 (Acquisition): Acquire the ¹H NMR spectrum with a sufficient number of scans (e.g., 8 to 16) to achieve a good signal-to-noise ratio (>250:1 for the peaks to be integrated).

3. Data Processing and Calculation:

  • Objective: To carefully process the spectrum and calculate the purity.
  • Step 1 (Processing): Manually phase the spectrum and apply a high-order polynomial baseline correction to ensure a flat baseline across the entire spectrum.[27]
  • Step 2 (Integration): Integrate a well-resolved, non-overlapping peak for the analyte and a peak for the internal standard.
  • Step 3 (Calculation): Use the following formula to calculate the purity of the analyte[27]:

Strengths of qNMR for Purity AssessmentLimitations of qNMR for Purity Assessment
Absolute Quantification: No need for analyte-specific reference standards; provides a direct, "first principles" purity value.[16][18]Lower Sensitivity: Requires more sample (milligrams) compared to HPLC (micrograms).[28]
Structural Information: Simultaneously confirms the structure of the main component and can help identify impurities.[19]Signal Overlap: Severe peak overlap in complex spectra can make integration difficult or impossible.
Universal Detection: Detects all proton-containing species, including those without a UV chromophore (e.g., residual solvents).[17]Higher Initial Cost: NMR spectrometers are significantly more expensive than HPLC systems.[28]
Non-Destructive: The sample can be fully recovered after analysis.[18][29]Longer Acquisition Times: Achieving quantitative conditions (long relaxation delays) can make the experiment slower than a fast HPLC run.
Orthogonal to HPLC: Provides a powerful, independent verification of purity.[29]Requires Careful Technique: Accuracy is highly dependent on precise weighing and proper experimental setup.[22]

Head-to-Head Comparison: Choosing the Right Tool for the Job

Both HPLC and NMR are indispensable tools. The choice between them depends on the specific analytical question, the stage of development, and available resources.

FeatureHPLCqNMRSenior Scientist's Insight
Principle Physical SeparationMolar ProportionalityHPLC tells you what is separable, while qNMR tells you how much of a specific structure is present.
Quantification Relative (Area %) or requires standardsAbsolute (with internal standard)qNMR is the primary method for certifying reference standards that are then used for HPLC calibration.
Selectivity Based on chromatographic resolutionBased on chemical shift dispersionHPLC is superior for separating isomers. NMR can distinguish structurally distinct molecules even if they co-elute on HPLC.
Sensitivity High (µg/mL to ng/mL)Moderate (mg/mL)HPLC is the go-to for trace impurity detection and analysis of low-concentration samples.
Information Purity, retention timePurity, structural identityNMR provides a definitive structural check with every measurement, which is invaluable for new chemical entities.
Throughput HighLowerFor routine QC of a known product, HPLC with an established method is significantly faster.
Key Challenge Co-elution of impuritiesSpectral overlap of signalsBoth techniques require careful method development to mitigate these issues. 2D NMR can resolve overlap, while method optimization can improve HPLC separation.
Decision-Making Workflow

The optimal analytical strategy often involves using both techniques in a complementary fashion.

Decision_Tree Start Purity Assessment for Cross-Coupling Product Q1 Is this a new chemical entity or reference standard? Start->Q1 Q2 Routine QC of a well-characterized batch? Q1->Q2 No Use_qNMR Primary Method: qNMR (Absolute Purity & Structure) Q1->Use_qNMR Yes Q3 Are there non-chromophoric impurities suspected (e.g., residual solvents)? Q2->Q3 No Use_HPLC Primary Method: HPLC (Relative Purity & Impurity Profile) Q2->Use_HPLC Yes Q4 Are isomeric impurities a major concern? Q3->Q4 No Orthogonal_Check Orthogonal Check: Use both HPLC and qNMR Q3->Orthogonal_Check Yes Q4->Use_HPLC Yes Q4->Orthogonal_Check No

References

Unraveling the Engine of Modern Synthesis: A Comparative Guide to the Suzuki-Miyaura Catalytic Cycle

Author: BenchChem Technical Support Team. Date: January 2026

A Deep Dive into the Mechanistic Nuances of a Nobel Prize-Winning Reaction for Researchers, Scientists, and Drug Development Professionals.

The Suzuki-Miyaura cross-coupling reaction has become an indispensable tool in the synthetic chemist's arsenal, enabling the formation of carbon-carbon bonds with unparalleled efficiency and functional group tolerance. Its impact on pharmaceuticals, agrochemicals, and materials science is immeasurable. However, beneath its widespread application lies a complex and elegant catalytic cycle that has been the subject of intense investigation. Understanding the intricate mechanistic details of this reaction is paramount for optimizing existing processes and developing novel catalytic systems. This guide provides an in-depth, comparative analysis of the mechanistic pathways of the Suzuki-Miyaura reaction, supported by experimental data and detailed protocols for key investigative techniques.

The Heart of the Matter: Deconstructing the Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura reaction is a catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[1] This cycle is traditionally broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2] However, decades of research have revealed a more nuanced picture, with several competing and coexisting pathways influencing the overall efficiency and selectivity of the reaction.

The Prevailing View: A Three-Act Play

The textbook catalytic cycle serves as a foundational model for understanding the Suzuki-Miyaura reaction.

  • Oxidative Addition: The cycle begins with the oxidative addition of an organic halide (R¹-X) to a low-valent palladium(0) complex. This step, often considered rate-determining, involves the insertion of the palladium atom into the carbon-halogen bond, forming a Pd(II) intermediate.[2]

  • Transmetalation: In this crucial step, the organic group from the organoboron reagent (R²-BY₂) is transferred to the palladium(II) center, displacing the halide. This process is facilitated by a base, which activates the organoboron species.[3]

  • Reductive Elimination: The final step involves the reductive elimination of the two organic groups (R¹ and R²) from the palladium(II) complex, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]

Simplified Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 R1-Pd(II)(X)L2 R1-Pd(II)(X)L2 Pd(0)L2->R1-Pd(II)(X)L2 Oxidative Addition (R1-X) R1-Pd(II)(R2)L2 R1-Pd(II)(R2)L2 R1-Pd(II)(X)L2->R1-Pd(II)(R2)L2 Transmetalation (R2-B(OR)2, Base) R1-Pd(II)(R2)L2->Pd(0)L2 Regeneration Product R1-R2 R1-Pd(II)(R2)L2->Product Reductive Elimination

Caption: A simplified representation of the three core steps of the Suzuki-Miyaura catalytic cycle.

Beyond the Textbook: Competing Mechanistic Pathways

While the three-step cycle provides a useful framework, the reality is far more complex. The identity of the active catalyst, the nature of the transmetalation step, and the role of additives all contribute to a landscape of competing mechanistic pathways.

The Active Catalyst: Monoligated vs. Diligated Palladium

A key point of debate has been the nature of the active Pd(0) species that undergoes oxidative addition. While the 14-electron Pd(0)L₂ complex is often depicted, experimental and computational studies suggest that a more reactive, coordinatively unsaturated 12-electron monoligated Pd(0)L species can be the dominant player, particularly with bulky phosphine ligands.[4][5]

Kinetic isotope effect (KIE) studies have been instrumental in distinguishing between these pathways. For the reaction of aryl bromides, a smaller ¹³C KIE is observed under standard conditions, consistent with oxidative addition to a monoligated Pd(PPh₃) complex.[4] In contrast, in the presence of excess phosphine ligand, a larger KIE is observed, indicating a shift towards the diligated pathway.[4] For aryl iodides, the binding of the iodoarene to the monoligated palladium complex can be the first irreversible step, preceding oxidative addition.[4][5]

Oxidative Addition Pathways cluster_0 Monoligated Pathway cluster_1 Diligated Pathway Pd(0)L Pd(0)L R-X_assoc_mono [R-X---Pd(0)L] Pd(0)L->R-X_assoc_mono Association R-Pd(II)(X)L R-Pd(II)(X)L R-X_assoc_mono->R-Pd(II)(X)L Oxidative Addition Pd(0)L2 Pd(0)L2 R-X_assoc_di [R-X---Pd(0)L2] Pd(0)L2->R-X_assoc_di Association R-Pd(II)(X)L2 R-Pd(II)(X)L2 R-X_assoc_di->R-Pd(II)(X)L2 Oxidative Addition

Caption: Competing pathways for oxidative addition involving monoligated and diligated palladium(0) species.

The Enigmatic Transmetalation Step

The transmetalation step is arguably the most debated aspect of the Suzuki-Miyaura reaction. Two primary pathways have been proposed:

  • The Boronate Pathway: The base reacts with the boronic acid to form a more nucleophilic boronate species, which then attacks the arylpalladium(II) halide complex.

  • The Oxo-Palladium Pathway: The base reacts with the arylpalladium(II) halide complex to form a more reactive arylpalladium(II) hydroxide complex, which then reacts with the neutral boronic acid.

Systematic studies involving the stoichiometric reactions of isolated arylpalladium hydroxo and halide complexes have provided strong evidence that the reaction of a palladium hydroxo complex with a boronic acid is the dominant pathway for transmetalation in catalytic Suzuki-Miyaura reactions conducted with weak bases and aqueous solvent mixtures.[6] Low-temperature NMR studies have also been crucial in identifying pre-transmetalation intermediates containing Pd-O-B linkages.[7]

PathwayKey ReactantsSupporting Evidence
Boronate Pathway Arylpalladium(II) Halide + ArylboronateInitially proposed and computationally supported.[8]
Oxo-Palladium Pathway Arylpalladium(II) Hydroxide + Arylboronic AcidSupported by kinetic studies of stoichiometric reactions and observation of pre-transmetalation intermediates via low-temperature NMR.[6][7]

Probing the Mechanism: A Guide to Experimental Techniques

A variety of sophisticated experimental techniques are employed to elucidate the intricate details of the Suzuki-Miyaura catalytic cycle. Here, we provide an overview and detailed protocols for some of the most powerful methods.

Kinetic Analysis by Quantitative NMR (qNMR)

Kinetic analysis provides invaluable information about the reaction rates and the influence of various parameters on the catalytic cycle. Quantitative NMR (qNMR) is a powerful tool for real-time monitoring of reaction progress.[9][10]

Experimental Protocol for qNMR-based Kinetic Analysis:

  • Sample Preparation:

    • In a glovebox, accurately weigh the aryl halide, arylboronic acid, base, and an internal standard (e.g., 1,3,5-trimethoxybenzene) into an NMR tube.

    • Add the desired deuterated solvent (e.g., THF-d₈, Toluene-d₈) to the NMR tube.

    • Prepare a stock solution of the palladium catalyst in the same deuterated solvent.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum of the reaction mixture before the addition of the catalyst to establish the initial concentrations (t=0).

    • Initiate the reaction by injecting the catalyst stock solution into the NMR tube at the desired reaction temperature.

    • Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals. Ensure that the relaxation delay (d1) is at least 5 times the longest T₁ of the protons being quantified to ensure accurate integration.[11]

  • Data Processing and Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Carefully integrate the signals of the starting materials, product, and the internal standard.

    • Calculate the concentration of each species at each time point relative to the internal standard.

    • Plot the concentration of reactants and products as a function of time to obtain the reaction profile and determine the reaction rate.

qNMR Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis A Weigh Reactants & Internal Standard B Add Deuterated Solvent A->B D Acquire t=0 Spectrum B->D C Prepare Catalyst Stock Solution E Inject Catalyst C->E D->E F Acquire Time-course Spectra E->F G Process Spectra F->G H Integrate Signals G->H I Calculate Concentrations H->I J Plot Kinetic Profile I->J

Caption: A generalized workflow for performing kinetic analysis of a Suzuki-Miyaura reaction using qNMR.

Unveiling Transition States with Kinetic Isotope Effects (KIEs)

Kinetic Isotope Effects (KIEs) are a powerful tool for probing the transition state of the rate-determining step of a reaction. By measuring the difference in reaction rates between isotopically labeled and unlabeled substrates, one can gain insight into bond-breaking and bond-forming events in the transition state.[7] ¹³C KIEs have been particularly informative in the study of the Suzuki-Miyaura reaction.[4][5]

Experimental Protocol for ¹³C KIE Determination:

  • Reaction Setup:

    • Two parallel reactions are set up under identical conditions. One with the natural abundance starting material and the other with a ¹³C-labeled starting material at a specific position (e.g., the carbon bearing the halogen).

    • The reactions are allowed to proceed to a low conversion (typically 10-20%) to ensure accurate KIE measurements.

  • Sample Workup and Isolation:

    • The reactions are quenched, and the unreacted starting material is carefully isolated and purified from both reaction mixtures.

  • Isotope Ratio Analysis:

    • The isotope ratio (¹³C/¹²C) of the isolated starting material from both the labeled and unlabeled reactions is precisely measured using high-resolution NMR spectroscopy or isotope ratio mass spectrometry (IRMS).

  • KIE Calculation:

    • The KIE is calculated from the measured isotope ratios and the fraction of conversion.

Capturing Elusive Intermediates with Mass Spectrometry and Low-Temperature NMR

The direct observation and characterization of reactive intermediates are crucial for validating proposed mechanistic pathways. Electrospray ionization mass spectrometry (ESI-MS) and low-temperature NMR spectroscopy are powerful techniques for this purpose.[7][12][13][14]

Experimental Protocol for ESI-MS Analysis:

  • Reaction Monitoring:

    • The Suzuki-Miyaura reaction is set up under the desired conditions.

    • Aliquots of the reaction mixture are periodically withdrawn and immediately diluted with a suitable solvent for ESI-MS analysis.

    • The diluted samples are infused into the mass spectrometer.

  • Data Acquisition:

    • Mass spectra are acquired in either positive or negative ion mode, depending on the expected charge of the intermediates.

    • Tandem mass spectrometry (MS/MS) can be used to fragment the observed ions and gain further structural information.

Low-Temperature NMR Spectroscopy:

By conducting the reaction at very low temperatures, it is possible to slow down the reaction rates and increase the lifetime of transient intermediates, allowing for their detection and characterization by NMR.[7] This technique has been instrumental in observing pre-transmetalation complexes.[7]

Performance Comparison of Catalytic Systems

The choice of ligand and palladium precatalyst has a profound impact on the efficiency and mechanism of the Suzuki-Miyaura reaction. Bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos), have been shown to be highly effective, promoting the formation of the highly reactive monoligated palladium species.[15]

LigandKey FeaturesTypical SubstratesMechanistic Implications
PPh₃ Less bulky, moderately electron-donatingActivated aryl bromides and iodidesCan favor the diligated pathway, especially at higher concentrations.
SPhos Bulky, electron-rich biaryl phosphineAryl chlorides, hindered biarylsPromotes the formation of monoligated Pd(0), enhancing reactivity.[15]
XPhos Very bulky, electron-rich biaryl phosphineUnactivated aryl chlorides, challenging couplingsFurther enhances the activity of the monoligated pathway.
Josiphos Ferrocenyl-based diphosphineAsymmetric Suzuki-Miyaura reactionsChiral ligand induces enantioselectivity.

Conclusion

The Suzuki-Miyaura reaction, while conceptually straightforward, is a mechanistically rich and complex transformation. A deep understanding of the competing catalytic cycles, the nature of the active catalyst, and the intricacies of the transmetalation step is essential for rational catalyst design and reaction optimization. The experimental techniques outlined in this guide provide a powerful toolkit for researchers to probe these mechanistic questions and continue to push the boundaries of this remarkable reaction. By combining kinetic analysis, isotopic labeling studies, and the direct observation of intermediates, the scientific community can continue to refine our understanding of this cornerstone of modern organic synthesis.

References

A Senior Application Scientist's Guide to Benchmarking Protecting Groups for Boronic Acids in Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the modern synthetic chemist, particularly those engaged in the intricate art of multi-step synthesis for drug discovery and development, the boronic acid functional group is both a powerful ally and a fickle friend. Its versatility in carbon-carbon and carbon-heteroatom bond formation, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, is unparalleled. However, the inherent instability of free boronic acids—their propensity for dehydration to form boroxines, and their susceptibility to protodeboronation and oxidation—presents a significant hurdle in complex synthetic campaigns.[1][2] This guide provides a comprehensive benchmarking of the most commonly employed protecting groups for boronic acids, offering field-proven insights and experimental data to inform your selection and optimize your synthetic strategies.

The Imperative for Protection: Beyond Simple Esterification

The decision to protect a boronic acid is not merely one of convenience; it is a strategic choice that can dictate the success or failure of a multi-step synthesis. An ideal protecting group should be readily installed and removed under mild conditions, exhibit robust stability to a wide range of reagents and purification techniques, and crucially, remain inert during subsequent synthetic transformations.[1] This guide will focus on a comparative analysis of four major classes of boronic acid protecting groups: Pinacol Esters , N-methyliminodiacetic acid (MIDA) Esters , 1,8-Diaminonaphthalene (dan) Boronamides , and Trifluoroborate Salts .

At a Glance: A Comparative Overview of Key Protecting Groups

The following table summarizes the salient features of the four protecting groups discussed in this guide, providing a high-level overview to aid in preliminary selection.

Protecting GroupStructureKey AdvantagesKey Disadvantages
Pinacol Ester Cyclic boronic esterCommercially available, relatively stable to chromatography.[1]Deprotection can require harsh conditions; susceptible to hydrolysis.[3]
MIDA Ester Tetracoordinate boronateExceptionally stable to a wide range of reagents and chromatography; mild deprotection.[2]Preparation can be sensitive to water.[1]
Dan Boronamide Diamine-boron adductVery stable under a wide range of conditions.[1]Deprotection typically requires acidic conditions.[1]
Trifluoroborate Salt Anionic borate complexHighly stable to air, moisture, and oxidation; crystalline solids.[4][5]Can have low solubility in organic solvents.[1]

Delving Deeper: A Head-to-Head Comparison of Stability and Reactivity

The true measure of a protecting group's utility lies in its performance under a diverse array of chemical environments. The following sections provide a more granular, data-supported comparison of our four contenders.

Stability Profile: A Litmus Test for Robustness

A protecting group's stability is paramount in multi-step synthesis, where it must endure a gauntlet of reaction conditions. The following table provides a qualitative comparison of the stability of the four protecting groups under common synthetic scenarios.

ConditionPinacol EsterMIDA EsterDan BoronamideTrifluoroborate Salt
Acidic (aq.) Moderate to LowHigh[6]Low (cleavage)[1]High
Basic (aq.) Moderate to LowLow (cleavage)[1]High[7]High
Oxidative Susceptible[4]High[2]ModerateVery High[1][4]
Reductive Generally StableHigh[2]HighHigh
Chromatography Generally Stable[1]Very Stable[2]StableGenerally Stable

Expert Insights: The exceptional stability of MIDA boronates to a broad range of anhydrous cross-coupling conditions, coupled with their straightforward purification by silica gel chromatography, has made them a cornerstone of modern iterative cross-coupling strategies.[2] This allows for the sequential, controlled formation of multiple carbon-carbon bonds, a paradigm shift in the synthesis of complex molecules. In contrast, while pinacol esters are widely used, their susceptibility to hydrolysis can lead to undesired side reactions and reduced yields in lengthy synthetic sequences. Trifluoroborate salts offer remarkable stability, particularly to oxidation, making them an excellent choice when harsh oxidative steps are required elsewhere in the molecule.[1][4]

Ease of Formation and Deprotection: The Practicality Quotient

The facility with which a protecting group can be introduced and removed is a critical factor in the overall efficiency of a synthetic route.

Protecting GroupTypical Formation ConditionsTypical Deprotection Conditions
Pinacol Ester Reaction with pinacol, often with a dehydrating agent or under azeotropic removal of water.Acidic or basic hydrolysis, oxidative cleavage (e.g., NaIO4), or transesterification.[1]
MIDA Ester Condensation with N-methyliminodiacetic acid, often with a dehydrating agent.Mild basic hydrolysis (e.g., aq. NaOH or NaHCO3).[1]
Dan Boronamide Reaction with 1,8-diaminonaphthalene, typically with azeotropic removal of water.[8]Acidic hydrolysis.[1]
Trifluoroborate Salt Reaction of the boronic acid or a boronic ester with KHF2.Hydrolysis, often facilitated by silica gel or acid.

Expert Insights: The mild, orthogonal deprotection of MIDA esters using aqueous base is a significant advantage, allowing for the selective unmasking of the boronic acid in the presence of other sensitive functional groups.[1] Conversely, the often harsh conditions required for pinacol ester deprotection can limit their applicability in the synthesis of complex, polyfunctional molecules. The formation of all four protecting groups is generally straightforward, although the synthesis of MIDA esters can be sensitive to residual water, a minor drawback that is easily overcome with standard laboratory techniques.[1]

Visualizing the Workflow: Protection and Deprotection Strategies

The following diagrams, generated using Graphviz, illustrate the general workflows for the protection and deprotection of boronic acids using MIDA and pinacol esters.

G cluster_0 MIDA Ester Protection/Deprotection Boronic_Acid_MIDA R-B(OH)2 MIDA_Ester R-B(MIDA) Boronic_Acid_MIDA->MIDA_Ester  N-methyliminodiacetic acid,  Dehydrating Agent MIDA_Ester->Boronic_Acid_MIDA  aq. NaOH or NaHCO3   G cluster_1 Pinacol Ester Protection/Deprotection Boronic_Acid_Pinacol R-B(OH)2 Pinacol_Ester R-B(pin) Boronic_Acid_Pinacol->Pinacol_Ester  Pinacol,  Dehydrating Agent Pinacol_Ester->Boronic_Acid_Pinacol  Acid/Base Hydrolysis or  NaIO4

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Methyl (4-boronobenzoylamino)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides an in-depth, procedural framework for the proper disposal of Methyl (4-boronobenzoylamino)acetate (CAS No: 850568-24-0). Moving beyond a simple checklist, we will explore the causality behind each step, ensuring that these protocols are not just followed, but understood. Adherence to these procedures is critical for minimizing risk and ensuring a self-validating system of safety within your institution.

Hazard Identification and Essential Risk Assessment

This compound is an organoboron compound that must be handled with care. According to its Globally Harmonized System (GHS) classification, it presents the following hazards:

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H335: May cause respiratory irritation[1]

The signal word for this chemical is "Warning".[1] Beyond these immediate irritant effects, it is crucial to recognize that some arylboronic acids have been investigated for potential mutagenic activity.[2][3] Therefore, as a matter of prudent practice and risk mitigation, all waste streams containing this compound must be treated as hazardous chemical waste. Under no circumstances should this compound or its containers be disposed of in regular trash or down the sanitary sewer system.[4][5][6]

Personal Protective Equipment (PPE) and Handling Protocols

Before any handling or disposal procedures begin, the correct PPE must be worn. All operations involving this compound, including waste collection and segregation, should be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[4][5]

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.[4][5]Protects against splashes of solutions or contact with solid particulates, preventing serious eye irritation.
Hand Protection Nitrile or neoprene chemical-resistant gloves.[4][5]Prevents direct skin contact, mitigating the risk of skin irritation as per hazard statement H315.
Body Protection A fully fastened, long-sleeved laboratory coat.[4][5]Protects skin and personal clothing from contamination during handling and transfers.
Footwear Closed-toe shoes.[4]Standard laboratory practice to protect feet from spills.
Respiratory A NIOSH-approved respirator may be necessary if handling large quantities of powder or if there is a risk of aerosolization outside of a fume hood.[5]Prevents respiratory tract irritation as per hazard statement H335.

Core Disposal Principles: Segregation and Containment

The foundation of safe chemical disposal lies in meticulous segregation and robust containment. Mixing incompatible waste streams can lead to dangerous chemical reactions.

Waste Segregation:

  • Solid vs. Liquid: Use separate, designated waste containers for solid and liquid waste containing this compound.[4]

  • Chemical Compatibility: Do not mix boronic acid waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[5]

Waste Containment and Labeling: All waste must be collected in containers that are:

  • Compatible: Use containers made of materials (e.g., High-Density Polyethylene - HDPE) that will not react with the chemical waste.

  • Sealable: Containers must have tight-fitting lids to prevent spills and the release of vapors.[4]

  • Properly Labeled: Every waste container must be clearly and accurately labeled. The label must include, at a minimum:

    • The words "HAZARDOUS WASTE "[4][7]

    • The full chemical name: "This compound " and any other chemical constituents.[4]

    • The specific hazards associated with the contents (e.g., "Irritant").

    • The date the waste was first added to the container.

Step-by-Step Disposal Procedures

A. Solid Waste Disposal This stream includes contaminated consumables and residual solid chemicals.

  • Collection: Carefully place all contaminated solid materials, such as gloves, weigh paper, pipette tips, and absorbent pads, into the designated solid hazardous waste container.

  • Residual Chemical: Scrape any residual solid this compound directly into the container. Do not leave trace amounts on benchtops or in fume hoods.

  • Sealing: Once the collection is complete for the task, securely seal the container lid.

B. Liquid Waste Disposal This stream includes reaction mixtures, solutions, and rinsates containing the compound.

  • Transfer: Using a funnel to prevent spills, carefully pour the liquid waste into the designated liquid hazardous waste container.[5]

  • Aqueous vs. Organic: If your institutional guidelines require it, maintain separate liquid waste containers for aqueous and organic solvent-based solutions. Halogenated and non-halogenated organic wastes also often require separate containers.[8]

  • Sealing: Securely cap the container immediately after transfer.

C. Decontamination of Laboratory Glassware Proper decontamination is essential for both safety and the integrity of future experiments.

  • Initial Rinse: Rinse the contaminated glassware with a small amount of a suitable solvent (one that readily dissolves the compound, like acetone or methanol). This initial rinsate is highly contaminated and must be collected as liquid hazardous waste. [4]

  • Secondary Decontamination: To break down residual boronic acid, a basic wash can be employed to convert it into a more water-soluble boronate salt.[2][4] Rinse the glassware with a dilute basic solution (e.g., 1% sodium hydroxide). This secondary rinsate must also be collected as hazardous liquid waste.

  • Final Rinse: Perform a final rinse with deionized water. This final rinse water should also be collected as hazardous waste to ensure no contaminants are released.[4]

  • Drying: Allow the fully cleaned glassware to air dry in a well-ventilated area before reuse.

On-Site Waste Management and Storage

Once waste is properly containerized and labeled, it must be stored correctly pending final disposal. This is typically done in a designated Satellite Accumulation Area (SAA).[5][9]

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Storage: Containers must be kept closed except when adding waste.[9] They should be stored in a secondary containment bin to catch any potential leaks.

  • Inspection: The SAA should be inspected weekly for leaks and to ensure proper labeling.[9]

  • Removal: Follow your institution's specific procedures for having full waste containers removed by the EHS department or a licensed contractor.[5][9]

WasteDisposalWorkflow cluster_generation Point of Generation cluster_streams Waste Segregation & Collection cluster_protocols Container & Decontamination Protocols cluster_accumulation Satellite Accumulation Area (SAA) start Waste Generated (this compound) decision Identify Waste Form start->decision solid_waste Solid Waste (Gloves, Paper, Solid Chemical) decision->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinsates) decision->liquid_waste Liquid glassware Contaminated Glassware / Equipment decision->glassware Contaminated Labware solid_container Collect in Labeled SOLID Hazardous Waste Container solid_waste->solid_container liquid_container Collect in Labeled LIQUID Hazardous Waste Container liquid_waste->liquid_container decon Execute Multi-Step Decontamination Protocol glassware->decon saa Store Sealed Containers in Designated SAA for EHS Pickup solid_container->saa liquid_container->saa decon->liquid_container Collect all Rinsates

Caption: Waste disposal decision workflow for this compound.

Emergency Procedures for Spills

In the event of a spill, immediate and correct action is crucial to prevent exposure and contamination.

  • Alert & Secure: Alert personnel in the immediate area and restrict access.[5]

  • Assess: If the spill is large or you are unsure how to proceed, evacuate and contact your institution's EHS department immediately.

  • PPE: Ensure you are wearing the appropriate PPE as detailed in Section 2 before attempting any cleanup.

  • Contain & Clean (Solid Spill): Carefully sweep or scoop up the solid material to avoid creating dust. Place it into a sealed, labeled hazardous waste container.[10]

  • Contain & Clean (Liquid Spill): Cover the spill with an inert absorbent material, such as vermiculite, sand, or a chemical absorbent pad.[5] Collect the absorbed material and place it into a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[5]

  • Report: Report the incident to your supervisor and EHS department, as per your institution's policy.[5]

Final Disposal and Regulatory Compliance

The ultimate disposal of hazardous waste is a regulated process that must be handled by trained professionals.

  • Professional Disposal: Your institution's EHS department or a licensed hazardous waste disposal contractor is responsible for the collection, transport, and final disposal of the waste.[7][11] This is done in accordance with regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[12][13][14]

  • Documentation: Maintain accurate records of waste generation and disposal as required by your institution and regulatory agencies. This documentation is essential for compliance and liability purposes.[11]

By integrating these scientifically grounded procedures into your daily laboratory operations, you contribute to a robust culture of safety, ensuring the protection of yourself, your colleagues, and the environment.

References

A Senior Application Scientist's Guide to Handling Methyl (4-boronobenzoylamino)acetate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and precision. Methyl (4-boronobenzoylamino)acetate, a boronic acid derivative, is a valuable reagent in modern synthetic chemistry.[1][2][3][4] However, like all boronic acids, its utility is paired with potential hazards that necessitate a robust and well-understood handling protocol. This guide moves beyond a simple checklist to provide a comprehensive operational plan grounded in the principles of risk management, ensuring both your safety and the integrity of your research.

The foundation of our safety protocol is the RAMP framework: R ecognize the hazards, A ssess the risks, M inimize the risks, and P repare for emergencies.[5][6] This document is structured to walk you through each of these critical stages.

Hazard Recognition & Risk Assessment

This compound belongs to the boronic acid class of compounds. While specific toxicological data for this exact molecule may be limited, the hazards associated with its structural class are well-documented. Boronic acids are generally classified as irritants.[7]

Primary Hazards:

  • Eye Irritation: Direct contact with the dust or splashes of solutions can cause serious eye irritation.[7]

  • Skin Irritation: Prolonged or repeated contact can lead to skin irritation.[7]

  • Respiratory Tract Irritation: Inhalation of the fine dust particles may cause irritation to the respiratory system.[7]

The primary risk arises from the generation of airborne dust during handling, such as weighing or transferring the solid compound. The risk of exposure is highest when working in poorly ventilated areas or without appropriate personal protective equipment.

Minimizing Risk: Core Protective & Operational Plans

To mitigate the identified risks, a two-pronged approach is essential: implementing rigorous engineering controls and adhering to a strict personal protective equipment (PPE) protocol.

Engineering Controls & Work Environment

Your first line of defense is to control the laboratory environment.

  • Ventilation: All handling of this compound solid must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the inhalation of dust particles.[8][9]

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[8][10]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is not arbitrary; each component is chosen to protect against a specific hazard identified in our risk assessment. Always inspect PPE for integrity before use.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.[7][8][10]Protects eyes from airborne dust particles and potential splashes. Standard safety glasses do not provide a sufficient seal.
Hand Protection Chemically resistant nitrile gloves.[8][10]Prevents direct skin contact. Gloves must be changed immediately upon contamination.
Body Protection A flame-resistant lab coat, fully buttoned, with long pants and closed-toe shoes.[10]Protects skin from accidental spills and contact.
Respiratory Protection A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required when handling the solid compound outside of a fume hood or when dust generation is likely.[7][10]Prevents the inhalation of fine dust particles that can cause respiratory tract irritation.[10]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict, methodical workflow is critical for safety.

Step 1: Preparation

  • Verify that the chemical fume hood's certification is current and the airflow is optimal.

  • Clear the workspace of all unnecessary items to prevent clutter and potential contamination.

  • Assemble all necessary equipment (spatulas, weigh boats, containers) inside the fume hood.

  • Don all required PPE as specified in the table above before handling the chemical.

Step 2: Handling the Compound

  • Keep the container of this compound tightly closed when not in use.[10]

  • When transferring the solid, use a spatula to gently scoop the material. Avoid any actions that could generate dust, such as dropping or tapping the container unnecessarily.[10]

  • If weighing the compound, perform the task on a balance located within the fume hood or in a designated, ventilated enclosure.

  • Once the desired amount is transferred, securely close the primary container.

Step 3: Post-Handling & Decontamination

  • Carefully clean any residual chemical from the spatula and work surface using a solvent-moistened wipe. Dispose of the wipe as hazardous waste.

  • Doff PPE in the correct order to prevent cross-contamination: gloves first, followed by the lab coat and then eye protection.

  • Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[8]

Preparing for Emergencies: Spills & Exposures

Even with meticulous planning, accidents can occur. A clear and rehearsed emergency plan is your final layer of protection.

Exposure First Aid
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][11][12]

  • Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[7][11]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[7][13]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water. Seek immediate medical attention.[7]

Spill Response Protocol

For minor spills (small quantities that have not spread widely and do not pose an immediate fire or respiratory hazard), follow the procedure below. For major spills, evacuate the area, alert colleagues, and contact your institution's Environmental Health and Safety (EHS) department immediately.[14]

Spill_Response_Workflow cluster_prep Immediate Actions cluster_cleanup Cleanup Procedure (Minor Spill Only) cluster_disposal Final Steps start Spill Occurs alert Alert Personnel in Immediate Area start->alert evacuate Evacuate Non-Essential Personnel alert->evacuate don_ppe Don Appropriate PPE (Gloves, Goggles, Respirator) evacuate->don_ppe If spill is minor and you are trained contain Contain Spill with Inert Absorbent (e.g., Vermiculite) don_ppe->contain collect Gently Sweep/Scoop Material into a Labeled Waste Container contain->collect decontaminate Decontaminate Spill Area with Soap and Water collect->decontaminate dispose Dispose of Waste Container as Hazardous Chemical Waste decontaminate->dispose report Report Incident to Supervisor/EHS dispose->report

Caption: Workflow for responding to a minor chemical spill.

Disposal Plan

All waste generated from the use of this compound must be treated as hazardous chemical waste.[10][14] Proper waste management is not only a regulatory requirement under the Resource Conservation and Recovery Act (RCRA) but also an ethical obligation to protect our environment.[15][16]

Waste Segregation and Containerization:

  • Solid Waste: All contaminated solid materials, including unused compound, contaminated gloves, weigh boats, and paper towels, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[14]

  • Liquid Waste: Solutions containing the compound and any rinsates from cleaning glassware should be collected in a separate, compatible, and clearly labeled hazardous liquid waste container.

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Irritant").[17]

  • Storage and Disposal: Store waste containers in a designated satellite accumulation area, ensuring they are kept closed except when adding waste.[15][18] Follow your institution's specific procedures for hazardous waste pickup and disposal by the EHS department.

By integrating these safety protocols into your daily laboratory workflow, you create a self-validating system that protects you, your colleagues, and your research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.